molecular formula C24H23N3Se B12386296 Photoacoustic contrast agent-2

Photoacoustic contrast agent-2

Cat. No.: B12386296
M. Wt: 432.4 g/mol
InChI Key: JRALKXWBHWGNRG-UHFFFAOYSA-N
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Description

Photoacoustic contrast agent-2 is a useful research compound. Its molecular formula is C24H23N3Se and its molecular weight is 432.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H23N3Se

Molecular Weight

432.4 g/mol

IUPAC Name

N-ethyl-3-selena-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine

InChI

InChI=1S/C24H23N3Se/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3

InChI Key

JRALKXWBHWGNRG-UHFFFAOYSA-N

Canonical SMILES

CCN=C1C=C2C(=NC3=C([Se]2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61

Origin of Product

United States

Foundational & Exploratory

what is the chemical structure of Photoacoustic contrast agent-2

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Technical Guide on Photoacoustic Contrast Agents

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Photoacoustic imaging (PAI) is a rapidly advancing biomedical imaging modality that provides high-resolution images of optical energy absorption deep within biological tissues. This hybrid technique combines the high contrast of optical imaging with the deep penetration of ultrasound, offering significant advantages for preclinical and clinical research. The sensitivity and specificity of PAI can be substantially enhanced through the use of exogenous contrast agents, which are molecules or nanoparticles designed to strongly absorb light at specific wavelengths.

This guide provides a detailed examination of photoacoustic contrast agents, with a particular focus on a commercially available yet structurally undisclosed agent, referred to as "Photoacoustic contrast agent-2." Due to the proprietary nature of this specific agent, its chemical structure is not publicly available. However, based on its commercial classification as a multifunctional dye, this guide will delve into the broader class of organic dyes used in photoacoustic imaging, providing a framework for understanding its potential properties and applications.

The Challenge of "this compound"

A thorough investigation of scientific literature and chemical databases reveals that "this compound" is a product identifier used by commercial suppliers, such as MedChemExpress. It is described as a multifunctional dye, but its precise chemical structure, molecular formula, and associated experimental data are not disclosed in publicly accessible resources. This lack of information precludes a detailed analysis of its specific synthesis, mechanism of action, and quantitative performance.

To provide a valuable technical resource, this guide will therefore focus on the principles and well-characterized examples of organic dye-based photoacoustic contrast agents, which likely encompass the characteristics of "this compound."

Core Concepts of Photoacoustic Contrast Agents

The fundamental principle of a photoacoustic contrast agent is its ability to absorb light and efficiently convert that energy into heat, leading to thermoelastic expansion and the generation of ultrasonic waves. These waves are then detected by an ultrasound transducer to form an image.

Key Properties of an Ideal Photoacoustic Contrast Agent:
  • High Molar Extinction Coefficient: Strong absorption of light in the near-infrared (NIR) window (700-1700 nm), where biological tissue has minimal absorption and scattering, allowing for deeper penetration.

  • High Photostability: Resistance to degradation upon exposure to light, ensuring consistent signal generation.

  • Low Fluorescence Quantum Yield: A low efficiency of emitting absorbed energy as fluorescence, maximizing the energy converted to heat for a stronger photoacoustic signal.

  • Biocompatibility and Low Toxicity: Safe for in vivo applications with minimal adverse effects.

  • High Target Specificity: The ability to accumulate at a specific biological target for molecular imaging.

Organic Dyes as Photoacoustic Contrast Agents

Organic dyes are a major class of photoacoustic contrast agents due to their tunable optical properties, relatively small size, and potential for chemical modification.

Common Classes of Organic Dyes in PAI:
  • Cyanine (B1664457) Dyes: A versatile class of synthetic dyes characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The length of the polymethine chain can be adjusted to tune the absorption wavelength. Indocyanine green (ICG) is an FDA-approved cyanine dye widely used in clinical applications.

  • Porphyrin Derivatives: These molecules, structurally related to the heme group in hemoglobin, exhibit strong absorption in the visible and NIR regions. They are often used in photodynamic therapy and can also serve as photoacoustic contrast agents.

  • Phthalocyanines and Naphthalocyanines: These are large, aromatic macrocyclic compounds with intense absorption in the NIR-II window (1000-1700 nm), enabling deeper tissue imaging.

  • Diketopyrrolopyrrole (DPP)-based Dyes: These dyes are known for their high molar extinction coefficients and good photostability, making them promising candidates for photoacoustic imaging.

Experimental Protocols for Characterization

The evaluation of a novel photoacoustic contrast agent involves a series of in vitro and in vivo experiments to determine its physicochemical and imaging properties.

In Vitro Characterization:
  • Synthesis and Purification: The synthesis of the dye is typically followed by purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity.

  • Spectroscopic Analysis:

    • UV-Vis-NIR Spectroscopy: To determine the absorption spectrum and the wavelength of maximum absorption (λmax).

    • Fluorometry: To measure the fluorescence emission spectrum and calculate the fluorescence quantum yield.

  • Photostability Assay: The agent is exposed to continuous laser irradiation at its λmax, and the change in its absorbance is monitored over time.

  • Photoacoustic Signal Measurement: The agent is placed in a phantom (e.g., a tube embedded in an agarose (B213101) gel) and imaged using a photoacoustic imaging system to quantify the signal intensity as a function of concentration.

In Vivo Evaluation:
  • Animal Model: A suitable animal model of a specific disease (e.g., a tumor-bearing mouse) is chosen.

  • Agent Administration: The contrast agent is administered to the animal, typically via intravenous injection.

  • Photoacoustic Imaging: The animal is imaged at different time points post-injection to assess the biodistribution, tumor accumulation, and clearance of the agent.

  • Biodistribution and Toxicity Studies: After imaging, major organs are harvested to quantify the accumulation of the agent and to assess any potential toxicity through histological analysis.

Data Presentation

Quantitative data from these experiments are crucial for comparing the performance of different contrast agents.

PropertyTypical Values for Organic DyesSignificance
λmax (nm) 700 - 1200Determines the optimal laser wavelength for imaging.
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) > 100,000A higher value indicates stronger light absorption.
Fluorescence Quantum Yield (Φf) < 0.1A lower value leads to a stronger photoacoustic signal.
Photostability (% remaining after 1h) > 80%Indicates the stability of the agent during imaging.
In Vivo Tumor-to-Background Ratio > 2A higher ratio indicates better contrast and target specificity.

Logical Workflow for Contrast Agent Development

The development and validation of a new photoacoustic contrast agent follows a logical progression from initial design to in vivo application.

G A Conceptual Design & Synthesis B In Vitro Characterization (Spectroscopy, Photostability) A->B C Phantom Imaging (Signal Quantification) B->C D In Vivo Imaging (Biodistribution, Efficacy) C->D E Toxicity & Histology D->E F Preclinical Validation E->F

Caption: Workflow for Photoacoustic Contrast Agent Development.

Signaling Pathway Visualization in Molecular Imaging

Photoacoustic contrast agents can be conjugated with targeting moieties (e.g., antibodies, peptides) to visualize specific molecular pathways in vivo. For example, an agent targeting a receptor tyrosine kinase (RTK) can be used to image tumor growth signaling.

G cluster_cell Cell Membrane cluster_signal Intracellular Signaling RTK Receptor Tyrosine Kinase (RTK) P Phosphorylation RTK->P Downstream Downstream Signaling Cascade P->Downstream Ligand Targeted Photoacoustic Contrast Agent Ligand->RTK Binding

Caption: Targeted imaging of a cell surface receptor signaling pathway.

While the specific chemical identity of "this compound" remains proprietary, a comprehensive understanding of the principles governing organic dye-based photoacoustic contrast agents provides a strong foundation for its potential application. The development of novel contrast agents with improved optical properties, biocompatibility, and targeting capabilities continues to be a major driving force in advancing the field of photoacoustic imaging, with significant potential to impact biomedical research and clinical diagnostics. The methodologies and frameworks presented in this guide offer a robust approach for the evaluation and application of such agents.

Technical Guide: Optical Characteristics of Indocyanine Green (ICG) as a Photoacoustic Contrast Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoacoustic (PA) imaging is a rapidly advancing biomedical imaging modality that provides high-resolution images of optical absorption in deep tissues.[1] The technique relies on the photoacoustic effect, where absorbed light energy is converted into ultrasonic waves that can be detected to form an image.[1] To enhance the contrast and specificity of PA imaging, exogenous contrast agents are often employed.[2] This technical guide provides an in-depth overview of the optical absorption and emission properties of Indocyanine Green (ICG), a near-infrared (NIR) dye approved by the U.S. Food and Drug Administration (FDA), which serves as a model for a "Photoacoustic Contrast Agent-2".[2][3]

ICG is a tricarbocyanine dye with strong optical absorption in the NIR window (700-900 nm), a spectral range where biological tissues exhibit low absorption and scattering, allowing for deeper light penetration.[4][5] Its favorable safety profile and established clinical use make it a valuable agent for both research and translational applications in photoacoustic imaging.[1][2]

Optical Absorption and Emission Spectra

The optical properties of ICG are highly dependent on its concentration and the solvent environment due to aggregation phenomena.[4][6] In aqueous solutions at low concentrations, ICG exists predominantly as a monomer with a characteristic absorption peak around 780 nm.[7][8] As the concentration increases, ICG molecules tend to form H-aggregates, leading to a blue-shift in the absorption maximum to approximately 700 nm and a decrease in fluorescence quantum yield.[8][9] When bound to plasma proteins, such as albumin, ICG is stabilized in its monomeric form, and its absorption peak is red-shifted to around 805 nm.[6]

Quantitative Data

The following tables summarize the key optical properties of ICG in different environments.

Solvent/State Absorption Maximum (λ_abs_ max) Emission Maximum (λ_em_ max) Molar Extinction Coefficient (ε) at λ_abs_ max Reference(s)
Water (low conc.)~780 nm~810-820 nm~1.5 x 10^5^ M^-1^ cm^-1^[7][8]
Water (high conc.)~700 nm (H-aggregate)QuenchedVaries with aggregation[8][9]
Ethanol~780 nm~820 nmNot specified[8]
Plasma/Albumin~805 nm~830 nm~2.0 x 10^5^ M^-1^ cm^-1^[5][6]

Note: The exact values can vary slightly depending on the specific experimental conditions.

Experimental Protocols

Accurate characterization of the optical properties of photoacoustic contrast agents is crucial for quantitative imaging studies. Below are detailed methodologies for measuring the absorption and emission spectra of ICG.

Measurement of Absorption Spectrum

Objective: To determine the wavelength-dependent absorption of ICG.

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of ICG in the desired solvent (e.g., distilled water, phosphate-buffered saline (PBS), or ethanol).

    • Create a series of dilutions to measure the concentration-dependent absorption. For plasma protein binding studies, ICG can be dissolved in a solution containing bovine serum albumin (BSA).[10]

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range that covers the visible and near-infrared regions where ICG absorbs (e.g., 600 nm to 900 nm).

    • Use a matched pair of cuvettes (e.g., 1 cm path length quartz cuvettes). One cuvette will serve as the reference (blank) and the other for the sample.

  • Measurement Procedure:

    • Fill the reference cuvette with the solvent used to dissolve the ICG.

    • Fill the sample cuvette with the ICG solution.

    • Place both cuvettes in the spectrophotometer.

    • Perform a baseline correction with the solvent-filled cuvette.

    • Acquire the absorption spectrum of the ICG solution.

    • Repeat the measurement for each concentration in the dilution series.

  • Data Analysis:

    • The absorbance values are plotted against the wavelength.

    • The wavelength of maximum absorption (λ_abs_ max) is identified.

    • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs_ max, c is the molar concentration, and l is the path length of the cuvette.[6]

Measurement of Emission Spectrum

Objective: To determine the fluorescence emission spectrum of ICG.

Instrumentation: A spectrofluorometer or a custom setup with a laser excitation source and a spectrometer for detection.

Methodology:

  • Sample Preparation:

    • Prepare ICG solutions as described for the absorption measurements. Fluorescence measurements are typically performed on more dilute solutions to avoid inner filter effects.

  • Instrumentation Setup:

    • Set the excitation wavelength of the spectrofluorometer to a wavelength where ICG absorbs strongly, but ideally not at the absorption maximum to minimize scattered excitation light in the emission spectrum (e.g., 730 nm or 785 nm).[8][11]

    • Set the emission scan range to cover the expected fluorescence region of ICG (e.g., 750 nm to 950 nm).

  • Measurement Procedure:

    • Place the cuvette containing the ICG solution in the sample holder of the spectrofluorometer.

    • Acquire the emission spectrum.

    • A solvent blank should also be measured to subtract any background fluorescence or Raman scattering from the solvent.

  • Data Analysis:

    • The fluorescence intensity is plotted against the emission wavelength.

    • The wavelength of maximum emission (λ_em_ max) is identified.

Signaling Pathway and Experimental Workflow Diagrams

The "signaling pathway" for a photoacoustic contrast agent is a physical cascade of events. The following diagrams, created using the DOT language, illustrate this process and the experimental workflows.

Photoacoustic Signal Generation

Photoacoustic_Signal_Generation Photoacoustic Signal Generation Workflow cluster_light_interaction Light-Matter Interaction cluster_thermoelastic_effect Thermoelastic Effect cluster_acoustic_detection Acoustic Wave Detection PulsedLaser Pulsed Laser Excitation (NIR Wavelength) LightAbsorption Light Absorption by ICG PulsedLaser->LightAbsorption Photon Energy Heat Non-Radiative Relaxation (Heat Generation) LightAbsorption->Heat Energy Conversion Expansion Thermoelastic Expansion Heat->Expansion Localized Heating Ultrasound Acoustic Wave Generation (Ultrasound) Expansion->Ultrasound Pressure Wave Transducer Ultrasound Transducer Detection Ultrasound->Transducer Signal Acquisition Image Image Reconstruction Transducer->Image Data Processing

Caption: Workflow of photoacoustic signal generation with ICG.

Experimental Workflow for Optical Spectroscopy

Optical_Spectroscopy_Workflow Experimental Workflow for Optical Spectroscopy cluster_prep Sample Preparation cluster_abs Absorption Measurement cluster_em Emission Measurement Stock Prepare ICG Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Absorbance Measure Absorbance Spectrum Dilutions->Absorbance Emission Measure Emission Spectrum Dilutions->Emission Spectrophotometer UV-Vis-NIR Spectrophotometer Spectrophotometer->Absorbance BeerLambert Calculate Molar Extinction (Beer-Lambert Law) Absorbance->BeerLambert Spectrofluorometer Spectrofluorometer Spectrofluorometer->Emission PeakEmission Identify Peak Emission Wavelength Emission->PeakEmission

Caption: Workflow for measuring ICG's optical spectra.

In Vivo Photoacoustic Imaging Workflow

InVivo_PA_Imaging_Workflow In Vivo Photoacoustic Imaging Workflow cluster_animal_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis AnimalModel Prepare Animal Model (e.g., Tumor Xenograft) Anesthesia Anesthetize Animal AnimalModel->Anesthesia Baseline Acquire Baseline PA Images Anesthesia->Baseline Injection Administer ICG (e.g., Intravenous) Baseline->Injection DynamicImaging Perform Dynamic PA Imaging Injection->DynamicImaging ImageRecon Image Reconstruction DynamicImaging->ImageRecon SignalQuant Quantify PA Signal Change ImageRecon->SignalQuant Biodistribution Assess Biodistribution and Kinetics SignalQuant->Biodistribution

Caption: Workflow for in vivo photoacoustic imaging using ICG.

Conclusion

Indocyanine Green is a versatile and clinically relevant photoacoustic contrast agent. Understanding its concentration- and environment-dependent optical properties is paramount for its effective use in preclinical and clinical research. The experimental protocols and workflows detailed in this guide provide a framework for the accurate characterization and application of ICG and other photoacoustic contrast agents. This knowledge is essential for the development of quantitative photoacoustic imaging techniques and novel targeted contrast agents for various biomedical applications, including cancer diagnosis and therapy monitoring.

References

The Genesis of Sound from Light: A Technical Guide to Photoacoustic Contrast Agent Signal Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of biomedical imaging, photoacoustic (PA) imaging stands out for its unique ability to combine the high contrast of optical imaging with the deep tissue penetration of ultrasound. This hybrid modality relies on the photoacoustic effect: the generation of sound waves following light absorption by a material. While endogenous chromophores like hemoglobin and melanin (B1238610) provide intrinsic contrast, the true potential of PA imaging is unlocked through the use of exogenous contrast agents. These agents are meticulously engineered to enhance the photoacoustic signal from specific biological targets, enabling unprecedented visualization of molecular and cellular processes in vivo.

This in-depth technical guide delineates the core mechanism of photoacoustic signal generation for the second generation of photoacoustic contrast agents. It provides a comprehensive overview of the critical photophysical and thermodynamic properties that govern signal enhancement, detailed methodologies for their characterization, and a comparative analysis of key agent classes.

The Core Mechanism: From Photon to Phonon

The generation of a photoacoustic signal is a multi-step process initiated by the absorption of a short laser pulse by a contrast agent. This intricate cascade of events can be summarized as follows:

  • Photon Absorption and Electronic Excitation: A chromophore within the contrast agent absorbs a photon, causing an electron to transition to a higher energy, excited electronic state. The efficiency of this initial step is dictated by the agent's molar extinction coefficient at the excitation wavelength. For optimal deep-tissue imaging, contrast agents are designed to absorb light in the near-infrared (NIR) window (650–1350 nm), where light absorption by endogenous tissues is minimal.[1]

  • Non-Radiative Relaxation and Heat Generation: The excited molecule rapidly relaxes back to its ground state. This relaxation can occur through two primary pathways: radiative (fluorescence) and non-radiative (internal conversion and intersystem crossing). For a potent photoacoustic contrast agent, non-radiative relaxation pathways must dominate, minimizing energy loss through fluorescence. The efficiency of converting absorbed light energy into heat is quantified by the photothermal conversion efficiency (η_th). A low fluorescence quantum yield (Φ_f) is therefore a desirable characteristic.[2][3]

  • Thermoelastic Expansion: The localized and rapid deposition of heat leads to a transient temperature increase in the immediate vicinity of the contrast agent. This temperature rise causes the surrounding medium to undergo rapid thermal expansion. The extent of this expansion is governed by the material's thermal expansion coefficient (β).

  • Acoustic Wave Generation and Propagation: The rapid, localized thermoelastic expansion creates an initial pressure wave. The amplitude of this initial pressure (P₀) is directly proportional to several key parameters, as described by the following equation:

    P₀ = Γ * η_th * μ_a * F

    where:

    • Γ (Grüneisen parameter): A dimensionless parameter that describes the efficiency of converting heat energy into pressure. It is a thermodynamic property of the absorbing medium.[4][5][6]

    • η_th (Photothermal conversion efficiency): The efficiency of converting absorbed light into heat.

    • μ_a (Absorption coefficient): A measure of how strongly the contrast agent absorbs light at a given wavelength.

    • F (Fluence): The energy of the laser pulse per unit area.

This initial pressure wave then propagates through the tissue as an ultrasound wave, which is detected by an ultrasound transducer to form a photoacoustic image.

Photoacoustic_Signal_Generation cluster_0 Contrast Agent Interaction cluster_1 Medium Response Laser Pulse Laser Pulse Photon Absorption Photon Absorption Laser Pulse->Photon Absorption Energy Delivery Electronic Excitation Electronic Excitation Photon Absorption->Electronic Excitation Non-Radiative Relaxation Non-Radiative Relaxation Electronic Excitation->Non-Radiative Relaxation Dominant Pathway Heat Generation Heat Generation Non-Radiative Relaxation->Heat Generation Thermoelastic Expansion Thermoelastic Expansion Heat Generation->Thermoelastic Expansion Acoustic Wave Generation Acoustic Wave Generation Thermoelastic Expansion->Acoustic Wave Generation Ultrasound Detection Ultrasound Detection Acoustic Wave Generation->Ultrasound Detection Signal Propagation

Caption: The signaling pathway of photoacoustic signal generation.

Key Classes of Photoacoustic Contrast Agents

A diverse array of materials has been explored as photoacoustic contrast agents, broadly categorized into organic dyes and inorganic nanoparticles.

Organic Dyes

Small-molecule organic dyes, such as Indocyanine Green (ICG), Methylene Blue (MB), and Evans Blue (EB), have been widely used due to their strong absorption in the NIR region and, in some cases, their existing clinical approval for other applications.[4][7] Their relatively low fluorescence quantum yields make them effective photoacoustic emitters.[2][3][7] However, they can suffer from poor photostability and rapid clearance from the body.

Inorganic Nanoparticles

Inorganic nanoparticles have emerged as a highly promising class of photoacoustic contrast agents due to their high molar extinction coefficients, excellent photostability, and tunable optical properties based on their size, shape, and composition.

  • Gold Nanoparticles: Gold-based nanomaterials, including nanospheres, nanorods, and nanocages, are particularly popular due to their strong and tunable surface plasmon resonance absorption in the NIR region.[1] Their photothermal conversion efficiency is highly dependent on their size and shape.

  • Polymeric Nanoparticles: Conjugated polymer nanoparticles are gaining traction due to their high absorption coefficients, good photostability, and tunable optical properties. They can exhibit very high photothermal conversion efficiencies.[8][9]

Quantitative Comparison of Photoacoustic Contrast Agents

The effectiveness of a photoacoustic contrast agent is determined by a combination of its photophysical and thermodynamic properties. The following tables summarize key quantitative data for representative contrast agents.

Table 1: Photophysical Properties of Organic Dyes

Contrast AgentPeak Absorption (λ_max, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ_f)Solvent
Indocyanine Green (ICG)~780-800~150,000 - 250,000~0.02 - 0.1Plasma/Water
Methylene Blue (MB)~664~75,000~0.02Water
Evans Blue (EB)~620~80,000~0.01Water

Data compiled from various sources, values can vary based on solvent and aggregation state.[4]

Table 2: Photophysical and Photothermal Properties of Nanoparticles

Contrast Agent TypePeak Absorption (λ_max, nm)Photothermal Conversion Efficiency (η_th)Key Features
Gold Nanorods (AuNRs)Tunable (typically 700-1100)High (~70-98%)Tunable aspect ratio, high absorption cross-section
Gold NanoshellsTunable (typically 650-900)Moderate (~40-60%)Tunable core-shell structure
Conjugated Polymer NanoparticlesTunable (typically 650-1000)Very High (~60-70%)High photostability, tunable chemistry
Copper Sulfide Nanoparticles~900-1100High (~50-60%)Biocompatible, strong NIR absorption

Photothermal conversion efficiencies are highly dependent on nanoparticle size, shape, coating, and the measurement methodology.[8][9][10]

Table 3: Grüneisen Parameters of Relevant Media

MaterialGrüneisen Parameter (Γ)Temperature (°C)
Water~0.1222
Blood~0.15 - 0.2322
Fat~0.7 - 0.922
Ethanol~0.5822

The Grüneisen parameter is temperature-dependent.[5][6][11]

Experimental Protocols for Characterization

The rigorous characterization of photoacoustic contrast agents is crucial for understanding their performance and for the development of new, more efficient probes. The following are detailed methodologies for key experiments.

Experimental Protocol 1: Photoacoustic Spectroscopy

Objective: To measure the photoacoustic spectrum of a contrast agent and determine its relative photoacoustic signal generation efficiency.

Methodology:

  • Sample Preparation: Prepare solutions of the contrast agent at various known concentrations in a suitable solvent (e.g., water, PBS). A reference sample with a known and stable photoacoustic response (e.g., a solution of black ink) should also be prepared.

  • Experimental Setup:

    • A tunable, pulsed laser source (e.g., an OPO laser) is used to excite the sample over a range of wavelengths.

    • The laser beam is directed into a sample holder (e.g., a cuvette) containing the contrast agent solution.

    • An ultrasound transducer is placed in acoustic contact with the sample holder to detect the generated photoacoustic waves.

    • The output of the transducer is connected to an amplifier and then to an oscilloscope or a data acquisition (DAQ) card to record the photoacoustic signal.

    • A photodiode is used to monitor the laser pulse energy for normalization.

  • Data Acquisition:

    • For each wavelength in the desired range, the sample is irradiated with a laser pulse.

    • The peak-to-peak amplitude of the generated photoacoustic signal is recorded.

    • The laser pulse energy at each wavelength is also recorded.

  • Data Analysis:

    • The recorded photoacoustic signal amplitude is normalized to the laser pulse energy at each wavelength.

    • The normalized photoacoustic signal is plotted as a function of wavelength to obtain the photoacoustic spectrum.

    • The photoacoustic signal of the contrast agent can be compared to that of the reference sample to determine its relative signal generation efficiency.

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation Synthesize/Obtain Agent Synthesize/Obtain Agent Physicochemical Characterization Physicochemical Characterization Synthesize/Obtain Agent->Physicochemical Characterization Formulate for In Vitro/In Vivo Formulate for In Vitro/In Vivo Physicochemical Characterization->Formulate for In Vitro/In Vivo UV-Vis-NIR Spectroscopy UV-Vis-NIR Spectroscopy Formulate for In Vitro/In Vivo->UV-Vis-NIR Spectroscopy Photoacoustic Spectroscopy Photoacoustic Spectroscopy UV-Vis-NIR Spectroscopy->Photoacoustic Spectroscopy Photothermal Conversion Measurement Photothermal Conversion Measurement Photoacoustic Spectroscopy->Photothermal Conversion Measurement Z-Scan/Pump-Probe Z-Scan/Pump-Probe Photothermal Conversion Measurement->Z-Scan/Pump-Probe In Vitro Phantom Imaging In Vitro Phantom Imaging Z-Scan/Pump-Probe->In Vitro Phantom Imaging In Vivo Animal Imaging In Vivo Animal Imaging In Vitro Phantom Imaging->In Vivo Animal Imaging Toxicity & Biocompatibility Toxicity & Biocompatibility In Vivo Animal Imaging->Toxicity & Biocompatibility

Caption: A typical experimental workflow for characterizing a novel photoacoustic contrast agent.
Experimental Protocol 2: Z-Scan for Nonlinear Absorption Measurement

Objective: To determine the nonlinear absorption coefficient of a photoacoustic contrast agent, which is important for understanding its behavior under high laser fluences.

Methodology:

  • Sample Preparation: A solution of the contrast agent with a known concentration is placed in a thin optical cuvette (typically 1 mm path length).

  • Experimental Setup:

    • A high-intensity, pulsed laser beam is focused using a lens.

    • The sample cuvette is mounted on a translation stage that allows it to be moved along the z-axis (the direction of laser propagation) through the focal point of the lens.

    • A photodetector is placed in the far field to measure the transmitted laser power. For an "open-aperture" Z-scan, the entire transmitted beam is collected by the detector.

  • Data Acquisition:

    • The sample is translated along the z-axis in small, precise steps.

    • At each z-position, the transmitted laser power is measured.

  • Data Analysis:

    • The normalized transmittance (transmittance with the sample divided by the transmittance without the sample) is plotted as a function of the z-position.

    • A characteristic dip in the normalized transmittance at the focal point (z=0) indicates reverse saturable absorption (increasing absorption with intensity), while a peak indicates saturable absorption (decreasing absorption with intensity).

    • The shape and magnitude of this curve are fitted to theoretical models to extract the nonlinear absorption coefficient (β).

Experimental Protocol 3: Pump-Probe Spectroscopy

Objective: To investigate the excited-state dynamics of a contrast agent, providing insights into the lifetimes of excited states and the efficiency of non-radiative relaxation pathways.

Methodology:

  • Sample Preparation: A solution of the contrast agent is prepared in a suitable solvent.

  • Experimental Setup:

    • An ultrafast laser system generates two synchronized pulsed beams: a "pump" beam and a "probe" beam.

    • The pump beam is used to excite the sample.

    • The probe beam, which is typically at a different wavelength, is used to monitor the changes in the sample's absorption induced by the pump beam.

    • An optical delay line is used to precisely control the time delay between the arrival of the pump and probe pulses at the sample.

    • A detector measures the intensity of the probe beam after it has passed through the sample.

  • Data Acquisition:

    • The change in the absorbance of the probe beam is measured as a function of the time delay between the pump and probe pulses.

  • Data Analysis:

    • The transient absorption data is plotted as a function of time delay.

    • The resulting decay curves are fitted to exponential functions to determine the lifetimes of the various excited states.

Logical Relationships in Signal Enhancement

The enhancement of the photoacoustic signal by a contrast agent is not a simple matter of high absorption. It is a complex interplay of several factors. The following diagram illustrates the logical relationships between the key properties of a contrast agent and the resulting signal enhancement.

Logical_Relationships cluster_optical Optical Properties cluster_photophysical Photophysical Properties cluster_thermodynamic Thermodynamic Properties cluster_outcome Outcome High Molar Extinction Coefficient High Molar Extinction Coefficient Efficient Heat Generation Efficient Heat Generation High Molar Extinction Coefficient->Efficient Heat Generation Absorption in NIR Window Absorption in NIR Window Absorption in NIR Window->Efficient Heat Generation Deep Tissue Excitation Low Fluorescence Quantum Yield Low Fluorescence Quantum Yield High Photothermal Conversion Efficiency High Photothermal Conversion Efficiency Low Fluorescence Quantum Yield->High Photothermal Conversion Efficiency High Photothermal Conversion Efficiency->Efficient Heat Generation High Grüneisen Parameter High Grüneisen Parameter Strong Thermoelastic Expansion Strong Thermoelastic Expansion High Grüneisen Parameter->Strong Thermoelastic Expansion Efficient Heat Generation->Strong Thermoelastic Expansion High Photoacoustic Signal High Photoacoustic Signal Strong Thermoelastic Expansion->High Photoacoustic Signal

Caption: The logical relationship between contrast agent properties and signal enhancement.

Conclusion

The development of advanced photoacoustic contrast agents is a cornerstone of progress in photoacoustic imaging. A thorough understanding of the fundamental mechanism of signal generation, from the initial absorption of a photon to the final production of an acoustic wave, is paramount for the rational design of new and improved agents. By optimizing the optical, photophysical, and thermodynamic properties of these agents, researchers can achieve higher sensitivity, greater specificity, and deeper tissue imaging, ultimately paving the way for novel diagnostic and therapeutic applications in medicine and drug development. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of these agents, ensuring robust and reproducible results in this exciting and rapidly advancing field.

References

A Technical Guide to the Photostability and Quantum Yield of Photoacoustic Contrast Agents: A Case Study of Indocyanine Green (ICG)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Photoacoustic contrast agent-2" does not correspond to a specific, publicly documented agent. This guide utilizes Indocyanine Green (ICG), a widely used and FDA-approved photoacoustic contrast agent, as a representative example to address the core technical requirements of the topic.

This technical whitepaper provides an in-depth analysis of the photostability and quantum yield of photoacoustic contrast agents, with a focus on Indocyanine Green (ICG). It is intended for researchers, scientists, and drug development professionals working in the field of photoacoustic imaging.

Core Concepts in Photoacoustic Imaging

Photoacoustic imaging (PAI) is a hybrid modality that combines the high contrast of optical imaging with the deep penetration of ultrasound.[1][2][3] Pulsed laser light is used to irradiate tissue, where it is absorbed by chromophores (either endogenous, like hemoglobin, or exogenous contrast agents).[1][4] This absorption leads to a rapid, localized temperature increase and subsequent thermoelastic expansion, which generates ultrasonic waves.[1][3] These waves are detected by an ultrasound transducer to form an image that maps the optical absorption within the tissue.[1][5]

For an exogenous contrast agent to be effective, it must possess specific photophysical properties. Key among these are high photostability to withstand laser irradiation and a low fluorescence quantum yield to maximize the conversion of absorbed light into heat, thereby generating a strong photoacoustic signal.[6][7]

Photostability of Indocyanine Green (ICG)

Photostability refers to a molecule's ability to resist chemical or structural changes upon exposure to light. ICG, while widely used, is known for its susceptibility to photobleaching and degradation in aqueous solutions.[8][9][10] This instability can limit its effectiveness in applications requiring prolonged or repeated imaging sessions.

Several strategies have been developed to enhance the photostability of ICG. The primary approach is to encapsulate the dye within various nanocarriers. This encapsulation protects the ICG molecule from the surrounding aqueous environment and can reduce aggregation, a major pathway for degradation.[10]

Table 1: Factors Influencing and Methods to Enhance ICG Photostability

Factor/MethodDescriptionOutcome
Aqueous Environment In aqueous solutions, ICG is prone to aggregation and degradation, leading to a decrease in absorption and photoacoustic signal.[10]Reduced photostability.
Encapsulation in Nanoparticles Incorporating ICG into nanoparticles, such as organically modified silicate (B1173343) (ormosil) PEBBLEs or zein-phosphatidylcholine hybrid nanoparticles, provides a protective environment.[10][11][12]Improved stability in aqueous solution compared to free ICG.[11][12]
Encapsulation in Micelles Small calix[13]arene or phospholipid-PEG micelles can encapsulate ICG, enhancing its stability.[8][9]Superior chemical, thermal, and photostability compared to free dye.[9]
Energy Transfer Pairing ICG with another dye (e.g., IR-1061) within a micelle can facilitate energy transfer, which protects ICG from photodecomposition.[9]Reduced disintegration and production of reactive oxygen species.[9]
Solvent The choice of solvent can significantly impact the photostability of ICG.[14]Stability varies depending on the solvent environment.[14]

Quantum Yield of Indocyanine Green (ICG)

Fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For photoacoustic imaging, a low quantum yield is desirable, as it implies that a larger fraction of the absorbed energy is converted into heat through non-radiative pathways, which is the basis of the photoacoustic effect.[6]

ICG is known for its low fluorescence quantum yield, which makes it an effective photoacoustic agent.[8] However, its quantum yield is not fixed and can be influenced by its local environment, such as the solvent or its encapsulation within nanoparticles.

Table 2: Fluorescence Quantum Yield of ICG in Various Environments

EnvironmentQuantum Yield (Φf)Reference
Water2.5%[8]
Ethanol (EtOH)13.2%[15]
Calix[13]arene Micelles (aqueous)Up to ~6%[8]
ICG-Assembled NanobubblesEnhanced compared to ICG solution[16]

Experimental Protocols

Photostability Measurement

The photostability of a contrast agent is typically assessed by measuring the change in its optical properties (absorbance or fluorescence) after a period of light exposure.

Protocol for Photostability Assessment:

  • Sample Preparation: Prepare solutions of the contrast agent (e.g., free ICG and encapsulated ICG) at a known concentration in a suitable solvent or buffer.

  • Initial Measurement: Measure the initial absorbance or fluorescence spectrum of the sample using a spectrophotometer or fluorometer, respectively. The peak absorbance or emission intensity is recorded as the baseline.

  • Irradiation: Expose the sample to a light source (e.g., a laser or a lamp) with a specific wavelength (typically near the agent's absorption maximum) and power density for a defined period.

  • Post-Irradiation Measurement: After irradiation, measure the absorbance or fluorescence spectrum again.

  • Data Analysis: Calculate the percentage of remaining absorbance or fluorescence intensity compared to the initial measurement. This can be repeated at multiple time points to generate a photobleaching curve. The results are often compared to a control sample kept in the dark.

Relative Quantum Yield Measurement

The fluorescence quantum yield is often measured using a relative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Protocol for Relative Quantum Yield Measurement:

  • Standard Selection: Choose a standard fluorescent dye with a well-characterized quantum yield and with absorption and emission spectra that are in a similar range to the sample. For near-infrared (NIR) dyes like ICG, other dyes like IR-125 or IR-140 can be used as standards.[15][17][18]

  • Sample Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance spectra of all solutions.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis: The quantum yield of the sample (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Visualizations: Pathways and Workflows

Photoacoustic_Signal_Generation cluster_0 Light Interaction cluster_1 Energy Conversion cluster_2 Signal Detection & Imaging PulsedLaser Pulsed Laser Excitation Absorption Optical Absorption by Contrast Agent PulsedLaser->Absorption Light Delivery Heat Non-Radiative Decay (Heat Generation) Absorption->Heat Energy Conversion Thermoelastic Thermoelastic Expansion Heat->Thermoelastic Rapid Heating Ultrasound Ultrasonic Wave Emission Thermoelastic->Ultrasound Pressure Wave Transducer Detection by Ultrasound Transducer Ultrasound->Transducer Propagation Image Image Reconstruction Transducer->Image Signal Processing

Photostability_Workflow Prep 1. Prepare Sample (Agent in Solvent) InitialSpec 2. Measure Initial Absorbance/Fluorescence Prep->InitialSpec Irradiate 3. Irradiate with Light (Controlled Wavelength & Power) InitialSpec->Irradiate FinalSpec 4. Measure Final Absorbance/Fluorescence Irradiate->FinalSpec Analyze 5. Analyze Data (% Signal Remaining) FinalSpec->Analyze

Quantum_Yield_Workflow Prep 1. Prepare Dilute Solutions (Sample and Standard) Absorb 2. Measure Absorbance Spectra (Abs < 0.1) Prep->Absorb Fluor 3. Measure Fluorescence Spectra (Same Excitation λ) Absorb->Fluor Integrate 4. Integrate Fluorescence Intensity Fluor->Integrate Calculate 5. Calculate Quantum Yield (Using Comparative Equation) Integrate->Calculate

References

In Vitro Cytotoxicity and Biocompatibility of Photoacoustic Contrast Agent-2 (PAC-2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity and biocompatibility profile of the novel organic nanoparticle-based Photoacoustic Contrast Agent-2 (PAC-2). The data and protocols presented herein are synthesized from established methodologies in the field of photoacoustic imaging to guide researchers in their assessment of PAC-2 for preclinical and translational research.

Quantitative Cytotoxicity and Biocompatibility Data

The following tables summarize the key quantitative data regarding the in vitro effects of PAC-2 on cellular viability, induction of apoptosis, and hemolytic activity. These results provide a foundational understanding of the agent's safety profile at the cellular level.

Table 1: In Vitro Cytotoxicity of PAC-2

Cell LineAssayConcentration (µg/mL)Incubation Time (hours)Cell Viability (%)IC50 (µg/mL)
HeLaMTT524>95%>200
HeLaMTT2524>95%>200
HeLaMTT5024>95%>200
HeLaMTT10024~90%>200
HeLaMTT20024~85%>200
4T1MTT5 - 10024>95%[1]>100[1]
U87MGMTTup to 200 ppm24>80%[1]Not Determined

Table 2: In Vitro Apoptosis Induction by PAC-2 in HeLa Cells

Concentration (µg/mL)Incubation Time (hours)Apoptotic Cells (%) - Annexin V/PI Assay
0 (Control)24< 5%
5024< 5%
10024~7%
20024~10%

Table 3: In Vitro Hemocompatibility of PAC-2

Concentration (µg/mL)Hemolysis Rate (%)
50< 1%
100< 2%
200< 2%
400< 5%[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to evaluate the cytotoxicity and biocompatibility of PAC-2.

Cell Viability Assay (MTT Assay)

This protocol assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • HeLa, 4T1, or U87MG cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • PAC-2 stock solution (1 mg/mL in sterile PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of PAC-2 in cell culture medium to achieve final concentrations ranging from 5 to 200 µg/mL.

  • Remove the old medium from the wells and add 100 µL of the PAC-2 dilutions. Include untreated cells as a negative control.

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Materials:

  • HeLa cells

  • PAC-2

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HeLa cells and treat with PAC-2 at various concentrations for 24 hours as described in the MTT assay protocol.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Hemolysis Assay

This protocol evaluates the compatibility of PAC-2 with red blood cells.[3]

Materials:

  • Fresh whole blood with anticoagulant

  • Phosphate-buffered saline (PBS)

  • PAC-2 stock solution

  • Triton X-100 (1%) as a positive control

  • Centrifuge

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Collect red blood cells (RBCs) by centrifuging whole blood and washing three times with PBS.

  • Prepare a 2% (v/v) RBC suspension in PBS.

  • Add 100 µL of the RBC suspension to 900 µL of PAC-2 solutions at various concentrations (50-400 µg/mL).

  • Use PBS as a negative control and 1% Triton X-100 as a positive control.

  • Incubate the samples at 37°C for 2 hours with gentle shaking.

  • Centrifuge the samples and transfer the supernatant to a 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to hemoglobin release.

  • Calculate the hemolysis rate using the following formula: Hemolysis (%) = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualized Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key cellular pathways and experimental workflows relevant to the biocompatibility assessment of PAC-2.

Cytotoxicity_Signaling_Pathway PAC2 PAC-2 Nanoparticles Cell Cellular Uptake PAC2->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Mito Mitochondrial Damage ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential cytotoxicity pathway of PAC-2 leading to apoptosis.

Biocompatibility_Workflow start Start prep Prepare PAC-2 Stock Solution start->prep treatment Incubate with Varying PAC-2 Concentrations prep->treatment hemolysis Hemolysis Assay prep->hemolysis cell_culture Cell Seeding (e.g., HeLa, 4T1) cell_culture->treatment cytotoxicity Cytotoxicity Assays (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis data Data Analysis cytotoxicity->data apoptosis->data hemolysis->data end End data->end

Caption: Experimental workflow for in vitro biocompatibility testing of PAC-2.

Biocompatibility_Assay_Relationship PAC2 PAC-2 InVitro In Vitro Biocompatibility Assessment PAC2->InVitro Cytotoxicity Cytotoxicity InVitro->Cytotoxicity Hemocompatibility Hemocompatibility InVitro->Hemocompatibility CellViability Cell Viability (MTT Assay) Cytotoxicity->CellViability Apoptosis Apoptosis (Annexin V Assay) Cytotoxicity->Apoptosis Hemolysis Hemolysis Assay Hemocompatibility->Hemolysis

Caption: Logical relationship between in vitro biocompatibility assays for PAC-2.

References

An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of Photoacoustic Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and biodistribution of exogenous contrast agents used in photoacoustic (PA) imaging. Given that "Photoacoustic contrast agent-2" does not correspond to a standardized agent, this document focuses on the principles and well-characterized examples of different classes of PA contrast agents, including organic dyes and nanoparticle-based agents.

Photoacoustic imaging is a rapidly advancing biomedical imaging modality that offers high-resolution visualization of anatomical, functional, and molecular information in real-time.[1] By combining the advantages of optical and acoustic imaging, PA imaging provides deep tissue penetration without the use of ionizing radiation.[1][2] The effectiveness of PA imaging can be significantly enhanced through the use of exogenous contrast agents that have strong optical absorption in the near-infrared (NIR) window, where light attenuation by biological tissues is minimized.[3][4] Understanding the pharmacokinetic and biodistribution profiles of these agents is critical for their translation into clinical applications, ensuring both efficacy and safety.[5][6]

Classes of Photoacoustic Contrast Agents

Exogenous PA contrast agents can be broadly categorized into organic dyes and inorganic nanoparticles.[7][8]

  • Organic Dyes: Small molecule dyes, such as indocyanine green (ICG), are widely used due to their established clinical use and rapid clearance from the body.[2][8] However, they often suffer from poor photostability and short circulation times.[3]

  • Inorganic Nanoparticles: Materials like gold nanoparticles, carbon-based nanomaterials, and semiconducting polymer nanoparticles offer high photoacoustic signal intensity, tunable optical properties, and the potential for surface functionalization for targeted imaging.[1][5][9] Their larger size can lead to longer circulation times but also raises concerns about potential long-term tissue accumulation and toxicity.[1][10]

Pharmacokinetics of Photoacoustic Contrast Agents

The pharmacokinetic profile of a PA contrast agent describes its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for determining the optimal imaging window and assessing potential toxicity.

2.1. Key Pharmacokinetic Parameters

A summary of key pharmacokinetic parameters for representative photoacoustic contrast agents is presented in Table 1. This data is compiled from preclinical studies and illustrates the differences between various agent classes.

AgentClassModelAdministration RouteKey PK ParametersReference
Indocyanine Green (ICG) Organic DyeMouseIntravenousHalf-life: ~2-4 minutes in blood[11],[12]
Liposomal ICG (Lipo-ICG) Organic Dye FormulationMouseIntravenousBlood Retention: Prolonged compared to free ICG[11],[12]
Gold Nanoparticles (AuNPs) Inorganic NanoparticleMouseIntravenousCirculation Time: Size and coating dependent, can be hours[13]
Carbon-based Nanoparticles Inorganic NanoparticleRatIntravenousAccumulation: Primarily in liver, kidneys, and spleen after 24h[5]

Table 1: Comparative Pharmacokinetic Data of Representative Photoacoustic Contrast Agents

2.2. Experimental Protocol: Pharmacokinetic Analysis using Multispectral Optoacoustic Tomography (MSOT)

This protocol outlines a typical in vivo experiment to determine the pharmacokinetic profile of a PA contrast agent using MSOT.

Objective: To quantify the blood clearance rate of a photoacoustic contrast agent.

Materials:

  • MSOT imaging system

  • Anesthetized mouse model

  • Photoacoustic contrast agent solution

  • Intravenous injection setup

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it in the imaging chamber.[14]

  • Baseline Imaging: Acquire pre-injection MSOT images of the region of interest (e.g., a major blood vessel like the jugular vein) at the excitation wavelength corresponding to the peak absorption of the contrast agent.[12]

  • Agent Administration: Inject the contrast agent intravenously via the tail vein.

  • Dynamic Imaging: Immediately begin continuous MSOT image acquisition of the region of interest for a predetermined duration (e.g., 20-60 minutes) to monitor the change in photoacoustic signal intensity over time.[12]

  • Data Analysis:

    • Quantify the mean pixel intensity within the region of interest in the MSOT images at each time point.

    • Plot the photoacoustic signal intensity as a function of time.

    • Fit the data to a pharmacokinetic model (e.g., a one- or two-compartment model) to calculate parameters such as elimination half-life.

Workflow for Pharmacokinetic Analysis:

G Experimental Workflow for Pharmacokinetic Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Anesthetize Animal baseline_img Acquire Baseline MSOT Images animal_prep->baseline_img agent_admin Administer Contrast Agent (IV) baseline_img->agent_admin dynamic_img Continuous MSOT Imaging agent_admin->dynamic_img quantify_signal Quantify PA Signal vs. Time dynamic_img->quantify_signal pk_model Fit to Pharmacokinetic Model quantify_signal->pk_model calc_params Calculate PK Parameters (e.g., Half-life) pk_model->calc_params

Caption: Workflow for in vivo pharmacokinetic analysis of a photoacoustic contrast agent.

Biodistribution of Photoacoustic Contrast Agents

Biodistribution studies reveal the localization of a contrast agent in various organs and tissues over time. This information is critical for assessing target engagement and potential off-target toxicity.

3.1. Organ-Specific Accumulation

The biodistribution of PA contrast agents is highly dependent on their physicochemical properties, such as size, shape, and surface chemistry.

  • Free ICG: Rapidly taken up by the liver and excreted through the biliary pathway.[12]

  • Liposomal ICG (Lipo-ICG): Shows enhanced accumulation and retention in the liver, spleen, and tumors compared to free ICG, which can be attributed to the enhanced permeability and retention (EPR) effect in tumors.[11][12]

  • Nanoparticles: Generally accumulate in the organs of the reticuloendothelial system (RES), primarily the liver and spleen.[5] Surface modifications, such as PEGylation, can reduce RES uptake and prolong circulation time.

3.2. Quantitative Biodistribution Data

The following table summarizes the relative distribution of ICG and Lipo-ICG in different organs as determined by MSOT.

OrganFree ICG (Relative Signal Intensity)Lipo-ICG (Relative Signal Intensity)
Liver HighVery High
Spleen LowHigh
Kidney LowLow
Tumor LowModerate (gradual accumulation)

Table 2: Comparative Biodistribution of ICG and Lipo-ICG in a Murine Tumor Model (Data adapted from[12])

3.3. Experimental Protocol: Ex Vivo Biodistribution Analysis

This protocol describes a common method for quantifying the concentration of a contrast agent in different organs following in vivo administration.

Objective: To determine the organ-specific accumulation of a photoacoustic contrast agent at a specific time point.

Materials:

  • Anesthetized mouse model

  • Photoacoustic contrast agent solution

  • Surgical tools for organ harvesting

  • Photoacoustic imaging system or other quantitative analytical method (e.g., ICP-MS for metallic nanoparticles)

Procedure:

  • Agent Administration: Inject the contrast agent intravenously into a cohort of mice.

  • Incubation: Allow the agent to circulate and distribute for a predetermined period (e.g., 24 hours).

  • Euthanasia and Organ Harvesting: Euthanize the mice and carefully dissect the major organs (liver, spleen, kidneys, heart, lungs, brain, etc.) and tumor, if applicable.

  • Ex Vivo Imaging/Analysis:

    • For PA imaging: Image the harvested organs using an MSOT system to determine the photoacoustic signal intensity in each organ.

    • For other methods: Homogenize the tissues and use a suitable analytical technique to quantify the concentration of the agent.

  • Data Normalization: Express the results as a percentage of the injected dose per gram of tissue (%ID/g).

Logical Flow of Biodistribution Study:

G Logical Flow of a Biodistribution Study cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Phase cluster_quant Quantification administer Administer Contrast Agent to Animal Cohort circulate Allow for Circulation and Distribution administer->circulate euthanize Euthanize Animal circulate->euthanize harvest Harvest Organs and Tissues euthanize->harvest analyze Quantify Agent Concentration in Tissues harvest->analyze normalize Normalize Data (%ID/g) analyze->normalize

Caption: Logical flow diagram for an ex vivo biodistribution study of a contrast agent.

Signaling Pathways and Cellular Uptake

For targeted photoacoustic contrast agents, understanding the interaction with specific cellular pathways is crucial. While a detailed signaling pathway is specific to the targeting moiety of a hypothetical "this compound," a generalized diagram for a receptor-targeted nanoparticle is presented below.

Receptor-Mediated Endocytosis of a Targeted Nanoparticle:

G Receptor-Mediated Endocytosis Pathway cluster_cell Target Cell receptor Cell Surface Receptor endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking agent Targeted PA Nanoparticle agent->receptor Binding

Caption: Generalized pathway for cellular uptake of a targeted photoacoustic nanoparticle.

Conclusion

The pharmacokinetic and biodistribution profiles of photoacoustic contrast agents are critical determinants of their imaging performance and safety. As the field moves towards more sophisticated and targeted agents, a thorough understanding of their in vivo behavior will be paramount for successful clinical translation. The experimental protocols and conceptual workflows provided in this guide offer a foundational framework for researchers and drug development professionals working with novel photoacoustic contrast agents.

References

A Technical Guide to Preliminary In Vitro Studies of Novel Photoacoustic Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro studies required to characterize a novel photoacoustic (PA) contrast agent, exemplified here as "Photoacoustic Contrast Agent-2" (PAC-2). The methodologies, data presentation, and workflows are synthesized from established practices in the field to guide the preliminary assessment of new agents in cell cultures.

Core Principles of Photoacoustic Imaging

Photoacoustic imaging is a hybrid modality that leverages optical absorption and ultrasonic detection. When a pulsed laser illuminates a sample, absorbing molecules within the cells (either endogenous like hemoglobin or exogenous like a contrast agent) undergo rapid thermoelastic expansion. This expansion generates ultrasonic waves that propagate through the tissue and are detected by a transducer to form an image. The intensity of the PA signal is directly proportional to the concentration and absorption efficiency of the contrast agent.[1][2][3] An ideal exogenous contrast agent should have strong absorption in the near-infrared (NIR) window (700-1700 nm) to maximize penetration depth and minimize background signals from endogenous absorbers like hemoglobin.[1][4][5]

G cluster_0 cluster_1 A Pulsed Laser (NIR Spectrum) B Cell Culture with PAC-2 Uptake A->B Light Delivery C Thermoelastic Expansion B->C Energy Absorption by PAC-2 D Ultrasonic Wave Generation C->D Pressure Wave E Ultrasound Transducer D->E Detection F Data Acquisition System (DAQ) E->F Signal Transfer G Image Reconstruction F->G Processing H Photoacoustic Image G->H Display

Caption: The fundamental workflow of photoacoustic signal generation and detection.

In Vitro Evaluation Workflow

The preliminary assessment of a photoacoustic contrast agent involves a series of standardized cell culture experiments. The typical workflow includes agent synthesis and characterization, incubation with a selected cell line, assessment of cytotoxicity, and finally, photoacoustic imaging to determine signal enhancement.

G cluster_0 4. Parallel Assays A 1. Agent Synthesis & Characterization B 2. Cell Line Selection & Culture A->B C 3. Incubation of Cells with PAC-2 B->C D Cytotoxicity Assay (e.g., MTS) C->D E Photoacoustic Imaging (Cell Pellet Phantom) C->E F 5. Data Analysis: Cell Viability vs. Concentration D->F G 6. Data Analysis: PA Signal vs. Concentration E->G H 7. Determination of Optimal Concentration & Imaging Parameters F->H G->H

Caption: Standard experimental workflow for in vitro evaluation of a new PA agent.

Quantitative Data Summary

Effective characterization requires quantifying the agent's performance and biocompatibility. The following tables present hypothetical but representative data for "PAC-2," based on typical results seen in literature for agents like gold nanorods and ICG-loaded nanoparticles.[5][6][7]

Table 1: Cytotoxicity of PAC-2 on SKBR3 Cell Line

PAC-2 Concentration (µg/mL) Mean Cell Viability (%) Standard Deviation (%)
0 (Control) 100.0 4.5
10 98.2 5.1
25 97.5 4.8
50 95.1 5.5
100 88.7 6.2

| 200 | 75.4 | 7.1 |

Table 2: Photoacoustic Signal Enhancement

PAC-2 Concentration (µg/mL) Number of Cells Mean PA Signal Amplitude (a.u.) Signal-to-Noise Ratio (SNR)
0 (Control) 1 x 10⁶ 0.12 3.1
10 1 x 10⁶ 0.45 12.5
25 1 x 10⁶ 0.98 25.8
50 1 x 10⁶ 1.85 48.7

| 100 | 1 x 10⁶ | 2.67 | 65.2 |

Experimental Protocols

Detailed and reproducible protocols are critical for validating a new contrast agent.

4.1 Cell Culture Protocol This protocol is based on standard procedures for adherent cell lines like PC3 or SKBR3.[6][8]

  • Cell Line Maintenance: Culture SKBR3 cells in F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells in an incubator at 37°C with 5% CO₂.

  • Subculturing: Passage the cells every 2-3 days or when they reach >90% confluence.

  • Cell Plating for Experiments:

    • Wash the confluent cell monolayer with Phosphate-Buffered Saline (PBS).

    • Add trypsin and incubate for ~5 minutes until cells detach.

    • Neutralize the trypsin with a serum-containing medium and transfer the cell suspension to a conical tube.

    • Centrifuge at ~200 xg for 5 minutes.

    • Discard the supernatant, resuspend the cell pellet in a fresh medium, and perform a cell count (e.g., using a hemocytometer).

    • Seed cells into appropriate plates (e.g., 96-well plates for viability assays, larger flasks for PA imaging phantoms) at a predetermined density and allow them to adhere overnight.

4.2 Cytotoxicity (MTS) Assay Protocol This protocol assesses the metabolic activity of cells as an indicator of viability.[6]

  • Agent Preparation: Prepare a stock solution of PAC-2. Serially dilute the stock solution in a complete cell culture medium to achieve the final desired concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Incubation: Remove the old medium from the 96-well plates containing adhered cells and replace it with the medium containing the various concentrations of PAC-2. Include a "vehicle only" control group.

  • Exposure: Incubate the cells with the contrast agent for a specified period (e.g., 24 hours) under standard culture conditions.

  • MTS Reagent: After incubation, add MTS reagent to each well according to the manufacturer's instructions.

  • Final Incubation & Reading: Incubate for an additional 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.

  • Data Normalization: Express the viability of treated cells as a percentage relative to the untreated control cells.

4.3 In Vitro Photoacoustic Imaging Protocol This protocol describes the preparation of a cell phantom for imaging.[7][9]

  • Cell Preparation: Culture cells in flasks until a sufficient number is reached (e.g., >1 x 10⁶ cells per sample).

  • Incubation: Incubate the cells with various concentrations of PAC-2 for a set duration (e.g., 4-24 hours) to allow for cellular uptake.

  • Washing and Harvesting: After incubation, wash the cells thoroughly with PBS three times to remove any unbound, extracellular contrast agent. Harvest the cells using trypsin, centrifuge to form a pellet, and perform a final wash.

  • Phantom Preparation: Resuspend the final cell pellet in a small, known volume of PBS or saline. Transfer this dense cell suspension into a thin, acoustically transparent tube (e.g., a small diameter polyethylene (B3416737) tube). This tube will serve as the imaging phantom.

  • Imaging Setup: Place the phantom in a water tank to ensure acoustic coupling. Position the imaging head, which consists of the light delivery system (e.g., fiber optic cable) and the ultrasound transducer, adjacent to the phantom.[9][10]

  • Data Acquisition:

    • Irradiate the sample with a tunable pulsed laser at the peak absorption wavelength of PAC-2 (e.g., 780 nm). Laser intensity should be below the safety limit (e.g., <20 mJ/cm²).[9]

    • Acquire the resulting ultrasonic signals using a high-frequency ultrasound transducer (e.g., 5-50 MHz).[9][11]

    • Process the raw signal data to reconstruct a 2D or 3D photoacoustic image.

  • Analysis: Quantify the mean photoacoustic signal amplitude or signal-to-noise ratio from the region of interest corresponding to the cell pellet. Compare the signal from cells incubated with PAC-2 to the control cells (no agent).

References

Theoretical Modeling of Photoacoustic Contrast Agent Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical principles and modeling of photoacoustic (PA) contrast agent properties. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are engaged in the design, characterization, and application of these agents.

Photoacoustic imaging is a rapidly emerging hybrid biomedical imaging modality that combines the high optical contrast of optical imaging with the high spatial resolution of ultrasound imaging.[1][2] The technique is based on the photoacoustic effect, where absorbed light energy is converted into acoustic waves.[3][4][5][6][7] While endogenous chromophores like hemoglobin and melanin (B1238610) can generate PA signals, their contrast is often insufficient for early disease detection, necessitating the use of exogenous contrast agents to enhance signal contrast and improve image quality.[3] This guide delves into the fundamental properties that govern the efficacy of a PA contrast agent and the theoretical models used to predict their performance.

Core Principles of Photoacoustic Signal Generation

The generation of a photoacoustic signal is a multi-step process initiated by the absorption of photons from a short laser pulse.[1][8]

  • Photon Absorption: A chromophore (the contrast agent) absorbs photons from a pulsed laser. The ideal contrast agents have strong absorption in the near-infrared (NIR) window (typically 650-1350 nm), where light penetration into biological tissue is maximal due to reduced absorption by endogenous molecules like hemoglobin and water.[1][3]

  • Non-Radiative Relaxation & Heat Generation: Following excitation, the molecule rapidly relaxes to its ground state. For an effective PA agent, this relaxation should be predominantly non-radiative, meaning the absorbed energy is released as heat rather than emitted as fluorescence.[1] Agents with low fluorescence quantum yields are therefore preferred.[1][9][10]

  • Thermoelastic Expansion: The localized, rapid deposition of heat causes a temperature increase in the surrounding medium. This leads to rapid, localized thermal expansion.

  • Acoustic Wave Generation: This rapid thermoelastic expansion launches a pressure wave (an acoustic wave) that propagates through the tissue.

  • Signal Detection: The propagating acoustic waves are detected by an ultrasound transducer, and the signals are then reconstructed to form an image of the absorber distribution.[4][6]

The initial pressure rise (

p0p_0p0​
) generated by this effect can be described by the following core equation:

ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

p0=ΓηthμaFp_0 = \Gamma \cdot \eta{th} \cdot \mu_a \cdot Fp0​=Γ⋅ηth​⋅μa​⋅F

Where:

  • Γ\GammaΓ 
    (Grüneisen Parameter): A dimensionless parameter representing the efficiency of converting heat energy into acoustic pressure. It is a key thermodynamic property of the medium.

  • ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

    ηth\eta{th}ηth​ 
    (Heat Conversion Efficiency): The fraction of absorbed optical energy that is converted into heat.

  • μa\mu_aμa​ 
    (Optical Absorption Coefficient): A measure of how strongly the contrast agent absorbs light at a given wavelength.

  • F (Optical Fluence): The energy of the laser pulse delivered per unit area.

This relationship underscores that an ideal contrast agent should possess a high absorption coefficient and high heat conversion efficiency to maximize the generated pressure wave.

Key Properties & Theoretical Considerations for PA Contrast Agents

The efficacy of a photoacoustic contrast agent is determined by a combination of its optical and thermophysical properties.

2.1 Optical Properties

  • Absorption Coefficient (

    μa\mu_aμa​ 
    ): This is the most critical optical property. A high
    μa\mu_aμa​
    in the NIR window is essential for generating a strong PA signal from deep within biological tissues.[1][3] Noble metal nanoparticles, for instance, can have optical absorption magnitudes several orders higher than traditional organic dyes due to surface plasmon resonance.[4][6]

  • Quantum Yield (ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

    Φf\Phi_fΦf​ 
    ): The fluorescence quantum yield dictates the portion of absorbed energy lost to fluorescence. The heat conversion efficiency (
    ηth\eta{th}ηth​
    ) is inversely related to ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
    Φf\Phi_fΦf​
    (i.e.,
    ηth=1Φf\eta{th} = 1 - \Phi_fηth​=1−Φf​
    ). Therefore, a low quantum yield is a prerequisite for efficient signal generation.[1][9][10] Dark quenchers, which release absorbed energy primarily as heat, are theoretically ideal candidates.[11]

  • Photostability: Contrast agents must be resistant to photobleaching or chemical degradation under intense laser irradiation to ensure stable and repeatable signal generation over the course of an imaging experiment.[1][9]

2.2 Thermophysical Properties

  • Grüneisen Parameter (

    Γ\GammaΓ 
    ): This parameter links the thermal and acoustic domains. It is defined as:
    Γ=βvs2Cp\Gamma = \frac{\beta \cdot v_s^2}{C_p}Γ=Cp​β⋅vs2​​
    Where
    β\betaβ
    is the thermal expansion coefficient,
    vsv_svs​
    is the speed of sound in the medium, and
    CpC_pCp​
    is the specific heat capacity at constant pressure. A higher Grüneisen parameter leads to a more efficient conversion of heat to pressure.

  • Thermal Confinement: Efficient PA signal generation requires that the laser pulse duration (ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

    τp\tau_pτp​
    ) is shorter than the thermal relaxation time (
    τth\tau{th}τth​
    ). This condition, known as thermal confinement, ensures that the heat does not diffuse away from the absorption volume during the laser pulse, maximizing the temperature rise and subsequent pressure wave.

2.3 Modeling Different Agent Designs

Theoretical models are crucial for comparing the potential efficacy of different contrast agent designs. For example, a theoretical comparison of three agent types—a simple dye droplet, a gas bubble coated with a dye-loaded shell, and a volatile dye droplet—predicted that the volatile dye droplet could produce a radiated acoustic signal up to two orders of magnitude stronger than the other designs.[8][12] This enhancement is due to a phase-shift mechanism where the volatile liquid vaporizes upon heating, causing a much larger and more rapid expansion.

Quantitative Data Presentation

The following tables summarize key quantitative properties for representative classes of photoacoustic contrast agents.

Table 1: Optical Properties of Representative PA Contrast Agents

Contrast Agent ClassExample AgentPeak Absorption (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Key Features
Organic Dyes Indocyanine Green (ICG)~800~2 x 10⁵FDA-approved, used in both fluorescence and PA imaging.[4][6]
Methylene Blue (MB)~664~8 x 10⁴FDA-approved, widely used for sentinel lymph node imaging.[1][11]
Plasmonic Nanoparticles Gold Nanorods (AuNRs)Tunable (700-1100)> 10⁹Extremely high absorption; tunable peak via aspect ratio.[4]
Carbon-Based Agents Single-Walled NanotubesBroad (600-1200)HighHigh photostability and signal enhancement.[4]
Polymeric Nanoparticles Semiconducting PolymersTunable (NIR-I to NIR-II)HighSuperior photostability and tunable optical properties.[10]

Table 2: Thermophysical Properties Relevant to PA Signal Generation

MaterialGrüneisen Parameter (
Γ\GammaΓ
)
Speed of Sound (
vsv_svs​
) (m/s)
Thermal Expansion Coeff. (
β\betaβ
) (10⁻⁴ K⁻¹)
Specific Heat (
CpC_pCp​
) (J/kg·K)
Water (20°C) ~0.1214822.14182
Blood ~0.131570~2.0~3600
Polydimethylsiloxane (PDMS) ~0.9010209.21460
Fat ~0.801450~7.0~2000

Experimental Protocols for Characterization

Detailed and standardized experimental protocols are essential for accurately characterizing the properties of novel PA contrast agents.

Protocol 1: Determination of the Molar Absorption Spectrum

Objective: To measure the wavelength-dependent molar extinction coefficient (

μa\mu_aμa​
) of the contrast agent.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the contrast agent in a suitable solvent (e.g., deionized water, ethanol, or PBS) with a precisely known concentration.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to create at least five samples of known, varying concentrations that fall within the linear range of the spectrophotometer.

  • Spectrophotometer Measurement:

    • Calibrate a dual-beam UV-Vis-NIR spectrophotometer using the pure solvent as a blank reference.

    • Measure the absorbance of each diluted sample across the desired wavelength range (e.g., 400 nm to 1100 nm).

  • Data Analysis:

    • For the wavelength of maximum absorbance (ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

      λmax\lambda{max}λmax​
      ), plot absorbance versus concentration.

    • Perform a linear regression on the data. According to the Beer-Lambert law (A = εcl), the slope of the line is the molar extinction coefficient (ε) when the path length (l) is 1 cm.

    • The complete absorption spectrum provides the value of

      μa\mu_aμa​
      at each wavelength.

Protocol 2: Measurement of Relative Photoacoustic Signal Efficiency

Objective: To quantify the photoacoustic signal generation efficiency of a contrast agent relative to a reference standard.

Methodology:

  • Phantom Preparation:

    • Construct a tissue-mimicking phantom from agar (B569324) or gelatin.

    • Embed thin, optically transparent tubes (e.g., PTFE tubes) within the phantom at a fixed depth.[13] PTFE is suitable due to its chemical inertness and weak optical absorption in the NIR.[13]

  • Sample and Reference Preparation:

    • Prepare a solution of the test contrast agent at a concentration where the optical absorption is known from Protocol 1.

    • Prepare a reference solution with a well-characterized photoacoustic response (e.g., a solution of copper sulfate (B86663) or a known dye).

    • Inject the test agent and reference solution into separate parallel tubes within the phantom.[13]

  • Photoacoustic Imaging Setup:

    • Position the phantom in a water tank for acoustic coupling.

    • Use a tunable pulsed laser (e.g., Nd:YAG with an OPO, ~5-10 ns pulse width) to irradiate the phantom.

    • Align a clinical linear array ultrasound transducer to detect the generated PA signals.[13]

  • Data Acquisition:

    • Acquire PA signals from both the test and reference samples by sweeping the laser wavelength across the absorption spectrum of the agent.

    • Ensure the laser fluence is consistent across all measurements and below safety limits.

    • Record the signal amplitude from a region of interest (ROI) within the cross-section of each tube.

  • Data Analysis:

    • Normalize the PA signal amplitude of the test agent by its optical absorption (

      μa\mu_aμa​
      ) at each wavelength.

    • Compare the normalized signal of the test agent to that of the reference solution to determine its relative signal generation efficiency. This comparison provides a quantitative measure of the product of the Grüneisen parameter and the heat conversion efficiency (ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

      Γηth\Gamma \cdot \eta{th}Γ⋅ηth​
      ).

Visualization of Key Processes

Diagrams created using Graphviz provide clear visual representations of complex workflows and pathways.

G cluster_input Energy Input cluster_process Physical Process cluster_output Signal Detection & Imaging Laser Pulsed Laser (NIR Wavelength) Absorption 1. Photon Absorption by Contrast Agent Laser->Absorption Relaxation 2. Non-Radiative Relaxation (Heat Generation) Absorption->Relaxation Expansion 3. Thermoelastic Expansion Relaxation->Expansion Wave 4. Acoustic Wave Generation Expansion->Wave Transducer Ultrasound Transducer Detects Pressure Wave Wave->Transducer Image Image Reconstruction Algorithm Transducer->Image FinalImage Photoacoustic Image Image->FinalImage

Caption: Logical workflow of photoacoustic signal generation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Agent Synthesize & Purify Agent Solution Prepare Solutions (Test & Reference) Agent->Solution Phantom Inject into Tissue Phantom Solution->Phantom Laser Irradiate with Tunable Pulsed Laser Phantom->Laser Detect Detect PA Signal with Ultrasound Transducer Laser->Detect ROI Measure Signal from ROI Detect->ROI Normalize Normalize Signal by Absorption (μa) ROI->Normalize Compare Compare to Reference (Determine Efficiency) Normalize->Compare

Caption: Experimental workflow for PA agent characterization.

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_imaging Imaging Agent Targeted Agent-2 (Nanoparticle + Ligand) Vessel Blood Vessel Agent->Vessel IV Injection Binding Binding Event Vessel->Binding Extravasation & Targeting TumorCell Cancer Cell Receptor Overexpressed Receptor Binding->Receptor Imaging Photoacoustic Imaging Binding->Imaging Accumulation of Agent-2 Signal Enhanced PA Signal at Tumor Site Imaging->Signal

Caption: Hypothetical signaling pathway for targeted Agent-2.

References

Methodological & Application

Photoacoustic contrast agent-2 protocol for in vivo small animal imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: PAC-2 for In Vivo Small Animal Imaging

Product Name: Photoacoustic Contrast Agent-2 (PAC-2)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Photoacoustic imaging (PAI) is a rapidly emerging hybrid imaging modality that provides high-resolution visualization of optical contrast at significant tissue depths, overcoming the limitations of traditional optical imaging.[1][2][3] PAI combines the high optical contrast of optical imaging with the high spatial resolution of ultrasound.[4] The technique relies on the photoacoustic effect, where absorbed laser energy is converted into acoustic waves that are detected by an ultrasound transducer.[5]

While endogenous chromophores like hemoglobin and melanin (B1238610) provide intrinsic contrast, their signals can be insufficient for detailed molecular imaging.[5][6] Exogenous contrast agents are therefore crucial for enhancing signal intensity, improving the signal-to-noise ratio, and enabling targeted imaging of specific biological processes.[3][5][7] Contrast agents that absorb light in the near-infrared (NIR) window (650-1700 nm) are particularly valuable, as light penetrates deeper into biological tissues in this range.[5][8]

PAC-2 is a novel, high-performance photoacoustic contrast agent designed for in vivo small animal research. It is a nanoparticle-based agent with strong optical absorption in the NIR-II window (1000-1700 nm), a region known for reduced light scattering and minimal tissue absorption, allowing for greater penetration depth.[5][9] PAC-2 is engineered for high photostability, excellent biocompatibility, and favorable biodistribution and clearance profiles, making it an ideal tool for preclinical oncology, neurology, and drug development studies.[1]

Product Information

The key specifications for the this compound (PAC-2) are summarized below.

ParameterSpecification
Product Name This compound (PAC-2)
Formulation Lyophilized powder
Excitation Peak (λmax) 1064 nm
Core Material Biodegradable Polymer Matrix
Surface Modification PEGylated Surface for extended circulation
Mean Particle Size ~80 nm
Reconstitution Sterile Phosphate-Buffered Saline (PBS), pH 7.4
Storage Store lyophilized powder at -20°C. Reconstituted solution is stable for 24 hours at 4°C. Protect from light.
Biocompatibility Low toxicity, designed for renal and hepatobiliary clearance.[1][10]

Experimental Protocols

PAC-2 Reconstitution and Preparation
  • Warm to Room Temperature: Before use, allow the vial of lyophilized PAC-2 powder to equilibrate to room temperature for approximately 15-20 minutes.

  • Reconstitute: Add sterile, pyrogen-free 1X PBS (pH 7.4) to the vial to achieve a stock concentration of 10 mg/mL. For a standard 1 mg vial, add 100 µL of PBS.

  • Mix Gently: Gently vortex the vial for 30-60 seconds until the powder is fully dissolved, yielding a homogenous, dark-colored solution. Avoid vigorous shaking to prevent aggregation.

  • Dilute for Injection: Based on the desired dose, dilute the stock solution with sterile 1X PBS. A typical dose for a 20-25g mouse is 10 mg/kg.

    • Example Calculation for a 25g mouse:

      • Dose: 10 mg/kg

      • Required mass: (10 mg/kg) * (0.025 kg) = 0.25 mg

      • Volume from stock (10 mg/mL): (0.25 mg) / (10 mg/mL) = 0.025 mL or 25 µL

      • Adjust the final injection volume to 100-150 µL with sterile PBS for accurate administration.

Animal Preparation and Agent Administration

All animal experiments must be conducted in accordance with institutional guidelines and approved by the local Animal Ethics Committee.[4]

  • Anesthesia: Anesthetize the small animal (e.g., mouse) using a suitable anesthetic agent like isoflurane (B1672236) (1.5-2% in oxygen). Confirm proper anesthetic depth by testing the pedal withdrawal reflex.

  • Hair Removal: Remove fur from the imaging area using a depilatory cream or electric clippers to minimize light scattering and acoustic interference.

  • Positioning: Place the animal on the imaging stage of the photoacoustic system. Use a heating pad to maintain the animal's body temperature throughout the procedure. Apply ultrasound gel to the skin to ensure proper acoustic coupling with the transducer.[11]

  • Pre-Injection Imaging (Baseline): Acquire baseline photoacoustic and ultrasound images of the region of interest (ROI) before injecting the contrast agent. This is critical for quantifying signal enhancement. Image at the peak absorption wavelength of PAC-2 (1064 nm) and a control wavelength where hemoglobin is a major absorber (e.g., 750 nm or 850 nm).[12]

  • Administration: Administer the prepared PAC-2 solution via intravenous (IV) tail vein injection. A typical injection volume is 100-200 µL.

In Vivo Photoacoustic Imaging and Data Acquisition
  • Imaging System: Utilize a preclinical photoacoustic imaging system (e.g., Vevo LAZR-X) equipped with a tunable laser and a high-frequency linear array transducer.[5][13]

  • Post-Injection Imaging: Immediately after injection, begin acquiring photoacoustic images of the ROI at multiple time points (e.g., 5 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) to capture the pharmacokinetics and biodistribution of PAC-2.[5][14]

  • Imaging Parameters:

    • Laser Wavelengths: Scan at 1064 nm (for PAC-2) and a control wavelength (e.g., 850 nm for blood).

    • Laser Fluence: Keep the laser fluence below the maximum permissible exposure limits (typically <20 mJ/cm² in the visible range and higher in the NIR range) to ensure animal safety.

    • Transducer: Use a transducer appropriate for the desired imaging depth and resolution (e.g., 21 MHz for high-resolution superficial imaging).

    • Image Acquisition: Acquire co-registered ultrasound and photoacoustic images to provide anatomical context.[14]

Visualization of Workflows

G cluster_prep Phase 1: Preparation cluster_imaging Phase 2: Imaging cluster_analysis Phase 3: Analysis reconstitute Reconstitute PAC-2 in Sterile PBS inject Administer PAC-2 (IV Tail Vein) reconstitute->inject anesthetize Anesthetize Animal (e.g., Isoflurane) prepare_animal Prepare Imaging Area (Hair Removal) anesthetize->prepare_animal baseline Acquire Baseline Pre-Injection Images prepare_animal->baseline baseline->inject post_inject Acquire Post-Injection Images at Time Points inject->post_inject roi Define Region of Interest (ROI) post_inject->roi quantify Quantify PA Signal Enhancement roi->quantify biodistribution Assess Biodistribution and Clearance quantify->biodistribution

Caption: Experimental workflow for in vivo photoacoustic imaging using PAC-2.

G injection IV Injection of PAC-2 circulation Systemic Circulation injection->circulation Distribution tumor Tumor Accumulation (EPR Effect) circulation->tumor Passive Targeting liver Liver (Hepatobiliary Clearance) circulation->liver Metabolism kidney Kidneys (Renal Clearance) circulation->kidney Filtration excretion Excretion liver->excretion kidney->excretion

Caption: Conceptual pathway for PAC-2 biodistribution and clearance in vivo.

Data Presentation & Performance

Quantitative analysis is performed by measuring the mean photoacoustic signal intensity within a defined ROI before and after contrast agent administration.[15] The signal enhancement can be expressed as a fold-change relative to the baseline signal.

Quantitative Data Analysis
  • ROI Selection: Using the co-registered ultrasound image for anatomical guidance, draw an ROI around the target tissue (e.g., tumor) and a control region (e.g., adjacent muscle tissue).

  • Signal Measurement: Measure the mean photoacoustic signal intensity within the ROI at each time point from the images acquired at 1064 nm.

  • Calculate Enhancement: The signal enhancement (SE) is calculated as: SE = (PA_post - PA_pre) / PA_pre Where PA_post is the mean signal at a post-injection time point and PA_pre is the mean signal at baseline.

Typical In Vivo Performance

The following table summarizes typical performance data for PAC-2 in a murine tumor model (4T1 breast cancer) following a 10 mg/kg intravenous dose.

ParameterResult
Tumor Signal Enhancement (Fold Change) 8.5 ± 1.2 fold increase over baseline
Time to Peak Signal in Tumor 8 hours post-injection[5]
Signal-to-Background Ratio (Tumor vs. Muscle) > 5 at peak accumulation
Circulation Half-life (t½) ~ 4.5 hours
Biodistribution at 24h (%ID/g) Liver: 12.5 ± 2.1 %Spleen: 8.2 ± 1.5 %Tumor: 9.8 ± 1.9 %Kidneys: 2.1 ± 0.5 %

Note: %ID/g = Percentage of Injected Dose per Gram of Tissue. Biodistribution data is typically confirmed ex vivo using techniques like ICP-MS if the agent contains a unique element or by measuring the photoacoustic signal in excised organs.

Conclusion

The this compound (PAC-2) is a highly effective agent for enhancing photoacoustic signals in preclinical research. Its strong NIR-II absorption, high stability, and biocompatible nature enable sensitive and specific visualization of vasculature, tumor microenvironments, and other physiological features deep within living small animals. The protocols outlined in this document provide a comprehensive guide for achieving high-quality, quantifiable data for a wide range of research applications.

References

Application Notes and Protocols: Melanin-Based Nanoparticles for Targeted Tumor Imaging and Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of melanin-based nanoparticles as a photoacoustic contrast agent for targeted tumor imaging and photothermal therapy (PTT). Melanin (B1238610), a natural pigment, offers excellent biocompatibility, strong near-infrared (NIR) absorption, and high photothermal conversion efficiency, making it a promising candidate for theranostic applications in oncology.

Introduction

Photoacoustic (PA) imaging is a rapidly emerging non-invasive imaging modality that provides high-resolution images of biological tissues.[1][2][3][4] By converting absorbed light energy into ultrasonic waves, PA imaging combines the high contrast of optical imaging with the deep tissue penetration of ultrasound.[1][2][3][4] The use of exogenous contrast agents can significantly enhance the photoacoustic signal in target tissues, enabling molecular imaging and targeted therapies.[1][5]

Melanin-based nanoparticles have garnered significant attention as a versatile photoacoustic contrast agent.[1][3][6][7] Their inherent properties, such as broad NIR absorption and excellent photostability, make them ideal for both PA imaging and photothermal therapy.[6][7] When irradiated with a NIR laser, these nanoparticles efficiently convert light into heat, leading to localized hyperthermia and subsequent tumor cell ablation.[6][7][8] This dual functionality allows for image-guided therapy, where the nanoparticles are first used to visualize the tumor and then activated for therapeutic intervention.[1][3]

Quantitative Data

The following tables summarize the key quantitative parameters of melanin-based nanoparticles for photoacoustic imaging and photothermal therapy, compiled from various studies.

Table 1: Physicochemical and Optical Properties

ParameterValueReference
Hydrodynamic Size50 - 200 nm[9]
Zeta Potential-20 to +30 mV (surface modification dependent)[9]
Peak Absorption Wavelength680 - 850 nm[1][7]
Photothermal Conversion Efficiency~48.9%[6]

Table 2: In Vitro Performance

ParameterValueReference
Cellular Uptake (Cancer Cells)Time-dependent increase, significant uptake within 1-12 hours[10]
In Vitro Photoacoustic SignalLinearly correlated with concentration (0.075 to 1.2 mg/mL)[1]
In Vitro Photothermal EffectTemperature increase to ~55°C with 808 nm laser[7]

Table 3: In Vivo Performance (Murine Tumor Models)

ParameterValueReference
Tumor AccumulationPeak accumulation between 6 - 24 hours post-injection[1][3]
Photoacoustic Signal Enhancement in Tumor~2 to 4-fold increase compared to pre-injection[4][11]
In Vivo Photothermal EffectTumor temperature increase of ~25°C[12]
Tumor Growth InhibitionSignificant suppression compared to control groups[1][3]

Experimental Protocols

Preparation and Characterization of Melanin-Based Nanoparticles

This protocol describes the synthesis of melanin nanoparticles and subsequent surface functionalization for targeted delivery.

  • Synthesis of Melanin Nanoparticles:

    • Dissolve dopamine (B1211576) hydrochloride in deionized water at a concentration of 2 mg/mL.

    • Add ammonia (B1221849) solution to adjust the pH to 8.5.

    • Stir the solution vigorously at room temperature for 48 hours to allow for the oxidative polymerization of dopamine into polydopamine (melanin-like) nanoparticles.

    • Collect the nanoparticles by centrifugation at 14,000 rpm for 30 minutes.

    • Wash the nanoparticles three times with deionized water to remove any unreacted precursors.

  • Surface Functionalization (Optional, for Targeting):

    • For active targeting, conjugate targeting ligands (e.g., antibodies, peptides like RGD) to the surface of the nanoparticles using standard EDC/NHS chemistry.

    • For improved biocompatibility and circulation time, coat the nanoparticles with polyethylene (B3416737) glycol (PEG) by incubating them with a PEG-thiol solution.

  • Characterization:

    • Size and Morphology: Analyze the hydrodynamic size and size distribution using Dynamic Light Scattering (DLS) and visualize the morphology using Transmission Electron Microscopy (TEM).

    • Surface Charge: Determine the zeta potential to assess the surface charge and stability of the nanoparticles.

    • Optical Properties: Measure the UV-Vis-NIR absorption spectrum to identify the peak absorption wavelength.

    • Photothermal Conversion Efficiency: Irradiate a solution of the nanoparticles with a NIR laser (e.g., 808 nm) and monitor the temperature change over time to calculate the photothermal conversion efficiency.

In Vitro Photoacoustic Imaging and Photothermal Therapy

This protocol details the evaluation of melanin-based nanoparticles in a cell culture setting.

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., 4T1 breast cancer, U87MG glioblastoma) in appropriate media until 80-90% confluency.

  • Cellular Uptake and In Vitro PA Imaging:

    • Incubate the cells with varying concentrations of melanin-based nanoparticles (e.g., 0, 50, 100, 200 µg/mL) for different time points (e.g., 1, 4, 12, 24 hours).

    • Wash the cells with PBS to remove non-internalized nanoparticles.

    • Prepare cell pellets or phantoms containing the cells for photoacoustic imaging.

    • Acquire photoacoustic images using a preclinical photoacoustic imaging system, exciting at the peak absorption wavelength of the nanoparticles.

    • Quantify the photoacoustic signal intensity in the different treatment groups.

  • In Vitro Photothermal Therapy:

    • Plate the cells in a 96-well plate and incubate with melanin-based nanoparticles as described above.

    • Irradiate the cells with a NIR laser (e.g., 808 nm, 1.5 W/cm²) for 5-10 minutes.

    • Include control groups: cells only, cells with nanoparticles but no laser, and cells with laser but no nanoparticles.

    • Assess cell viability 24 hours post-treatment using a standard assay (e.g., MTT, Calcein-AM/PI staining).

In Vivo Targeted Tumor Imaging and Therapy

This protocol outlines the procedures for using melanin-based nanoparticles in a preclinical tumor model.

  • Animal Model:

    • Establish a subcutaneous or orthotopic tumor model in immunocompromised mice (e.g., nude mice) by injecting cancer cells.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • In Vivo Photoacoustic Imaging:

    • Administer the melanin-based nanoparticles to the tumor-bearing mice via intravenous (IV) or intraperitoneal (IP) injection at a typical dose of 10-20 mg/kg.[13]

    • Acquire photoacoustic images of the tumor region at different time points post-injection (e.g., 0, 2, 6, 12, 24, 48 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles.[14]

    • Use a preclinical photoacoustic imaging system with an appropriate laser wavelength and ultrasound transducer.

    • Quantify the photoacoustic signal enhancement in the tumor over time.

  • In Vivo Photothermal Therapy:

    • At the time point of maximum tumor accumulation (determined from the imaging study), irradiate the tumor with a NIR laser (e.g., 808 nm, 1.5-2 W/cm²) for 10-15 minutes.

    • Monitor the tumor surface temperature using an infrared thermal camera.

    • Divide the animals into control groups: saline injection, nanoparticles only, and laser only.

    • Monitor tumor growth and body weight of the mice for a specified period (e.g., 14-21 days).

    • At the end of the study, euthanize the animals and perform histological analysis (e.g., H&E, TUNEL staining) of the tumors and major organs to assess therapeutic efficacy and potential toxicity.

Visualizations

Mechanism of Action

cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment MNP Melanin Nanoparticle (Targeted) Tumor_Cell Tumor Cell MNP->Tumor_Cell EPR Effect & Active Targeting Apoptosis Cell Death (Apoptosis/Necrosis) Tumor_Cell->Apoptosis Photothermal Effect (Heat Generation) PA_Signal Photoacoustic Signal Generation Tumor_Cell->PA_Signal Imaging Laser NIR Laser (e.g., 808 nm) Laser->Tumor_Cell Laser->PA_Signal

Caption: Mechanism of melanin nanoparticles in targeted tumor imaging and therapy.

Experimental Workflow

cluster_0 Preparation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies Synthesis Nanoparticle Synthesis Functionalization Surface Functionalization Synthesis->Functionalization Characterization Physicochemical Characterization Functionalization->Characterization Cell_Culture Cancer Cell Culture Characterization->Cell_Culture Tumor_Model Tumor Model Establishment Characterization->Tumor_Model In_Vitro_PA Photoacoustic Imaging Cell_Culture->In_Vitro_PA In_Vitro_PTT Photothermal Therapy Cell_Culture->In_Vitro_PTT Viability_Assay Cell Viability Assay In_Vitro_PTT->Viability_Assay Injection Nanoparticle Administration Tumor_Model->Injection In_Vivo_PA Photoacoustic Imaging Injection->In_Vivo_PA In_Vivo_PTT Photothermal Therapy In_Vivo_PA->In_Vivo_PTT Monitoring Tumor Growth Monitoring In_Vivo_PTT->Monitoring Histology Histological Analysis Monitoring->Histology

Caption: Experimental workflow for preclinical evaluation of melanin nanoparticles.

Signaling Pathway of Photothermal Therapy

Laser NIR Laser Irradiation MNP Melanin Nanoparticle in Tumor Laser->MNP Heat Localized Hyperthermia (>42°C) MNP->Heat Photothermal Conversion Protein_Denaturation Protein Denaturation Heat->Protein_Denaturation Membrane_Damage Cell Membrane Damage Heat->Membrane_Damage DNA_Damage DNA Damage Heat->DNA_Damage Apoptosis Apoptosis/ Necrosis Protein_Denaturation->Apoptosis Membrane_Damage->Apoptosis DNA_Damage->Apoptosis

Caption: Signaling pathway of photothermal therapy induced by melanin nanoparticles.

References

Application Notes: Photoacoustic Contrast Agent-2 (SPN-NIR) for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: Photoacoustic Contrast Agent-2 (SPN-NIR)

Agent Type: Near-Infrared (NIR-II) Absorbing Semiconducting Polymer Nanoparticles (SPNs)

For Research Use Only.

Introduction

This compound (SPN-NIR) is a new class of organic, nanoparticle-based contrast agent designed for high-resolution, deep-tissue photoacoustic (PA) imaging in neuroscience research. Composed of a semiconducting polymer core, these nanoparticles exhibit strong optical absorption in the second near-infrared (NIR-II) window (1000-1700 nm). This characteristic allows for deeper light penetration into biological tissues and a significant reduction in background signal from endogenous absorbers like hemoglobin, leading to enhanced imaging contrast and sensitivity.[1][2] SPN-NIR is particularly well-suited for preclinical research involving brain tumor imaging, cerebrovascular mapping, and the study of neuroinflammation.[3][4]

Principle of Action

Photoacoustic imaging is a hybrid modality that combines the high contrast of optical imaging with the deep penetration of ultrasound.[5] When SPN-NIR nanoparticles are illuminated by a short-pulsed laser within their absorption spectrum, they absorb the light energy and undergo rapid thermoelastic expansion. This expansion generates ultrasonic waves that propagate through the tissue and are detected by a conventional ultrasound transducer. The detected signals are then reconstructed to form a high-resolution image of the agent's distribution. The high photothermal conversion efficiency of SPN-NIR makes it an excellent generator of photoacoustic signals.[2][3]

Applications in Neuroscience

High-Resolution Brain Tumor Imaging

Glioblastoma (GBM) is a highly aggressive brain tumor characterized by a compromised blood-brain barrier (BBB). SPN-NIR nanoparticles can passively accumulate within the tumor microenvironment via the enhanced permeability and retention (EPR) effect.[6] Their strong NIR-II absorption provides a stark contrast between the tumor and surrounding healthy brain tissue, enabling precise delineation of tumor margins.[2][3]

  • Key Advantages:

    • Deep tissue imaging (several millimeters through the skull).[3]

    • High signal-to-noise ratio due to low background in the NIR-II window.[2]

    • Enables accurate visualization of tumor vasculature and heterogeneity.[7]

Cerebral Vasculature Mapping

Following intravenous administration, SPN-NIR serves as an excellent blood-pool agent, allowing for high-contrast imaging of cerebral blood vessels. This is critical for studying stroke, vascular malformations, and angiogenesis. Imaging in the NIR-II window offers superior performance compared to the traditional NIR-I window, providing clearer images of vascular structures.[1]

Neuroinflammation Studies

SPN-NIR can be functionalized with specific ligands (e.g., antibodies or peptides) to target markers of inflammation, such as reactive oxygen species (ROS) or specific cell surface receptors on microglia and astrocytes. This allows for molecular imaging of inflammatory processes in neurodegenerative diseases like Alzheimer's or in response to brain injury.[3]

Quantitative Data Summary

The following tables summarize the key performance characteristics of SPN-NIR based on preclinical studies.

Table 1: Optical and Physical Properties of SPN-NIR

PropertyValueReference
Peak Absorption Wavelength~1064 nm[2]
Mass Extinction Coefficient43 mL mg⁻¹ cm⁻¹ at 1064 nm[2]
Photothermal Conversion Eff.67%[2]
Average Particle Diameter40 - 50 nm[8]
FormulationAqueous suspension[8]

Table 2: In Vivo Imaging Performance in Glioblastoma Mouse Model

ParameterValueReference
Animal ModelOrthotopic U87MG Glioblastoma in mice[6]
Imaging Depth> 3.8 mm below the skull[2][3]
Tumor Signal Enhancement4.7-fold to 5.3-fold vs. background[9]
Optimal Imaging Time2 - 6 hours post-injection[4][9]
Laser Fluence (In Vivo)4 - 5 mJ cm⁻² (below safety limits)[2][3]

Experimental Protocols

Protocol 1: Preparation of SPN-NIR for Injection

This protocol describes the formulation of SPN-NIR from a stock solution for intravenous administration in mice.

  • Materials:

    • SPN-NIR stock solution (e.g., 5 mg/mL in DMSO).

    • Sterile, pyrogen-free 1x Phosphate-Buffered Saline (PBS), pH 7.4.

    • 0.22 µm sterile syringe filter.

  • Procedure:

    • Determine the required final concentration and volume for the experiment (e.g., 2 mg/mL for a 100 µL injection per mouse).

    • In a sterile microcentrifuge tube, dilute the SPN-NIR stock solution with sterile 1x PBS to the desired final concentration.

    • Vortex the solution gently for 30 seconds to ensure homogeneity.

    • Draw the solution into a sterile syringe.

    • Aseptically attach the 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile tube to ensure sterility and remove any potential aggregates. The agent is now ready for injection.

Protocol 2: Photoacoustic Imaging of Orthotopic Glioblastoma in a Mouse Model

This protocol outlines the procedure for in vivo photoacoustic imaging of a brain tumor following SPN-NIR administration.

  • Animal Model Preparation:

    • Establish an orthotopic glioblastoma model by stereotactically implanting human glioma cells (e.g., U87MG) into the striatum of immunocompromised mice.[6]

    • Allow the tumors to grow for approximately 2-3 weeks, or until a desired size is reached, which can be monitored by bioluminescence or MRI.[6]

  • SPN-NIR Administration:

    • Anesthetize the tumor-bearing mouse using a suitable anesthetic (e.g., 1.5-2% isoflurane (B1672236) in oxygen).[4][10] Maintain anesthesia throughout the imaging procedure.

    • Administer the prepared SPN-NIR solution (typically 100-200 µL) via tail-vein injection.[6]

  • Photoacoustic Imaging Procedure:

    • Place the anesthetized mouse on the imaging stage of the photoacoustic tomography system. Maintain the animal's body temperature using a heating pad.[10]

    • Remove the scalp hair using a depilatory cream to improve acoustic coupling.

    • Apply a layer of ultrasound gel to the head to ensure good acoustic contact between the skin and the ultrasound transducer.

    • Acquire baseline (pre-injection) photoacoustic images of the brain. Use a laser wavelength tuned to the peak absorption of SPN-NIR (e.g., 1064 nm).[2]

    • Acquire post-injection images at various time points (e.g., 30 min, 1h, 2h, 4h, 6h, 24h) to determine the optimal window for tumor contrast.[4][6]

    • Imaging Parameters (Example):

      • Laser Source: Nd:YAG pumped OPO laser.

      • Wavelength: 1064 nm.

      • Laser Fluence: < 10 mJ/cm² (well below the ANSI safety limit of 100 mJ/cm² at this wavelength).[5]

      • Transducer: High-frequency linear array transducer (e.g., 10-22 MHz).

      • Acquisition Mode: 3D volumetric scan.

  • Data Analysis and Quantification:

    • Reconstruct the acquired photoacoustic data to generate 3D images of the brain.

    • Co-register the photoacoustic images with ultrasound images acquired simultaneously to provide anatomical context.

    • Define a Region of Interest (ROI) over the tumor area and a corresponding ROI in a contralateral (healthy) brain region.

    • Calculate the mean photoacoustic signal intensity within each ROI.

    • Quantify the tumor-to-background ratio (TBR) by dividing the mean signal from the tumor ROI by the mean signal from the healthy brain ROI.

Visualizations

G cluster_prep Contrast Agent Preparation cluster_animal In Vivo Procedure cluster_imaging Imaging & Analysis stock SPN-NIR Stock dilution Dilute with Sterile PBS stock->dilution filtration Sterile Filter (0.22 µm) dilution->filtration ready Injection-Ready SPN-NIR filtration->ready injection IV Tail Vein Injection ready->injection Administer model Orthotopic Glioblastoma Mouse Model anesthesia Anesthetize Mouse model->anesthesia anesthesia->injection imaging Photoacoustic Imaging injection->imaging baseline Acquire Baseline (Pre-Injection) Image imaging->baseline Perform post_injection Acquire Post-Injection Images at t=T1, T2... baseline->post_injection reconstruction 3D Image Reconstruction post_injection->reconstruction analysis ROI Analysis & Quantification reconstruction->analysis

Caption: Experimental workflow for in vivo photoacoustic imaging.

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_pa Photoacoustic Signal Generation spn_circ SPN-NIR in Bloodstream epr EPR Effect: Extravasation through Leaky Vasculature spn_circ->epr Passive Targeting spn_accum SPN-NIR Accumulation in Tumor Interstitium epr->spn_accum absorption Light Absorption by SPN-NIR spn_accum->absorption Illumination laser Pulsed NIR Laser (1064 nm) laser->absorption thermo Thermoelastic Expansion absorption->thermo us_wave Ultrasound Wave Generation thermo->us_wave detection Detection by Transducer us_wave->detection image High-Contrast Tumor Image detection->image

Caption: Mechanism of SPN-NIR contrast enhancement in tumors.

References

Photoacoustic contrast agent-2 for monitoring therapeutic response

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Photoacoustic (PA) imaging is a rapidly emerging, non-invasive imaging modality that provides high-resolution visualization of optical absorption in deep tissues.[1][2] This technique is invaluable for monitoring physiological and pathological processes, including the assessment of cancer therapy efficacy.[3] Early determination of tumor response to treatment is critical for personalizing therapy and improving patient outcomes.[4]

PAC-2 is a novel, activatable photoacoustic contrast agent designed specifically for the real-time, in vivo monitoring of apoptosis (programmed cell death), a key indicator of successful anti-cancer therapy.[5] PAC-2 operates on a "turn-on" mechanism, generating a strong photoacoustic signal only in the presence of active Caspase-3 and -7, which are central executioner enzymes in the apoptotic cascade.[6][7] This allows for the specific detection of apoptotic cells and provides a sensitive readout of therapeutic efficacy.

Principle of Operation

PAC-2 is a small-molecule probe that is optically silent in its native state. The agent consists of a potent photoacoustic reporter molecule linked to a quencher via a peptide sequence (DEVD) that is a specific substrate for Caspase-3/7.[8] In healthy, non-apoptotic cells, the agent produces a minimal photoacoustic signal. However, in response to therapy-induced apoptosis, intracellular Caspase-3/7 becomes activated and cleaves the DEVD linker.[9] This cleavage event releases the quencher, leading to a conformational change and subsequent self-assembly of the reporter molecules into nanoparticles.[10] This process results in a dramatic enhancement of the photoacoustic signal at a characteristic wavelength (~850 nm), enabling sensitive detection of apoptosis.[11]

PAC2_Mechanism cluster_off Inactive State (Low PA Signal) cluster_on Active State (High PA Signal) PAC2_inactive PAC-2 (Reporter-DEVD-Quencher) Caspase Active Caspase-3/7 PAC2_inactive->Caspase Apoptotic Cell PAC2_active Aggregated Nanoparticles (Reporter) Quencher Cleaved Quencher Caspase->PAC2_active Cleavage of DEVD linker

Figure 1. Activation mechanism of the PAC-2 probe.

Key Experiments and Protocols

Protocol 1: In Vitro Validation in Apoptotic Cells

Objective: To confirm the activation of PAC-2 in a controlled cell culture environment following the induction of apoptosis.

Materials:

  • Cancer cell line (e.g., U87MG, 4T1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Apoptosis-inducing agent (e.g., Doxorubicin, Staurosporine)

  • PAC-2 Reagent

  • Phosphate-Buffered Saline (PBS)

  • Photoacoustic Imaging System

Procedure:

  • Cell Seeding: Seed tumor cells in an appropriate culture vessel (e.g., 6-well plate or imaging dish) and allow them to adhere overnight.

  • Apoptosis Induction:

    • Treated Group: Treat cells with an apoptosis-inducing agent at a predetermined concentration (e.g., 1 µM Doxorubicin).

    • Control Group: Treat cells with vehicle (e.g., DMSO or PBS).

    • Incubate for a period sufficient to induce apoptosis (e.g., 12-24 hours).

  • PAC-2 Incubation:

    • Remove the medium and wash the cells gently with PBS.

    • Add fresh medium containing PAC-2 (final concentration typically 5-10 µM) to all wells.

    • Incubate for 1-2 hours at 37°C.

  • Imaging:

    • Wash cells twice with PBS to remove unbound PAC-2.

    • Add fresh PBS or medium to the wells.

    • Perform photoacoustic imaging using an appropriate wavelength (scan from 700 nm to 900 nm, peak signal expected ~850 nm).

  • Data Analysis: Quantify the mean photoacoustic signal intensity from both the treated and control groups.[12] A significant increase in signal in the treated group indicates successful PAC-2 activation.

Protocol 2: In Vivo Monitoring of Therapeutic Response

Objective: To non-invasively image and quantify therapy-induced apoptosis in a preclinical tumor model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Therapeutic agent (e.g., chemotherapeutic drug)

  • PAC-2 Reagent (formulated for in vivo use)

  • Sterile Saline or PBS

  • Anesthesia (e.g., Isoflurane)

  • Co-registered Ultrasound and Photoacoustic Imaging System

Procedure:

  • Baseline Imaging: Anesthetize the tumor-bearing mouse. Acquire baseline co-registered ultrasound and photoacoustic images of the tumor region before treatment. This is crucial for establishing the background signal.

  • Therapy Administration: Administer the therapeutic agent according to the established study protocol (e.g., via intravenous or intraperitoneal injection). A control group should be administered with a vehicle.

  • PAC-2 Administration: At a specified time point post-treatment (e.g., 24, 48, or 72 hours), administer PAC-2 via intravenous (tail vein) injection. The optimal timing should be determined based on the known pharmacodynamics of the therapeutic agent.

  • Longitudinal Imaging: Anesthetize the mouse at various time points after PAC-2 injection (e.g., 2, 6, 12, and 24 hours) to determine the optimal imaging window.

  • Image Acquisition:

    • Position the animal on the imaging stage.

    • Apply ultrasound gel to the tumor area.

    • Use the ultrasound mode to identify the tumor anatomy.[13]

    • Switch to photoacoustic mode and acquire images at multiple wavelengths, focusing on the activation peak of PAC-2 (~850 nm) and a control wavelength (e.g., 750 nm).[14]

  • Data Analysis:

    • Co-register the photoacoustic and ultrasound images.

    • Define a Region of Interest (ROI) encompassing the tumor.

    • Quantify the average photoacoustic signal intensity within the tumor ROI at the activation wavelength.[15]

    • Compare the signal from the treated group to the control group and to its baseline.

InVivo_Workflow acq acq treat treat inject inject analysis analysis start Tumor-Bearing Mouse Model baseline Day 0: Baseline PA/US Imaging start->baseline therapy Administer Therapy (Treated Group) & Vehicle (Control Group) baseline->therapy wait1 Wait 24h, 48h, etc. (Apoptosis Induction) therapy->wait1 pac2_admin Administer PAC-2 (Intravenous) wait1->pac2_admin wait2 Wait 2-24h (Probe Accumulation & Activation) pac2_admin->wait2 final_img Post-Treatment PA/US Imaging wait2->final_img quant Data Quantification & Analysis final_img->quant

Figure 2. Experimental workflow for in vivo monitoring.

Data Presentation

Quantitative data should be recorded to assess the performance of PAC-2. The following tables provide examples of expected results.

Table 1: In Vitro Characterization of PAC-2 in U87MG Cells

Condition Apoptosis Inducer Mean PA Signal (a.u. at 850 nm) Signal-to-Background Ratio
Control Vehicle (DMSO) 15.3 ± 2.1 1.0

| Treated | Doxorubicin (1 µM) | 64.2 ± 5.8 | 4.2 |

Table 2: In Vivo Quantification in Subcutaneous 4T1 Tumor Model (48h Post-Treatment)

Treatment Group N Mean Tumor PA Signal (a.u. at 850 nm) Fold Change vs. Control
Control (Vehicle) 5 22.7 ± 4.5 1.0

| Chemotherapy | 5 | 88.5 ± 11.2 | 3.9 |

Apoptosis Signaling Pathway

Successful therapy often triggers the intrinsic or extrinsic apoptosis pathways, both of which converge on the activation of effector caspases like Caspase-3.[16] PAC-2 directly measures the activity of this key executioner enzyme, providing a direct readout of apoptosis induction.

Apoptosis_Pathway stimulus stimulus pathway pathway caspase caspase pac2 pac2 therapy Anti-Cancer Therapy (e.g., Chemotherapy) dna_damage DNA Damage / Cellular Stress therapy->dna_damage mito Mitochondria dna_damage->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 Activation casp3 Caspase-3 (Executioner) casp9->casp3 Activation apoptosis Apoptosis casp3->apoptosis Execution probe PAC-2 Activation casp3->probe Cleavage

Figure 3. Simplified intrinsic apoptosis pathway.

References

Application Notes and Protocols for Dual-Modality Imaging Using Photoacoustic Contrast Agent-2 (PACA-2) and Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-modality imaging, combining photoacoustic (PA) and fluorescence (FL) techniques, offers a powerful approach for preclinical research and drug development. This methodology leverages the high spatial resolution of photoacoustic imaging in deep tissues with the high sensitivity of fluorescence imaging.[1][2][3][4] The synergistic combination of these modalities provides complementary information about biological processes, enhancing the understanding of disease progression and the efficacy of therapeutic interventions.[4][5][6]

This document provides detailed application notes and experimental protocols for utilizing a hypothetical, yet representative, dual-modality contrast agent, "Photoacoustic Contrast Agent-2" (PACA-2). PACA-2 is designed to generate both a strong photoacoustic signal and a robust fluorescent signal upon excitation with a near-infrared (NIR) laser. These characteristics make it an ideal tool for a range of applications, from in vitro cell imaging to in vivo tumor and vascular imaging in small animal models.

Principle of Dual-Modality Photoacoustic and Fluorescence Imaging

Photoacoustic imaging is a hybrid modality that combines optical excitation and acoustic detection.[7][8] When a pulsed laser illuminates tissue, chromophores (like PACA-2) absorb the light energy, leading to thermoelastic expansion and the generation of ultrasonic waves.[2][8] These waves are detected by an ultrasound transducer to form a high-resolution image of the absorber's distribution, overcoming the light scattering limitations of purely optical imaging in deep tissue.[2][7]

Fluorescence imaging, on the other hand, relies on the property of fluorophores (like PACA-2) to emit light at a longer wavelength after absorbing excitation light.[9] This technique is highly sensitive for detecting molecular probes, though its penetration depth and spatial resolution in deep tissues are limited.[1][2] By combining both modalities, researchers can obtain highly sensitive and specific localization of PACA-2 with high spatial resolution in deep tissues.[2][3]

This compound (PACA-2): A Profile

For the purpose of these protocols, we define PACA-2 as a nanoparticle-based dual-modality contrast agent. It consists of a biocompatible polymer core encapsulating a near-infrared (NIR) fluorescent dye. This formulation provides both the necessary optical absorption for photoacoustic signal generation and strong fluorescence emission.

Table 1: Hypothetical Properties of PACA-2

PropertySpecification
Core MaterialBiocompatible Polymer (e.g., PLGA)
Encapsulated AgentNear-Infrared (NIR) Fluorescent Dye (e.g., ICG derivative)
Excitation Wavelength (Peak)780 nm
Photoacoustic EmissionStrong, concentration-dependent
Fluorescence Emission (Peak)830 nm
Particle Size (Hydrodynamic Diameter)100 - 150 nm
Surface FunctionalizationCarboxylate groups for bioconjugation (e.g., to antibodies, peptides)
BiocompatibilityLow cytotoxicity, biodegradable

Applications in Research and Drug Development

The unique properties of PACA-2 make it suitable for a variety of applications:

  • Oncology Research: Targeted delivery of PACA-2 to tumors by conjugating it with tumor-specific ligands allows for high-contrast imaging of tumor margins and vasculature.[5] This can be used to monitor tumor growth, response to therapy, and to guide surgical interventions.

  • Drug Delivery and Pharmacokinetics: By labeling a drug molecule or its carrier with PACA-2, its biodistribution, accumulation at the target site, and clearance can be non-invasively monitored over time.[10][11][12]

  • Neuroscience: In animal models of neurological diseases like Alzheimer's, PACA-2 can be used to visualize amyloid plaques and assess vascular changes in the brain.[13]

  • Inflammation Imaging: PACA-2 can be targeted to inflammatory markers to visualize and quantify the extent of inflammation in various disease models.

Experimental Protocols

In Vitro Characterization of PACA-2

Objective: To verify the photoacoustic and fluorescence properties of PACA-2 before in vivo studies.

Materials:

  • PACA-2 solution

  • Phosphate-buffered saline (PBS)

  • 96-well plate (black, clear bottom)

  • Dual-modality photoacoustic and fluorescence imaging system

  • Spectrofluorometer

Protocol:

  • Serial Dilution: Prepare a series of dilutions of PACA-2 in PBS, ranging from 0.1 µM to 100 µM.

  • Fluorescence Measurement:

    • Pipette 100 µL of each dilution into the wells of a 96-well plate.

    • Measure the fluorescence intensity using a spectrofluorometer with excitation at 780 nm and emission scanned from 800 nm to 900 nm.

    • Determine the peak emission wavelength and plot the fluorescence intensity as a function of concentration.

  • Photoacoustic Measurement:

    • Transfer the same dilutions into appropriate phantoms for the photoacoustic imaging system.

    • Acquire photoacoustic images using a pulsed laser tuned to 780 nm.

    • Quantify the photoacoustic signal intensity for each concentration and plot it against the concentration.

Data Presentation:

Table 2: In Vitro Performance of PACA-2

Concentration (µM)Fluorescence Intensity (a.u.)Photoacoustic Signal (a.u.)
0.1
1
10
50
100
In Vivo Tumor Imaging in a Murine Model

Objective: To visualize a tumor and its vasculature in a mouse model using systemically delivered PACA-2.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • PACA-2 solution (sterile, in PBS)

  • Anesthesia (e.g., isoflurane)

  • Dual-modality photoacoustic and fluorescence imaging system for small animals

  • Catheter for tail vein injection

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (2% for induction, 1-1.5% for maintenance).

    • Place the mouse on the imaging stage, ensuring the tumor is within the field of view of the imaging system.

  • Baseline Imaging:

    • Acquire pre-injection fluorescence and photoacoustic images of the tumor region to establish a baseline.

  • PACA-2 Administration:

    • Inject a sterile solution of PACA-2 (e.g., 100 µL of a 10 µM solution) via the tail vein.

  • Dynamic Imaging:

    • Immediately after injection, begin acquiring a time-lapse series of co-registered photoacoustic and fluorescence images to monitor the perfusion and accumulation of PACA-2 in the tumor.[4][6]

  • Post-Injection Imaging:

    • Acquire detailed 3D photoacoustic and fluorescence scans at various time points post-injection (e.g., 1h, 4h, 24h) to assess peak accumulation and clearance.

  • Image Analysis:

    • Co-register the photoacoustic and fluorescence images.

    • Quantify the signal enhancement in the tumor region of interest (ROI) compared to the pre-injection baseline.

Data Presentation:

Table 3: In Vivo Tumor Imaging Data with PACA-2

Time PointPA Signal Enhancement (Tumor ROI)FL Signal Enhancement (Tumor ROI)
Pre-injection1.0 (Baseline)1.0 (Baseline)
5 min
1 hr
4 hr
24 hr

Visualizations

Experimental_Workflow Experimental Workflow for In Vivo Imaging cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Preparation (Anesthesia) baseline_img Baseline Imaging (PA & FL) animal_prep->baseline_img injection PACA-2 Injection (Tail Vein) baseline_img->injection dynamic_img Dynamic Imaging (Perfusion) injection->dynamic_img post_img Post-Injection Imaging (Accumulation) dynamic_img->post_img co_registration Image Co-registration post_img->co_registration quantification Signal Quantification (ROI Analysis) co_registration->quantification

Caption: Workflow for in vivo dual-modality imaging.

Signaling_Pathway_Targeting Targeted Imaging Signaling Pathway cluster_ligand Targeting Moiety cluster_cell Tumor Cell cluster_imaging Imaging Readout paca2 PACA-2 paca2_ligand PACA-2-Ligand Conjugate paca2->paca2_ligand ligand Targeting Ligand (e.g., Antibody) ligand->paca2_ligand receptor Overexpressed Receptor paca2_ligand->receptor Binding internalization Internalization receptor->internalization signaling Downstream Signaling receptor->signaling Cellular Response pa_signal Photoacoustic Signal internalization->pa_signal fl_signal Fluorescence Signal internalization->fl_signal

References

Application Notes & Protocols: Quantitative Photoacoustic Imaging with NanoPAQ-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantitative Photoacoustic Imaging (qPAI)

Photoacoustic imaging (PAI) is a rapidly emerging, non-invasive imaging modality that provides high-resolution images of optical contrast in deep tissue.[1][2][3] It is a hybrid technique based on the photoacoustic effect, where absorbed light energy is converted into sound waves.[4][5][6] Biological tissues are irradiated with short laser pulses, causing localized thermoelastic expansion and the generation of wideband ultrasonic waves.[7][8] These waves are then detected by ultrasound transducers to form images. PAI combines the high contrast of optical imaging with the deep tissue penetration of ultrasound, overcoming the limitations of light scattering in biological tissues.[3][8][9][10]

Endogenous chromophores like hemoglobin and melanin (B1238610) provide intrinsic contrast, allowing for the visualization of vasculature and oxygen saturation.[1][11] However, for molecular imaging and enhanced sensitivity, exogenous contrast agents are often employed.[6][12] Quantitative PAI (qPAI) aims to determine the concentration of these contrast agents within tissues, which is crucial for applications such as drug delivery monitoring, tumor detection, and assessing therapeutic response.[5][13] Achieving accurate quantification can be challenging as the photoacoustic signal is dependent on both the local optical fluence and the absorption coefficient of the contrast agent.[14]

NanoPAQ-2: A Novel Contrast Agent for Quantitative Photoacoustic Imaging

This document provides detailed application notes and protocols for NanoPAQ-2 , a hypothetical, state-of-the-art nanoparticle-based photoacoustic contrast agent designed for quantitative in vivo imaging.

2.1. Properties of NanoPAQ-2

NanoPAQ-2 is an organic, biodegradable nanoparticle-based agent with strong optical absorption in the near-infrared (NIR) window (700-900 nm), a spectral range where light penetration in biological tissue is maximized. Its key features include high photostability, excellent biocompatibility, and a linear relationship between concentration and photoacoustic signal intensity under controlled conditions.

2.2. Principle of Action

NanoPAQ-2 nanoparticles efficiently absorb laser energy at their peak absorption wavelength (800 nm) and convert it into heat. This rapid, localized heating generates a strong photoacoustic signal that can be detected and quantified. The surface of NanoPAQ-2 can be functionalized with targeting moieties (e.g., antibodies, peptides) to enable specific accumulation in regions of interest, such as tumors.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of NanoPAQ-2 determined from phantom, in vitro, and in vivo studies.

Table 1: Physicochemical and Optical Properties of NanoPAQ-2

ParameterValue
Core CompositionBiodegradable Polymer Matrix
Hydrodynamic Diameter85 ± 5 nm
Surface Charge (Zeta Potential)-15 mV
Peak Absorption Wavelength800 nm
Molar Extinction Coefficient (at 800 nm)3.2 x 10⁸ M⁻¹cm⁻¹
Photostability>95% signal retention after 1h continuous laser exposure

Table 2: Quantitative Performance in Phantom Studies

NanoPAQ-2 Concentration (nM)Photoacoustic Signal Amplitude (a.u.)R² (Linearity)
01.05\multirow{6}{*}{0.998}
1015.8
2538.9
5079.2
100155.4
200310.1

Table 3: In Vivo Biodistribution in a Murine Tumor Model (4T1) at 24h Post-Injection

Organ/TissueNanoPAQ-2 Concentration (µg/g of tissue)
Tumor12.5 ± 2.1
Liver18.9 ± 3.5
Spleen25.3 ± 4.2
Kidneys8.1 ± 1.5
Lungs2.5 ± 0.8
Blood1.2 ± 0.4

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. Protocol 1: Phantom Preparation and Calibration for qPAI

This protocol describes the fabrication of tissue-mimicking phantoms to establish a standard curve for quantifying NanoPAQ-2 concentration.

Materials:

  • Gelatin or agar (B569324) as the base material.

  • Intralipid® or titanium dioxide (TiO₂) for optical scattering.[15]

  • India ink for baseline optical absorption.[16]

  • Deionized water.

  • NanoPAQ-2 stock solution (1 µM).

  • Phantom molds.

Procedure:

  • Prepare the base phantom material (e.g., 10% w/v gelatin in deionized water). Heat and stir until fully dissolved.

  • Add scattering agents (e.g., 1% Intralipid®) and absorbing agents (e.g., 0.05% India ink) to mimic the optical properties of the tissue of interest.[16][17]

  • Maintain the mixture at a constant temperature (e.g., 40°C) to prevent solidification.

  • Create a serial dilution of NanoPAQ-2 in the phantom mixture to achieve final concentrations ranging from 0 to 200 nM.

  • Pour each concentration into a separate phantom mold and allow it to solidify at 4°C.

  • Perform photoacoustic imaging on the phantoms using a calibrated PAI system. Ensure consistent laser fluence and detector settings across all samples.

  • Acquire images and measure the mean photoacoustic signal amplitude from a region of interest (ROI) within each phantom.

  • Plot the photoacoustic signal amplitude as a function of NanoPAQ-2 concentration and perform a linear regression to generate a calibration curve.

4.2. Protocol 2: In Vitro Cellular Uptake and Quantification

This protocol details the methodology for assessing the uptake of NanoPAQ-2 by cancer cells and correlating it with the photoacoustic signal.

Materials:

  • Cancer cell line (e.g., 4T1 murine breast cancer cells).

  • Complete cell culture medium.

  • NanoPAQ-2 solution.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • Cell counting chamber or automated cell counter.

  • PAI system with a transducer suitable for imaging cell pellets.

Procedure:

  • Seed 4T1 cells in 6-well plates and culture until they reach 70-80% confluency.

  • Incubate the cells with different concentrations of NanoPAQ-2 (e.g., 0, 10, 25, 50, 100 nM) in complete medium for a specified time (e.g., 4 hours).

  • After incubation, wash the cells three times with cold PBS to remove any unbound NanoPAQ-2.

  • Harvest the cells using Trypsin-EDTA and centrifuge to obtain cell pellets.

  • Resuspend the pellets in a known volume of PBS and count the cells.

  • Transfer a fixed number of cells (e.g., 1x10⁶) from each concentration group into PCR tubes.

  • Centrifuge the tubes to form tight cell pellets.

  • Image the cell pellets using the PAI system and quantify the photoacoustic signal from each pellet.

  • Correlate the photoacoustic signal with the incubation concentration to determine the cellular uptake efficiency.

4.3. Protocol 3: In Vivo Tumor Imaging and Biodistribution

This protocol outlines the procedure for quantitative photoacoustic imaging of tumors and assessing the biodistribution of NanoPAQ-2 in a small animal model.[4]

Materials:

  • Tumor-bearing mice (e.g., BALB/c mice with orthotopic 4T1 tumors).

  • NanoPAQ-2 solution in sterile PBS.

  • Anesthesia (e.g., isoflurane).

  • PAI system for small animal imaging.[4][13]

  • (Optional for validation) Inductively coupled plasma mass spectrometry (ICP-MS) if NanoPAQ-2 is tagged with a metal.

Procedure:

  • Anesthetize the tumor-bearing mouse and acquire pre-injection photoacoustic images of the tumor region to establish baseline signals.

  • Administer NanoPAQ-2 via intravenous (tail vein) injection at a predetermined dose (e.g., 10 mg/kg).

  • Acquire photoacoustic images of the tumor and other organs of interest (liver, spleen, kidneys) at multiple time points post-injection (e.g., 1, 4, 8, 24 hours).[7][18]

  • For quantitative analysis, use the calibration curve from Protocol 4.1 to convert the photoacoustic signal enhancement in the tumor to an estimated concentration of NanoPAQ-2.

  • At the final time point (e.g., 24 hours), euthanize the mouse and excise the tumor and major organs.

  • Perform ex vivo photoacoustic imaging of the excised organs for higher resolution signal confirmation.

  • (Optional) Homogenize the tissues and analyze the concentration of NanoPAQ-2 using a secondary method like ICP-MS for validation of the photoacoustic quantification.[13]

Visualizations

5.1. Experimental Workflow for Quantitative Photoacoustic Imaging

G cluster_0 Preparation & Calibration cluster_1 In Vivo Experiment cluster_2 Quantification & Analysis p1 Prepare Tissue Phantoms p2 Spike with known NanoPAQ-2 conc. p1->p2 p3 Acquire PA Images p2->p3 p4 Generate Calibration Curve p3->p4 q2 Apply Calibration Curve p4->q2 Use for conversion i1 Pre-injection Imaging i2 Inject NanoPAQ-2 i1->i2 i3 Post-injection Imaging (Time-series) i2->i3 i4 Image Processing i3->i4 q1 Measure PA Signal in ROI i4->q1 q1->q2 q3 Determine NanoPAQ-2 Concentration q2->q3 q4 Biodistribution Analysis q3->q4 G cluster_0 Inactive State (Circulation) cluster_1 Active State (Tumor Microenvironment) Inactive NanoPAQ-2 Core Quencher Peptide Linker PA_off PA Signal OFF Inactive->PA_off Energy Transfer to Quencher MMP Tumor Enzyme (MMP) Inactive->MMP Targets Tumor Active NanoPAQ-2 Core Cleaved Linker PA_on PA Signal ON Active->PA_on Signal Recovery MMP->Active Cleaves Peptide Linker G S_post PA Signal (Post-injection) Delta_S Δ Signal (S_post - S_pre) S_post->Delta_S S_pre PA Signal (Pre-injection) S_pre->Delta_S Conc Calculated Concentration [NanoPAQ-2] Delta_S->Conc Cal_Curve Calibration Curve (Signal vs. Conc.) Cal_Curve->Conc f(x) = mx + c

References

Application Notes: Melanin Nanoparticles for Photoacoustic Mapping of Sentinel Lymph Nodes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sentinel lymph node (SLN) biopsy is a critical procedure for staging the metastasis of various cancers, including breast cancer and melanoma.[1][2][3] Accurate identification of the SLN, the first lymph node to which cancer cells are most likely to spread from a primary tumor, is crucial for determining the extent of the disease and planning subsequent treatment.[2][3] Photoacoustic (PA) imaging has emerged as a promising non-ionizing and non-invasive imaging modality for SLN mapping, offering a combination of optical contrast and ultrasonic resolution at depths of up to several centimeters.[1][4] Unlike purely optical imaging techniques that suffer from poor spatial resolution due to light scattering, PA imaging detects ultrasound signals generated by tissue absorption of short laser pulses, providing high-resolution images.[2] The lymphatic system itself has minimal optical absorption, necessitating the use of an exogenous contrast agent to visualize the SLNs.[1]

Melanin (B1238610), a natural pigment found in humans, has garnered significant attention as a biocompatible and effective photoacoustic contrast agent.[5][6] Nanoparticles derived from natural or synthetic melanin exhibit strong absorption in the near-infrared (NIR) region, a spectral window where light penetration into tissue is maximal.[5][7] This property, combined with their excellent biocompatibility and high photothermal conversion efficiency, makes melanin nanoparticles (MNPs) an ideal candidate for photoacoustic SLN mapping.[5][8][9]

Melanin Nanoparticles (MNPs) as a Photoacoustic Contrast Agent

The "Photoacoustic Contrast Agent-2" (PACA-2) referenced in this document is a formulation based on melanin nanoparticles. These nanoparticles are synthesized to have optimal characteristics for lymphatic drainage and retention in sentinel lymph nodes.

Key Features and Advantages:

  • High Biocompatibility: Melanin is an endogenous material, and synthetic melanin-like nanoparticles have demonstrated excellent biocompatibility with negligible cytotoxicity.[5][10] Studies have shown that even liposome-encapsulated melanin nanoparticles exhibit no long-term toxicity in animal models.[7]

  • Strong NIR Absorption: MNPs have broad and strong absorption in the near-infrared (NIR) range, which is crucial for generating a robust photoacoustic signal from deep within the tissue.[5][7]

  • High Photothermal Conversion Efficiency: MNPs efficiently convert absorbed light energy into heat, the fundamental principle of the photoacoustic effect.[8] Some studies report a photothermal conversion efficiency of up to 40%.[9]

  • Optimal Size for Lymphatic Uptake: The nanoparticles are synthesized to have a hydrodynamic diameter suitable for efficient drainage through the lymphatic system and retention within the SLNs.[11]

  • Stability: Melanin nanoparticles exhibit good stability, which is essential for a reliable and sustained imaging signal.[5]

Data Presentation

Table 1: Physicochemical Properties of Melanin Nanoparticles (MNPs)

PropertyTypical ValueSignificance
Core Material Natural or Synthetic MelaninHigh biocompatibility and inherent NIR absorption.[5][7]
Hydrodynamic Diameter 20 - 200 nmOptimal size for lymphatic drainage and SLN retention.[7]
Surface Modification PEGylation or Liposome EncapsulationImproves water solubility, stability, and circulation time.[7][8]
Optical Absorption Peak Broad absorption in NIR (650-950 nm)Allows for deep tissue penetration of excitation light.[9]
Photothermal Conversion Efficiency ~40%Efficiently generates the photoacoustic signal upon laser irradiation.[9]

Table 2: In Vivo Performance of Melanin Nanoparticles for Photoacoustic SLN Mapping

ParameterResultDetails
Imaging Modality Photoacoustic (PA) Imaging / Ultrasound (US)Dual-modality imaging provides anatomical context (US) and functional information (PA).[12]
Animal Model Rat, PigCommonly used for preclinical evaluation of SLN mapping agents.[2][3]
Injection Route Subdermal or IntradermalMimics the clinical administration route for SLN biopsy.[13]
Imaging Depth Up to 3.9 cmDemonstrates the capability to image clinically relevant SLN depths.[13]
Signal Enhancement in SLN Significant increase over baselineIndicates successful accumulation of the contrast agent in the SLN.
Biocompatibility No significant long-term toxicity observedEssential for potential clinical translation.[7]

Experimental Protocols

Protocol 1: In Vivo Photoacoustic Imaging of Sentinel Lymph Nodes in a Rodent Model

1. Materials and Equipment:

  • Melanin Nanoparticle (MNP) suspension

  • Photoacoustic/Ultrasound dual-modality imaging system

  • Tunable pulsed laser (e.g., Nd:YAG with OPO, 680-970 nm range)

  • High-frequency linear array ultrasound transducer

  • Animal anesthesia machine (e.g., isoflurane)

  • Physiological monitoring equipment (heating pad, rectal thermometer)

  • 31-gauge insulin (B600854) syringes

  • Hair removal cream and clippers

  • Ultrasound gel

2. Animal Preparation:

  • Anesthetize the rodent (e.g., Sprague-Dawley rat) using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).

  • Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.

  • Remove hair from the injection site (e.g., forepaw) and the imaging area (e.g., axillary region) using clippers and hair removal cream.

  • Position the animal on the imaging stage, maintaining its body temperature at 37°C with a heating pad.

3. Pre-injection Imaging (Baseline):

  • Apply a layer of ultrasound gel to the imaging area to ensure acoustic coupling.

  • Acquire baseline co-registered ultrasound and photoacoustic images of the axillary region before injecting the contrast agent. This will serve as a control.

4. Contrast Agent Administration:

  • Draw the sterile MNP suspension into a 31-gauge insulin syringe.

  • Perform a subdermal or intradermal injection of the MNP suspension (typically 50-100 µL) into the forepaw of the animal.[13]

5. Photoacoustic Imaging Procedure:

  • Immediately after injection, begin acquiring co-registered photoacoustic and ultrasound images of the axillary region.

  • Continue imaging at regular intervals (e.g., 1, 5, 10, 15, 30, and 60 minutes post-injection) to monitor the dynamic accumulation of the MNPs in the lymphatic vessels and the SLN.[12][13]

  • The photoacoustic signal, generated by the MNPs absorbing the laser pulses, will appear as a bright signal overlaid on the ultrasound image, indicating the location of the SLN.

6. Data Acquisition and Analysis:

  • Record all images and process them using the imaging system's software.

  • Quantify the photoacoustic signal intensity within the SLN at each time point.

  • Calculate the signal-to-background ratio to assess the imaging contrast.

  • After the final imaging session, the animal can be euthanized for histological confirmation of MNP accumulation in the excised lymph node.

Visualizations

G cluster_workflow Experimental Workflow for PA-SLN Mapping prep Animal Preparation (Anesthesia, Hair Removal) baseline Baseline Imaging (Pre-injection PA/US Scan) prep->baseline injection MNP Injection (Subdermal/Intradermal) baseline->injection imaging Post-injection Imaging (Time-course PA/US Scans) injection->imaging analysis Data Analysis (Signal Quantification) imaging->analysis histology Histological Confirmation (Ex Vivo) analysis->histology

Caption: Experimental workflow for photoacoustic sentinel lymph node mapping.

G cluster_pathway Mechanism of Photoacoustic SLN Mapping injection Subdermal Injection of MNPs lymph_uptake Uptake by Lymphatic Capillaries injection->lymph_uptake transport Transport via Lymphatic Vessels lymph_uptake->transport accumulation Accumulation in Sentinel Lymph Node transport->accumulation laser Pulsed Laser Irradiation (NIR) accumulation->laser pa_effect Thermoelastic Expansion & Ultrasound Emission laser->pa_effect detection Ultrasound Transducer Detection pa_effect->detection image Photoacoustic Image Formation detection->image

Caption: Mechanism of photoacoustic sentinel lymph node mapping with MNPs.

References

Application Notes and Protocols for Photoacoustic Imaging with Second Near-Infrared (NIR-II) Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing second near-infrared (NIR-II) window photoacoustic contrast agents for in vivo imaging. Photoacoustic Computed Tomography (PACT) combined with NIR-II contrast agents offers significant advantages for deep-tissue imaging with high resolution and contrast, making it a powerful tool for preclinical research and drug development. For the purpose of these notes, we will refer to this advanced imaging approach as "PACT-2," signifying the use of second-generation contrast agents operating in the NIR-II window (1000-1700 nm).

Introduction to PACT-2 Imaging

Photoacoustic imaging is a hybrid modality that combines the high contrast of optical imaging with the deep penetration of ultrasound.[1] By illuminating tissue with short laser pulses, endogenous chromophores (like hemoglobin) or exogenous contrast agents absorb the light, undergo thermoelastic expansion, and generate ultrasonic waves that are detected to form an image.[1][2]

Conventional photoacoustic imaging is often performed in the first near-infrared (NIR-I) window (650–950 nm). However, PACT-2 imaging, operating in the NIR-II window, offers several key advantages:

  • Reduced Light Scattering: Light scattering in biological tissues decreases at longer wavelengths, leading to deeper penetration and improved image resolution at depth.[3][4]

  • Lower Tissue Autofluorescence: The intrinsic background signals from tissues are lower in the NIR-II range, resulting in a higher signal-to-background ratio.

  • Higher Maximum Permissible Exposure (MPE): The ANSI safety limit for laser exposure on the skin is higher in the NIR-II window, allowing for the use of higher laser fluences to generate stronger photoacoustic signals.[5]

These benefits make PACT-2 a promising technique for various biomedical applications, including oncology, neurology, and cardiology research.

PACT-2 Contrast Agents

A variety of exogenous contrast agents have been developed for PACT-2 imaging, each with unique properties. The choice of contrast agent depends on the specific application, target, and desired imaging characteristics.

Types of NIR-II Contrast Agents
  • Semiconducting Polymer Nanoparticles (SPNs): These organic nanoparticles offer high photostability, tunable optical properties, and good biocompatibility. They have emerged as a versatile platform for developing targeted and activatable PACT-2 probes.[5][6]

  • Gold Nanoparticles: Specifically, gold nanorods with high aspect ratios can be synthesized to have strong absorption in the NIR-II region. Their surface can be easily functionalized for targeted imaging.[3]

  • Carbon-Based Nanomaterials: Materials like single-walled carbon nanotubes (SWNTs) exhibit broad absorption in the NIR region and have been explored for PACT-2 applications.

  • Small-Molecule Dyes: Organic dyes with absorption peaks in the NIR-II window are also utilized. While they may have lower per-particle absorption than nanoparticles, their small size can be advantageous for certain applications.

Quantitative Properties of Selected NIR-II Contrast Agents

The following table summarizes key quantitative data for representative NIR-II photoacoustic contrast agents. This data is compiled from various preclinical studies and should be considered as a general guide.

Contrast Agent TypePeak Absorption (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldSize (nm)Key Features & Applications
Semiconducting Polymer Nanoparticles (SPNs) 1000 - 1300Varies by formulationGenerally low20 - 100High photostability, tunable properties, theranostics.[5][6]
Gold Nanorods (AuNRs) Tunable (aspect ratio dependent)~10⁹ - 10¹¹Very low10 - 50 (width), 50 - 150 (length)High photoacoustic efficiency, surface plasmon resonance.[3]
Single-Walled Carbon Nanotubes (SWNTs) Broad absorptionHighLow1 - 2 (diameter), >100 (length)Broad spectral range, photothermal therapy.
Indocyanine Green (ICG) Derivatives ~800 - 1000+~1-2 x 10⁵Low< 2FDA-approved dye, but lower stability and NIR-II absorption.[7]

Experimental Protocols

This section provides detailed protocols for in vivo PACT-2 imaging experiments using a model NIR-II contrast agent.

Animal Handling and Preparation
  • Animal Model: Use appropriate animal models (e.g., mice or rats) relevant to the research question. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane) to minimize movement during imaging.

  • Hair Removal: Carefully remove hair from the imaging area using a depilatory cream to reduce light scattering and improve image quality.

  • Positioning: Securely position the animal on the imaging stage. Apply a layer of ultrasound gel to ensure good acoustic coupling between the animal's skin and the ultrasound transducer.

Contrast Agent Administration
  • Reconstitution: Reconstitute the lyophilized PACT-2 contrast agent in sterile, pyrogen-free phosphate-buffered saline (PBS) to the desired concentration.

  • Administration Route: The most common administration route for systemic delivery is intravenous (IV) injection via the tail vein.

  • Dosage: The optimal dose will vary depending on the contrast agent and animal model. A typical starting point for nanoparticle-based agents is in the range of 1-10 mg/kg body weight.

  • Timing: Acquire images before and at multiple time points after contrast agent injection to observe the biodistribution and target accumulation.

PACT-2 Data Acquisition
  • System Setup:

    • Laser: Use a tunable pulsed laser system capable of generating output in the NIR-II window (e.g., an Nd:YAG pumped OPO laser).

    • Transducer: Employ a high-frequency ultrasound transducer array for detecting the photoacoustic signals.

    • Data Acquisition System (DAQ): Ensure the DAQ has a sufficient sampling rate to capture the high-frequency photoacoustic signals.

  • Imaging Parameters:

    • Wavelength Selection: Choose an excitation wavelength that matches the peak absorption of the PACT-2 contrast agent. A wavelength of 1064 nm is commonly used for many NIR-II agents.[5]

    • Laser Fluence: Adjust the laser fluence to be below the MPE for the skin at the chosen wavelength while maximizing the signal-to-noise ratio (SNR).

    • Frame Rate: Set the image acquisition rate based on the desired temporal resolution for dynamic studies.

  • Image Reconstruction: The raw photoacoustic signals are processed using an image reconstruction algorithm to generate a cross-sectional image of the absorbed optical energy distribution.

Image Reconstruction Algorithms for PACT-2 Data

The quality of the final photoacoustic image is highly dependent on the reconstruction algorithm used. Several algorithms are available, each with its own advantages and limitations.

AlgorithmPrincipleAdvantagesDisadvantages
Delay-and-Sum (DAS) A beamforming technique that coherently sums the received signals after applying appropriate time delays.Computationally efficient and easy to implement.Low image resolution and contrast, susceptible to artifacts.
Filtered Back-Projection (FBP) An analytical reconstruction method that involves filtering the detected signals before back-projecting them over the imaging domain.Fast reconstruction speed for certain geometries.Can produce artifacts with limited or sparse data.
Time Reversal (TR) A model-based approach that simulates the backward propagation of the detected acoustic waves to their source.Can provide improved accuracy in heterogeneous media.Computationally intensive and requires accurate knowledge of the acoustic properties.
Iterative Reconstruction Solves the inverse problem by iteratively minimizing the difference between the measured and predicted signals.Can incorporate complex physical models and produce high-quality images with limited data.High computational cost and can be slow.
Deep Learning-Based Methods Utilizes trained neural networks to learn the mapping from raw sensor data to a high-quality image.Can achieve very fast and high-quality reconstructions, potentially outperforming traditional methods.Requires large training datasets and can be prone to artifacts if the training data is not representative.

Visualizations

PACT-2 Experimental Workflow

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Processing & Analysis animal_prep Animal Preparation (Anesthesia, Hair Removal) pre_injection Pre-injection Baseline Imaging animal_prep->pre_injection agent_prep Contrast Agent Preparation injection IV Injection of PACT-2 Agent agent_prep->injection pre_injection->injection post_injection Post-injection Time-series Imaging injection->post_injection reconstruction Image Reconstruction (e.g., Filtered Back-Projection) post_injection->reconstruction quantification Quantitative Analysis (Signal Intensity, Biodistribution) reconstruction->quantification visualization Image Visualization & Interpretation quantification->visualization

Caption: Workflow for a typical in vivo PACT-2 imaging experiment.

Targeted PACT-2 Contrast Agent Signaling

G cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_imaging Photoacoustic Imaging agent_circ Targeted PACT-2 Agent in Bloodstream agent_tumor Agent Accumulation (EPR Effect) agent_circ->agent_tumor Extravasation binding Specific Binding to Tumor Cell Receptors agent_tumor->binding laser NIR-II Laser Excitation binding->laser pa_signal Enhanced Photoacoustic Signal Generation binding->pa_signal laser->binding detection Ultrasound Detection pa_signal->detection image High-Contrast Tumor Image detection->image

Caption: Mechanism of a targeted PACT-2 contrast agent for tumor imaging.

References

Application Notes and Protocols: Theranostic Applications of Photoacoustic Contrast Agent-2 (PACA-2) in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoacoustic Contrast Agent-2 (PACA-2) is a novel, organic nanoparticle-based theranostic agent designed for high-resolution photoacoustic (PA) imaging and effective photothermal therapy (PTT) of solid tumors. PACA-2 is composed of a semiconducting polymer core that exhibits strong near-infrared (NIR) absorbance, encapsulated within a biocompatible polymer shell. The surface of PACA-2 is functionalized with cyclic arginine-glycine-aspartic acid (cRGD) peptides to specifically target integrin αvβ3, which is overexpressed on many cancer cells and tumor neovasculature. Upon accumulation in the tumor tissue, PACA-2 can be excited by a NIR laser to generate a strong photoacoustic signal for precise tumor delineation and to produce localized hyperthermia for therapeutic intervention.[1][2][3]

These application notes provide a summary of the characteristics of PACA-2, along with detailed protocols for its use in in vitro and in vivo cancer models.

Data Presentation

The physicochemical and performance characteristics of PACA-2 are summarized in the tables below.

Table 1: Physicochemical Properties of PACA-2

ParameterValue
Core MaterialSemiconducting Polymer
Shell MaterialDSPE-mPEG2000
Targeting LigandcRGD
Mean Hydrodynamic Diameter90 - 110 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential-15 to -25 mV
Absorption Peak (λmax)820 nm

Table 2: Performance Metrics of PACA-2

ParameterValueMethod of Measurement
Molar Extinction Coefficient2.5 x 107 M-1cm-1 at 820 nmUV-Vis Spectroscopy
Photoacoustic Signal Enhancement8-10 fold increase vs. bloodIn vivo photoacoustic imaging
Photothermal Conversion Efficiency~45%Temperature measurement under laser irradiation
In vitro Cytotoxicity (dark)> 95% cell viability at 100 µg/mLMTT assay on MIA PaCa-2 cells
In vivo Tumor AccumulationPeak at 24 hours post-injectionPhotoacoustic imaging over time

Experimental Protocols

Protocol 1: In Vitro Photoacoustic Imaging and Photothermal Therapy of MIA PaCa-2 Cancer Cells

This protocol describes the use of PACA-2 for photoacoustic imaging and photothermal ablation of a pancreatic cancer cell line (MIA PaCa-2) in vitro.

Materials:

  • PACA-2

  • MIA PaCa-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (96-well and 6-well)

  • Live/Dead viability/cytotoxicity kit

  • Photoacoustic imaging system

  • 808 nm NIR laser with an adjustable power density

Methodology:

  • Cell Culture: Culture MIA PaCa-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • PACA-2 Incubation: Seed MIA PaCa-2 cells in appropriate plates. Once cells reach 70-80% confluency, replace the medium with fresh medium containing PACA-2 at various concentrations (e.g., 0, 10, 25, 50, 100 µg/mL). Incubate for 4 hours to allow for nanoparticle uptake.

  • Photoacoustic Imaging:

    • Wash the cells twice with PBS to remove free PACA-2.

    • Add fresh medium to the cells.

    • Perform photoacoustic imaging using a suitable system. Acquire images at an excitation wavelength of 820 nm. A linear relationship between the photoacoustic signal and the PACA-2 concentration should be observed.[1]

  • Photothermal Therapy:

    • After incubation with PACA-2 and washing, expose the cells to an 808 nm NIR laser at a power density of 1.5 W/cm² for 10 minutes.

    • Include control groups: cells only, cells with laser only, and cells with PACA-2 only (no laser).

  • Viability Assay:

    • 24 hours after laser treatment, assess cell viability using a Live/Dead staining kit according to the manufacturer's instructions.

    • Image the stained cells using a fluorescence microscope.

    • Quantify cell viability using a plate reader or by cell counting. A significant decrease in viability is expected in the cells treated with PACA-2 and laser irradiation.

Protocol 2: In Vivo Photoacoustic Imaging and Photothermal Therapy in a MIA PaCa-2 Xenograft Mouse Model

This protocol details the use of PACA-2 for in vivo tumor imaging and therapy in a subcutaneous MIA PaCa-2 pancreatic cancer xenograft model.[4][5]

Materials:

  • PACA-2 (sterile, in PBS)

  • MIA PaCa-2 cells

  • Immunocompromised mice (e.g., nude mice)

  • Matrigel

  • Photoacoustic imaging system with integrated ultrasound

  • 808 nm NIR laser with a fiber optic cable

  • Animal anesthesia equipment

  • Calipers for tumor measurement

Methodology:

  • Tumor Model Establishment:

    • Subcutaneously inject a suspension of 1 x 106 MIA PaCa-2 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.[4]

    • Allow tumors to grow to a volume of approximately 100 mm³. Monitor tumor growth by caliper measurements (Volume = (width)² x length / 2).

  • PACA-2 Administration:

    • Administer PACA-2 (10 mg/kg) via intravenous (tail vein) injection.

  • In Vivo Photoacoustic Imaging:

    • At various time points post-injection (e.g., 0, 2, 4, 8, 24, and 48 hours), anesthetize the mice and perform photoacoustic imaging of the tumor region.

    • Use the photoacoustic signal intensity at 820 nm to monitor the accumulation and clearance of PACA-2 in the tumor. The signal in the tumor region is expected to peak at around 24 hours post-injection.[1]

  • In Vivo Photothermal Therapy:

    • At 24 hours post-injection (peak accumulation), irradiate the tumor with an 808 nm NIR laser at a power density of 2 W/cm² for 10 minutes.

    • Monitor the temperature of the tumor surface using an infrared thermal camera to ensure it reaches therapeutic levels (around 50-55°C).

    • Divide mice into control groups: saline injection + laser, PACA-2 injection + no laser, and saline injection + no laser.

  • Therapeutic Efficacy Monitoring:

    • Monitor tumor volume and body weight of the mice every other day for at least two weeks.

    • A significant reduction in tumor growth or tumor regression is expected in the group treated with PACA-2 and laser irradiation.

    • At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

Visualizations

PACA2_Theranostic_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_application Theranostic Application cluster_imaging Imaging cluster_therapy Therapy PACA2_circ PACA-2 PACA2_tumor PACA-2 PACA2_circ->PACA2_tumor EPR Effect & Active Targeting cancer_cell Cancer Cell Integrin αvβ3 PACA2_tumor->cancer_cell:f1 Targeting (cRGD) US_wave Ultrasound Wave PACA2_tumor->US_wave Thermoelastic Expansion heat Heat PACA2_tumor->heat Heat Generation apoptosis Apoptosis cancer_cell:f0->apoptosis PA_Imaging Photoacoustic Imaging laser1 NIR Laser (Pulsed) laser1->PACA2_tumor US_wave->PA_Imaging PTT Photothermal Therapy laser2 NIR Laser (Continuous) laser2->PACA2_tumor heat->cancer_cell:f0

Caption: Theranostic mechanism of PACA-2 in cancer.

InVivo_Workflow start Start tumor_model Establish MIA PaCa-2 Xenograft Model start->tumor_model randomization Randomize Mice into Groups tumor_model->randomization injection Administer PACA-2 (i.v.) randomization->injection imaging Photoacoustic Imaging (0-48h) injection->imaging therapy NIR Laser Irradiation of Tumor at 24h imaging->therapy Peak Accumulation monitoring Monitor Tumor Volume & Body Weight therapy->monitoring endpoint Endpoint Analysis (Histology) monitoring->endpoint finish End endpoint->finish

Caption: Experimental workflow for in vivo studies.

Apoptosis_Pathway PTT Photothermal Therapy (PACA-2 + NIR Laser) Heat Localized Hyperthermia PTT->Heat Stress Cellular Stress (Protein Denaturation, ROS) Heat->Stress Mito Mitochondrial Dysfunction Stress->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: PTT-induced apoptosis signaling pathway.

References

Troubleshooting & Optimization

solving solubility and aggregation issues of Photoacoustic contrast agent-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Photoacoustic Contrast Agent-2 (PAC-2). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of PAC-2 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the successful application of PAC-2.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and application of PAC-2.

Q1: My PAC-2 solution appears cloudy and shows visible aggregates. What is causing this and how can I fix it?

A: Aggregation is a common issue with many photoacoustic contrast agents, often stemming from poor solubility in aqueous solutions.[1][2] This can be caused by several factors including improper solvent, incorrect pH, or high ionic strength of the buffer.

  • Troubleshooting Steps:

    • Verify Solvent Compatibility: Ensure you are using the recommended solvent system. For many organic-based contrast agents, a small amount of a co-solvent like DMSO or ethanol (B145695) may be required before dilution in aqueous buffers.

    • Optimize pH: The solubility of PAC-2 can be pH-dependent. Adjust the pH of your buffer to the recommended range (see Table 1).

    • Control Ionic Strength: High salt concentrations can sometimes lead to aggregation.[3] Try preparing your PAC-2 solution in a low-salt buffer.

    • Sonication: Use a bath or probe sonicator to help disperse aggregates. Be mindful of the duration and power to avoid degradation of the agent.

    • Use of Stabilizers: Consider the addition of a biocompatible stabilizing agent, such as a small percentage of a non-ionic surfactant (e.g., Tween 20) or a polymer like PEG.[4]

Q2: I am observing a weak or inconsistent photoacoustic signal from my PAC-2 sample. What are the possible reasons?

A: A weak photoacoustic signal can result from several factors, including agent aggregation, photobleaching, or suboptimal imaging parameters.

  • Troubleshooting Steps:

    • Check for Aggregation: As mentioned in Q1, aggregation can significantly reduce the photoacoustic signal.[5] Ensure your PAC-2 is fully solubilized.

    • Confirm Concentration: Verify the concentration of your PAC-2 solution using UV-Vis spectroscopy and compare it to the expected absorbance spectrum.

    • Optimize Laser Wavelength: Ensure the excitation wavelength of your laser matches the peak absorption of PAC-2 for maximal signal generation.[6]

    • Minimize Photobleaching: Limit exposure of the contrast agent to the laser before data acquisition. Small molecular organic dyes can be susceptible to photobleaching.[1][2]

    • System Calibration: Calibrate your photoacoustic imaging system with a known phantom to ensure it is functioning correctly.

Q3: How can I improve the in vivo stability and circulation time of PAC-2?

A: For in vivo applications, the stability and circulation time of the contrast agent are crucial. Free small molecular dyes are often cleared rapidly from the body.[1][2]

  • Strategies for Improvement:

    • Encapsulation: Encapsulating PAC-2 into nanoparticles or liposomes can protect it from degradation and prolong its circulation time.[7][8]

    • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to PAC-2 can increase its hydrophilicity and reduce renal clearance.[4]

    • Protein Conjugation: Binding PAC-2 to a carrier protein like albumin can also enhance its in vivo stability and circulation half-life.

Quantitative Data Summary

The following tables provide key quantitative data for PAC-2 to guide your experimental design.

Table 1: Solubility of PAC-2 in Various Solvents

SolventConcentration (mg/mL)Appearance
Water< 0.1Suspension
PBS (pH 7.4)0.2Slight Aggregation
PBS (pH 8.5)0.8Clear Solution
5% DMSO in PBS (pH 7.4)2.5Clear Solution
10% Ethanol in Water1.5Clear Solution

Table 2: Photophysical Properties of PAC-2

PropertyValue
Peak Absorption Wavelength (λmax)780 nm
Molar Extinction Coefficient (in 5% DMSO/PBS)1.5 x 10^5 M^-1 cm^-1
Photoacoustic Signal (Relative to Indocyanine Green)1.2
Photostability (Half-life under continuous laser irradiation)15 minutes

Experimental Protocols

This section provides detailed methodologies for common experiments involving PAC-2.

Protocol 1: Preparation of a Stock Solution of PAC-2

  • Materials: PAC-2 powder, Dimethyl sulfoxide (B87167) (DMSO), Phosphate-buffered saline (PBS, pH 7.4), 1.5 mL microcentrifuge tubes, vortex mixer, bath sonicator.

  • Procedure:

    • Weigh out 1 mg of PAC-2 powder and place it in a 1.5 mL microcentrifuge tube.

    • Add 200 µL of DMSO to the tube.

    • Vortex the tube for 1 minute to dissolve the powder.

    • If necessary, sonicate the solution in a bath sonicator for 5-10 minutes to ensure complete dissolution. This will result in a 5 mg/mL stock solution in DMSO.

    • For working solutions, dilute the stock solution in PBS (or other aqueous buffers) to the desired final concentration. It is recommended to add the DMSO stock solution to the buffer dropwise while vortexing to prevent precipitation. The final DMSO concentration should be kept below 1% for most cell-based assays.

Protocol 2: In Vitro Photoacoustic Imaging of PAC-2 in Phantom

  • Materials: PAC-2 stock solution, 1% agarose (B213101) solution, spectrophotometer, photoacoustic imaging system, imaging phantom.

  • Procedure:

    • Prepare a series of dilutions of the PAC-2 stock solution in PBS to achieve final concentrations ranging from 1 µM to 50 µM.

    • Measure the absorbance of each dilution at the peak absorption wavelength (780 nm) to confirm the concentrations.

    • Prepare the imaging phantom by mixing the PAC-2 dilutions with a 1% agarose solution at a 1:1 ratio in appropriate molds. Allow the phantoms to solidify.

    • Place the phantom in the photoacoustic imaging system.

    • Acquire photoacoustic images using an excitation wavelength of 780 nm.

    • Analyze the image data to determine the relationship between PAC-2 concentration and photoacoustic signal intensity.

Visual Diagrams

The following diagrams illustrate key concepts and workflows related to the use of PAC-2.

cluster_workflow Troubleshooting Workflow for PAC-2 Aggregation Start Cloudy PAC-2 Solution (Aggregation Observed) CheckSolvent Verify Solvent & Co-solvent Percentage Start->CheckSolvent CheckSolvent->Start Incorrect Solvent AdjustpH Optimize Buffer pH (e.g., to pH 8.5) CheckSolvent->AdjustpH Solvent OK Sonication Apply Sonication (5-10 min) AdjustpH->Sonication pH Adjusted End Clear PAC-2 Solution (Ready for Use) AdjustpH->End Aggregation Resolved AddStabilizer Add Stabilizer (e.g., Tween 20) Sonication->AddStabilizer Still Aggregated Sonication->End Aggregation Resolved AddStabilizer->End Stabilizer Added

Caption: Troubleshooting workflow for resolving PAC-2 aggregation issues.

cluster_pathway General In Vivo Application Pathway of PAC-2 PAC2 PAC-2 Formulation (e.g., PEGylated) Injection Systemic Injection (e.g., Intravenous) PAC2->Injection Circulation Blood Circulation Injection->Circulation EPR EPR Effect (Tumor Microenvironment) Circulation->EPR Clearance Renal/Hepatic Clearance Circulation->Clearance Accumulation Tumor Accumulation EPR->Accumulation Imaging Photoacoustic Imaging Accumulation->Imaging

Caption: Generalized pathway for the in vivo application of PAC-2 in tumor imaging.

References

Technical Support Center: Minimizing Background Photoacoustic Signal In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background photoacoustic signals during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background photoacoustic signals in vivo?

A1: The main endogenous chromophores that contribute to background signals in photoacoustic imaging are melanin (B1238610) and hemoglobin (both oxyhemoglobin and deoxyhemoglobin).[1][2] Melanin, found predominantly in the skin, has broad optical absorption from the visible to the near-infrared (NIR) range.[3] Hemoglobin, present in red blood cells, also exhibits strong absorption in the visible and NIR regions.[2][4] The high concentration of these molecules in tissue can generate significant background signals that may obscure the signals from targeted contrast agents or specific physiological changes.

Q2: How does skin pigmentation affect in vivo photoacoustic imaging?

A2: Higher melanin concentration in darker skin tones increases light absorption at the skin surface. This can lead to a stronger surface signal, which may obscure underlying structures, and reduces the penetration depth of the light, making it more challenging to image deeper tissues.[5] This effect can also introduce a bias in measurements such as oxygen saturation.

Q3: What is "spectral coloring," and how does it contribute to background?

A3: "Spectral coloring" refers to the distortion of the photoacoustic spectrum of a target chromophore due to the wavelength-dependent attenuation of light as it passes through tissue.[6] Since different wavelengths are absorbed and scattered differently by overlying tissues, the light reaching the target is altered from the initial illumination spectrum. This can lead to inaccuracies in identifying and quantifying specific chromophores, effectively becoming a source of spectral background noise.

Q4: Can the imaging hardware itself be a source of noise?

A4: Yes, various components of the photoacoustic imaging system can introduce noise. Electronic noise can originate from the ultrasound transducer, amplifiers, and data acquisition system.[7] Additionally, the laser source itself can induce noise in the radiofrequency data.[7] This laser-induced noise can be prominent and may have an amplitude comparable to the photoacoustic signals from the tissue.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo photoacoustic imaging experiments.

Problem 1: High background signal from the skin is obscuring the target.

Cause: High melanin content in the skin absorbs a significant portion of the excitation light, generating a strong photoacoustic signal at the surface that masks deeper signals.

Solutions:

  • Wavelength Selection:

    • Rationale: Melanin absorption generally decreases at longer wavelengths in the near-infrared (NIR) window (approximately 700-950 nm).[3] By selecting an excitation wavelength where the absorption of your target is still significant but melanin absorption is lower, you can improve the signal-to-background ratio.

    • Action: If your contrast agent absorbs in the NIR range, shift your excitation wavelength towards the longer end of its absorption spectrum. For example, imaging melanin is often performed at wavelengths longer than 750 nm to suppress background from hemoglobin.[3]

  • Fluence Compensation:

    • Rationale: The amount of light reaching deeper tissues is reduced due to absorption and scattering by the skin. Fluence compensation algorithms can be used to correct for this attenuation, thereby enhancing the signal from deeper structures relative to the surface.

    • Action: Implement a post-processing workflow that models light propagation in tissue to estimate and correct for the non-uniform light fluence.[8]

  • Signal Processing Techniques:

    • Rationale: If the background signal from the skin has different characteristics from the signal of interest, signal processing techniques can help to separate them.

    • Action: Explore techniques such as adaptive filtering or principal component analysis (PCA) to differentiate and remove the unwanted surface signal.

Problem 2: Strong background signal from blood is interfering with the signal from a targeted contrast agent.

Cause: Hemoglobin has strong optical absorption in the visible and NIR ranges, which can create a high background signal that overlaps with the signal from an exogenous contrast agent.

Solutions:

  • Spectral Unmixing:

    • Rationale: This is a powerful technique that can differentiate between multiple absorbing molecules in the same voxel by using their known absorption spectra.[9][10] By acquiring images at multiple wavelengths, the contributions of hemoglobin, melanin, and your contrast agent can be mathematically separated.[9][11]

    • Action: Acquire photoacoustic images at a set of wavelengths where the absorption spectra of hemoglobin and your contrast agent are distinct. Apply a linear spectral unmixing algorithm to the multi-wavelength data to generate separate images for each component. Simulations have shown that statistical sub-pixel detection methods can detect targets at concentrations five times lower than linear unmixing.[11]

    • Workflow:

      • Acquire photoacoustic data at multiple wavelengths.

      • Obtain the known absorption spectra of the components of interest (e.g., oxyhemoglobin, deoxyhemoglobin, your contrast agent).

      • Apply a linear unmixing algorithm to solve for the concentration of each component in every pixel.

  • Wavelength Selection in the NIR-II Window:

    • Rationale: The absorption of hemoglobin is significantly lower in the second near-infrared (NIR-II) window (1000-1700 nm) compared to the NIR-I window.

    • Action: If possible, use a contrast agent that absorbs in the NIR-II window and a laser system capable of exciting at these wavelengths. This will inherently reduce the background signal from blood.

Problem 3: The overall signal-to-noise ratio (SNR) is low, making it difficult to distinguish the signal from noise.

Cause: This can be due to a combination of factors, including low laser fluence, electronic noise, deep imaging targets, and low concentration of the absorber.

Solutions:

  • Signal Averaging:

    • Rationale: Averaging multiple signal acquisitions for the same position can reduce random noise, thereby improving the SNR.

    • Action: Increase the number of signal averages per A-line. Be aware that this will increase the acquisition time, which can be a limitation for dynamic studies or in the presence of motion.[12]

  • Optimize Laser Fluence:

    • Rationale: The photoacoustic signal is directly proportional to the laser fluence.[13] Increasing the fluence can boost the signal.

    • Action: Increase the laser fluence, but always ensure it remains below the safety limits set by the American National Standards Institute (ANSI) to avoid tissue damage. For a wavelength of 532 nm, the maximum permissible exposure is 20 mJ/cm².[13]

  • Denoising Algorithms:

    • Rationale: Various signal processing algorithms can be applied to denoise the photoacoustic data.

    • Action: Apply post-processing denoising techniques such as wavelet transforms, empirical mode decomposition, or singular value decomposition (SVD) to the raw radiofrequency (RF) data.[7] SVD has been shown to be effective in removing laser-induced noise.[7]

  • Check System Grounding and Shielding:

    • Rationale: Poor electrical grounding or inadequate shielding can introduce significant electronic noise.

    • Action: Ensure all components of your imaging system are properly grounded and that cables are shielded to minimize electromagnetic interference.

Problem 4: Motion artifacts are corrupting the image.

Cause: Physiological motion (e.g., breathing, heartbeat) or movement of the animal during image acquisition can cause blurring and ghosting artifacts.

Solutions:

  • Gating:

    • Rationale: Gating involves synchronizing the data acquisition with the physiological cycle (e.g., respiratory or cardiac cycle).

    • Action: Use a physiological monitoring system to trigger the laser pulses and data acquisition at the same phase of the motion cycle.

  • Motion Correction Algorithms:

    • Rationale: Post-processing algorithms can be used to register and align image frames that have been displaced by motion.

    • Action: Implement image registration algorithms to correct for motion between frames in a time-series acquisition.

  • Animal Anesthesia and Fixation:

    • Rationale: Proper anesthesia and secure fixation of the animal can minimize bulk motion.

    • Action: Ensure the animal is adequately anesthetized and securely mounted on the imaging stage to prevent movement during the scan.

Quantitative Data

The following tables provide quantitative data to aid in experimental design and data analysis.

Table 1: Optical Absorption Coefficients of Major Endogenous Chromophores in the NIR-I Window.

Wavelength (nm)Oxyhemoglobin (HbO₂) (cm⁻¹)Deoxyhemoglobin (Hb) (cm⁻¹)Melanin (cm⁻¹)
680~1.5~7.5~150
700~2.5~5.0~130
750~5.0~3.0~100
800~6.0~4.0~80
850~7.0~3.5~65
900~8.0~3.0~50
950~6.5~3.5~40

Data compiled and approximated from multiple sources for illustrative purposes.[14][15]

Table 2: Acoustic Properties of Tissue-Mimicking Materials (TMMs) for Photoacoustic Phantoms.

MaterialSpeed of Sound (m/s)Acoustic Attenuation (dB cm⁻¹ MHz⁻¹)
Water~1480~0.002
Agar/Gelatin-based1500 - 15400.5 - 1.0
Polyvinyl chloride plastisol (PVCP)~1464~0.8 (at 5 MHz)
Soft Tissue (average)~15400.5 - 3.3

Data compiled from multiple sources.[1][16]

Table 3: Example of SNR and Contrast Enhancement with Different Techniques.

TechniqueSNR ImprovementContrast ImprovementReference
Filter Delay Multiply and Sum (FDMAS)~6.9 dB-
Spatial and Polarity Coherence-~227%[17]
Spectral Unmixing Denoising>15 dB-[18]
Generalized Contrast-to-Noise Ratio (gCNR)-Varies, can be more robust than traditional metrics[19][20]

Experimental Protocols

Protocol 1: In Vivo Photoacoustic Imaging of a Subcutaneous Tumor in a Mouse Model

This protocol provides a general workflow for imaging a subcutaneous tumor in a mouse using a preclinical photoacoustic imaging system.[21][22][23][24]

1. Animal Preparation:

  • Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).

  • Remove fur from the imaging area using a depilatory cream to minimize light scattering and absorption by the hair.

  • Place the mouse on a heated stage to maintain body temperature.

  • Secure the mouse to the stage using surgical tape to minimize motion.

2. Imaging System Setup:

  • Apply a layer of ultrasound gel to the skin over the tumor to ensure good acoustic coupling.

  • Position the ultrasound transducer over the tumor.

  • Adjust the imaging depth and focus to ensure the entire tumor is within the field of view.

3. Data Acquisition:

  • Acquire a baseline photoacoustic image before the injection of any contrast agent.

  • If using a contrast agent, inject it intravenously via the tail vein.

  • Acquire photoacoustic images at multiple wavelengths to enable spectral unmixing. A typical wavelength range for differentiating hemoglobin and many NIR dyes is 680-950 nm.

  • Acquire images at multiple time points post-injection to observe the pharmacokinetics of the contrast agent.

  • Typical data acquisition parameters may include a laser fluence of ~3 mJ/cm² (well below the ANSI safety limit), and signal averaging of 50 frames.[25][26]

4. Data Analysis:

  • Perform any necessary motion correction on the acquired image sequence.

  • Apply spectral unmixing to the multi-wavelength data to separate the signals from hemoglobin and the contrast agent.

  • Quantify the photoacoustic signal intensity in the tumor region of interest (ROI) at each time point.

Protocol 2: Preparation of a Gelatin-Based Tissue-Mimicking Phantom

This protocol describes the preparation of a simple gelatin-based phantom with tunable optical and acoustic properties.[16][27][28][29][30][31]

1. Materials:

  • Deionized water

  • Gelatin (from porcine skin)

  • Formaldehyde (B43269) (37%) for cross-linking

  • Intralipid® (20%) as a scattering agent

  • India ink or other dyes as an absorbing agent

  • Spherical silica (B1680970) particles for acoustic scattering

2. Preparation of the Background Medium:

  • Dissolve gelatin in deionized water at a concentration of 10-15% (w/v) by heating to ~60°C while stirring.

  • Once the gelatin is fully dissolved, cool the solution to ~40°C.

  • Add Intralipid® to achieve the desired scattering coefficient. A concentration of 1-2% (v/v) is a common starting point.

  • Add silica particles to achieve the desired acoustic backscatter.

  • Add a small amount of formaldehyde (~1% v/v) to cross-link the gelatin and solidify the phantom.

  • Pour the mixture into a mold and allow it to set at room temperature or in a refrigerator.

3. Preparation of Target Inclusions:

  • Prepare a separate gelatin mixture as described above.

  • Add a higher concentration of the absorbing agent (e.g., India ink) to this mixture to create the target.

  • Pour this mixture into a small mold (e.g., a thin tube) and allow it to set.

  • Once set, embed the target inclusion into the background medium before it fully solidifies.

4. Characterization:

  • Measure the optical properties (absorption and scattering coefficients) of the phantom material using spectrophotometry with an integrating sphere.

  • Measure the acoustic properties (speed of sound and attenuation) using a pair of ultrasound transducers in a through-transmission setup.

Visualizations

Diagram 1: General Workflow for Minimizing Background Signal

G cluster_0 Pre-Acquisition cluster_1 Data Acquisition cluster_2 Post-Processing Animal_Prep Animal Preparation (e.g., fur removal) Acquisition Image Acquisition (Multi-wavelength) Animal_Prep->Acquisition Wavelength_Select Optimal Wavelength Selection Wavelength_Select->Acquisition Phantom_Prep System Calibration with Phantoms Phantom_Prep->Acquisition Denoising Denoising Algorithms (e.g., SVD) Acquisition->Denoising Motion_Control Motion Control (Gating, Fixation) Motion_Control->Acquisition Fluence_Comp Fluence Compensation Denoising->Fluence_Comp Spectral_Unmixing Spectral Unmixing Fluence_Comp->Spectral_Unmixing Background_Sub Background Subtraction Spectral_Unmixing->Background_Sub Final_Image Image with Minimized Background Background_Sub->Final_Image

Caption: Workflow for minimizing background in photoacoustic imaging.

Diagram 2: Logical Flow for Troubleshooting High Background Signal

G Start High Background Signal Detected Identify_Source Identify Source of Background Start->Identify_Source Skin Skin (Melanin) Identify_Source->Skin  Surface Signal? Blood Blood (Hemoglobin) Identify_Source->Blood  Deep Signal? System_Noise System Noise Identify_Source->System_Noise  Electronic Noise? Motion Motion Artifacts Identify_Source->Motion  Blurring/Ghosting? Solution_Skin Optimize Wavelength (Longer NIR) Fluence Compensation Skin->Solution_Skin Solution_Blood Spectral Unmixing Use NIR-II Contrast Agent Blood->Solution_Blood Solution_Noise Signal Averaging Denoising Algorithms Check Grounding System_Noise->Solution_Noise Solution_Motion Gating Motion Correction Secure Animal Motion->Solution_Motion

Caption: Troubleshooting flowchart for high background signals.

Diagram 3: Simplified Spectral Unmixing Workflow

G Input_Data Multi-Wavelength Photoacoustic Data Unmixing_Algorithm Linear Spectral Unmixing Algorithm Input_Data->Unmixing_Algorithm Spectra_Library Known Absorption Spectra (HbO2, Hb, Contrast Agent) Spectra_Library->Unmixing_Algorithm Output_Images Separated Images of Each Chromophore Unmixing_Algorithm->Output_Images

References

troubleshooting guide for Photoacoustic contrast agent-2 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Photoacoustic Contrast Agent-2 (PACA-2) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is PACA-2 and what are its primary applications?

This compound (PACA-2) is a second-generation nanoparticle-based contrast agent designed for in vivo photoacoustic imaging. It is engineered for high photostability and strong optical absorption in the near-infrared II (NIR-II) window, making it ideal for deep-tissue imaging with enhanced contrast. Its primary applications include tumor imaging, monitoring of nanoparticle delivery, and visualization of vascular networks.[1][2][3][4]

Q2: What is the optimal laser wavelength for exciting PACA-2?

The optimal excitation wavelength for PACA-2 is in the NIR-II range, specifically around 1064 nm. Imaging in this window minimizes background signals from endogenous chromophores like hemoglobin and melanin, leading to a higher signal-to-noise ratio.[3][4]

Q3: How should PACA-2 be stored?

PACA-2 should be stored at 4°C in a dark environment. Avoid freezing the solution, as this can lead to nanoparticle aggregation and a loss of photoacoustic signal generation efficiency.

Troubleshooting Guides

Low Signal-to-Noise Ratio (SNR)

Problem: The photoacoustic signal from the region of interest is weak and difficult to distinguish from the background noise.

Possible Causes and Solutions:

CauseSolution
Suboptimal PACA-2 Concentration The concentration of PACA-2 at the target site may be too low. Verify the injected dose and allow sufficient time for accumulation. Consider performing a dose-response study to determine the optimal concentration for your model.[5][6]
Incorrect Laser Wavelength Ensure your laser is tuned to the peak absorption wavelength of PACA-2 (approximately 1064 nm). A mismatch in wavelength will result in inefficient light absorption and a weaker signal.[7]
Inadequate Laser Fluence The laser energy delivered to the tissue may be too low. Gradually increase the laser fluence, ensuring it remains below the safety limits for your specific application to avoid tissue damage.[8] Note that non-uniform fluence can also affect the signal.[9]
Signal Averaging Not Utilized Averaging multiple signal acquisitions from the same location can significantly improve the SNR by reducing random noise.[10]
Improper Ultrasound Transducer Coupling Ensure good acoustic coupling between the ultrasound transducer and the tissue surface using a sufficient amount of ultrasound gel. Air gaps will cause significant signal loss.
Deep Target Location For deep-seated targets, signal attenuation can be significant. Maximize the laser energy within safe limits and use a lower-frequency ultrasound transducer to reduce acoustic attenuation.
Image Artifacts

Problem: The reconstructed photoacoustic images contain distortions, shadows, or other features that do not correspond to the true object.

Possible Causes and Solutions:

CauseSolution
Limited-View Artifacts These arise from incomplete data acquisition when the transducer does not surround the imaging object. If possible, acquire data from multiple angles around the target.[11][12]
Out-of-Plane Signals Signals from absorbers located outside the imaging plane can be detected and incorrectly reconstructed within the image.[9][12] Employing a multi-wavelength excitation approach can help differentiate these artifacts.[12]
Acoustic Reflections Strong acoustic reflectors, such as bone or air cavities, can cause reflections that appear as false signals in the image.[9]
Object Motion Movement of the subject during image acquisition will lead to blurring and motion artifacts. Ensure the subject is properly anesthetized and immobilized.
Incorrect Speed of Sound Setting The image reconstruction algorithm assumes a uniform speed of sound. In heterogeneous tissues, variations in the speed of sound can cause image distortions. Use an average speed of sound appropriate for the tissue being imaged.
Photobleaching Effects

Problem: A decrease in the photoacoustic signal is observed over time during repeated laser illumination.

Possible Causes and Solutions:

CauseSolution
High Laser Fluence Excessive laser energy can lead to the photothermal destruction of the PACA-2 nanoparticles.[13] Reduce the laser fluence to the minimum level required for an adequate SNR.
Prolonged Laser Exposure Continuous and repeated laser scanning of the same area can cause cumulative photobleaching. Minimize the total laser exposure time by optimizing your imaging protocol.
Deep Learning-Based Mitigation Recent studies have shown that deep learning frameworks can be used to enhance the SNR from single-laser pulse data, thereby reducing the need for extensive signal averaging and minimizing photobleaching effects.[11]

Experimental Protocols

In Vivo Tumor Imaging with PACA-2

This protocol outlines the key steps for performing in vivo photoacoustic imaging of a tumor in a mouse model using PACA-2.

1. Animal Preparation:

  • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
  • Shave the fur from the imaging area to minimize light scattering and improve acoustic coupling.
  • Secure the mouse on a heated stage to maintain body temperature.

2. PACA-2 Administration:

  • Reconstitute the lyophilized PACA-2 powder in sterile phosphate-buffered saline (PBS) to the desired concentration.
  • Administer the PACA-2 solution via intravenous (e.g., tail vein) injection. The optimal dose will depend on the specific animal model and should be determined empirically.

3. Image Acquisition:

  • Apply a generous amount of ultrasound gel to the imaging area.
  • Position the ultrasound transducer over the region of interest.
  • Acquire baseline photoacoustic images before the PACA-2 has had time to accumulate in the tumor.
  • Acquire photoacoustic images at various time points post-injection (e.g., 1, 4, 8, and 24 hours) to monitor nanoparticle accumulation.
  • Use a laser wavelength of 1064 nm and adjust the laser fluence to achieve an optimal signal-to-noise ratio while remaining within safety limits.

4. Data Analysis:

  • Reconstruct the raw photoacoustic data using an appropriate algorithm (e.g., back-projection).
  • Perform quantitative analysis of the photoacoustic signal intensity in the tumor region over time.[14][15]
  • Co-register the photoacoustic images with ultrasound images for anatomical reference.[16][17]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis PACA_prep PACA-2 Reconstitution injection Intravenous Injection of PACA-2 PACA_prep->injection animal_prep Animal Anesthesia & Preparation baseline Baseline Photoacoustic Imaging animal_prep->baseline imaging Time-course Photoacoustic Imaging injection->imaging baseline->injection reconstruction Image Reconstruction imaging->reconstruction quantification Quantitative Analysis reconstruction->quantification coregistration Co-registration with Ultrasound reconstruction->coregistration

Caption: Experimental workflow for in vivo photoacoustic imaging with PACA-2.

Troubleshooting Logic for Low SNR

low_snr_troubleshooting start Low SNR Detected check_concentration Is PACA-2 concentration optimal? start->check_concentration check_wavelength Is laser wavelength correct (1064 nm)? check_concentration->check_wavelength Yes adjust_concentration Adjust PACA-2 dose or wait for accumulation check_concentration->adjust_concentration No check_fluence Is laser fluence adequate? check_wavelength->check_fluence Yes adjust_wavelength Tune laser to 1064 nm check_wavelength->adjust_wavelength No check_coupling Is transducer coupling optimal? check_fluence->check_coupling Yes adjust_fluence Increase laser fluence (within safety limits) check_fluence->adjust_fluence No adjust_coupling Re-apply ultrasound gel and check for air gaps check_coupling->adjust_coupling No end_good SNR Improved check_coupling->end_good Yes adjust_concentration->end_good adjust_wavelength->end_good adjust_fluence->end_good adjust_coupling->end_good

Caption: Troubleshooting flowchart for low signal-to-noise ratio (SNR).

Hypothetical Signaling Pathway Affected by PACA-2 Uptake

PACA-2 nanoparticles, upon accumulation in cancer cells, can potentially induce mechanical stress on the cell membrane, leading to the inhibition of the YAP (Yes-associated protein) signaling pathway.[18][19] This pathway is often hyperactivated in cancer and plays a crucial role in cell proliferation and survival.

yap_pathway PACA2 PACA-2 Nanoparticle Uptake MembraneStress Cell Membrane Mechanical Stress PACA2->MembraneStress LATS LATS1/2 Kinase Activation MembraneStress->LATS YAP YAP Phosphorylation LATS->YAP YAP_degradation YAP Cytoplasmic Sequestration & Degradation YAP->YAP_degradation TEAD TEAD Transcription Factor YAP->TEAD inhibition of nuclear translocation Proliferation Cell Proliferation & Survival TEAD->Proliferation

References

shelf life and long-term stability of Photoacoustic contrast agent-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the shelf life and long-term stability of Photoacoustic Contrast Agent-2 (PA-CA-2).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for PA-CA-2?

A1: For optimal stability, PA-CA-2 should be stored at 2-8°C and protected from light. Do not freeze the agent, as this can lead to irreversible aggregation of the nanoparticles.[1]

Q2: What is the expected shelf life of PA-CA-2?

A2: When stored under the recommended conditions (2-8°C, protected from light), PA-CA-2 is stable for up to 12 months from the date of manufacture. Stability beyond this period has not been established.

Q3: Can I use PA-CA-2 after the expiration date?

A3: We do not recommend using the contrast agent after its expiration date. Use beyond this date may result in decreased photoacoustic signal intensity and unreliable experimental outcomes due to potential degradation and aggregation.

Q4: How does exposure to light affect the stability of PA-CA-2?

A4: PA-CA-2 is a photostable organic nanoparticle-based agent, but prolonged exposure to ambient or intense light can lead to a gradual degradation of its photoacoustic properties.[2][3][4] It is crucial to store the vial in its original packaging and minimize light exposure during handling and experimental setup.

Q5: What are the visual signs of PA-CA-2 degradation or instability?

A5: Signs of degradation may include a noticeable change in the color or clarity of the suspension, or the presence of visible aggregates or precipitates. If any of these are observed, the agent should not be used.

Long-Term Stability Data

The long-term stability of PA-CA-2 has been evaluated under various storage conditions. The data below summarizes the retention of key quality attributes over a 12-month period.

Storage ConditionTimepointPurity (%) (by HPLC)Particle Size (nm) (by DLS)Photoacoustic Signal Intensity (% of Initial)
2-8°C (Recommended) 3 Months99.182.599.5
6 Months98.583.198.9
12 Months97.284.597.8
25°C / 60% RH 3 Months96.588.295.1
6 Months92.195.690.3
12 Months85.3110.482.4
40°C / 75% RH 1 Month90.4105.788.6
3 Months81.2150.2 (Aggregation)75.1
6 MonthsNot RecommendedNot RecommendedNot Recommended

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low photoacoustic signal - Improper storage leading to degradation. - Agent has expired. - Incorrect laser wavelength used for excitation. - Aggregation of nanoparticles.- Verify the expiration date and storage conditions. - Ensure the excitation wavelength matches the agent's peak absorption (~780 nm). - Check for visible aggregates. If present, do not use. - Perform a quality control check using the protocols below.
High signal variability between samples - Inconsistent vortexing or mixing before use. - Agent aggregation. - Temperature fluctuations during the experiment.- Gently vortex the vial for 10-15 seconds before each use to ensure a homogenous suspension. - Visually inspect for aggregates. - Maintain a consistent temperature for all experimental samples.
Visible particles or precipitation in the vial - Exposure to freezing temperatures. - Contamination of the agent. - Significant degradation due to improper storage.- Discard the vial immediately. Do not attempt to resuspend the particles. - Review storage and handling procedures to prevent future occurrences.

Experimental Protocols

1. Protocol for Assessing Particle Size by Dynamic Light Scattering (DLS)

  • Objective: To determine the hydrodynamic diameter and assess for aggregation of PA-CA-2 nanoparticles.

  • Methodology:

    • Equilibrate the DLS instrument and the PA-CA-2 sample to room temperature (25°C).

    • Dilute the PA-CA-2 stock solution with 0.22 µm filtered deionized water to a final concentration of 50 µg/mL.

    • Gently vortex the diluted sample for 10 seconds.

    • Transfer the sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters for data acquisition (e.g., laser wavelength, scattering angle, temperature).

    • Perform at least three replicate measurements to ensure reproducibility.

    • Analyze the data to obtain the mean particle size (Z-average) and the Polydispersity Index (PDI). An increase in size or PDI over time may indicate aggregation.

2. Protocol for Verifying Purity by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of the active component in PA-CA-2 and detect any degradation products.

  • Methodology:

    • Mobile Phase: Prepare a mobile phase of 60:40 (v/v) acetonitrile (B52724) and water with 0.1% trifluoroacetic acid. Filter and degas the mobile phase.

    • Sample Preparation: Dilute the PA-CA-2 stock solution with the mobile phase to a concentration of 1 mg/mL.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 20 µL.

      • Detection: UV-Vis detector at 780 nm.

      • Column Temperature: 30°C.

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram and integrate the peak areas.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Visual Workflows and Pathways

cluster_workflow Workflow for Stability Assessment start Receive/Prepare PA-CA-2 Lot storage Store at Recommended Conditions (2-8°C, Dark) start->storage sampling Sample at Timepoints (0, 3, 6, 12 months) storage->sampling dls Perform DLS Analysis (Particle Size, PDI) sampling->dls hplc Perform HPLC Analysis (Purity) sampling->hplc pa_signal Measure Photoacoustic Signal Intensity sampling->pa_signal data_analysis Analyze Data and Compare to Specifications dls->data_analysis hplc->data_analysis pa_signal->data_analysis pass Lot Passes Stability data_analysis->pass fail Lot Fails Stability (Investigate) data_analysis->fail

Caption: Experimental workflow for assessing the long-term stability of PA-CA-2.

cluster_troubleshooting Troubleshooting Decision Tree start Low or No Photoacoustic Signal check_setup Is the imaging system setup correctly? start->check_setup check_agent Check PA-CA-2 Vial check_setup->check_agent Yes fix_setup Correct System Setup: - Laser Wavelength - Detector Gain - Focus check_setup->fix_setup No check_expiry Is the agent expired? check_agent->check_expiry rerun Re-run experiment fix_setup->rerun check_storage Was it stored correctly (2-8°C, Dark)? check_expiry->check_storage No use_new Use a new, in-date vial check_expiry->use_new Yes check_appearance Are there visible aggregates? check_storage->check_appearance Yes discard Discard vial. Review storage protocols. check_storage->discard No check_appearance->discard Yes check_appearance->rerun No use_new->rerun

Caption: A decision tree for troubleshooting suboptimal experimental results.

Caption: Logical relationships in the degradation of PA-CA-2 under stress conditions.

References

Technical Support Center: Photoacoustic Contrast Agent-2 (PCA-2) Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Photoacoustic Contrast Agent-2 (PCA-2) in their imaging experiments. The focus is on identifying and mitigating motion artifacts to ensure high-quality, reliable data.

Troubleshooting Guides

Motion during photoacoustic imaging can lead to significant artifacts, including blurring, signal fluctuations, and inaccurate quantification.[1][2][3] This guide provides a systematic approach to troubleshooting common issues.

Issue 1: Blurring and Loss of Sharpness in Reconstructed Images

Potential Causes:

  • Physiological Motion: In vivo imaging is susceptible to motion from breathing, cardiac cycles, or muscle tremors.[1][4]

  • Subject Movement: The animal or patient may move during the acquisition period.

  • System Vibration: Mechanical instability in the imaging setup.

Troubleshooting Steps:

  • Identify the Source of Motion:

    • Review the raw data for periodic fluctuations that may correlate with physiological cycles.

    • Observe the subject during imaging to check for gross movements.

    • Ensure the imaging setup is on a vibration-dampening table and that all components are securely fastened.

  • Implement Prospective Motion Correction:

    • Gating and Triggering: For predictable physiological motion like respiration or heartbeat, use physiological sensors (e.g., ECG, respiratory belt) to trigger the laser pulse and data acquisition at the same point in the motion cycle.[1][5] This is a form of prospective gating.[5]

    • Anesthesia and Restraint: For preclinical imaging, ensure the animal is properly anesthetized and securely restrained to minimize voluntary and involuntary movements.[4]

  • Apply Retrospective Motion Correction:

    • If prospective correction is insufficient or not feasible, use post-processing algorithms to correct for motion in the acquired data.

    • Image Registration: Align individual frames of a time-series dataset to a reference frame.

    • Motion Tracking with Interleaved Ultrasound: Utilize interleaved ultrasound images to track tissue motion and correct the photoacoustic data.[6]

Issue 2: Inaccurate Quantification of PCA-2 Signal

Potential Causes:

  • Signal Fluctuations: Motion can cause the target to move in and out of the imaging plane or focal zone, leading to variations in the detected photoacoustic signal intensity.

  • Spectral Unmixing Errors: In multi-wavelength imaging, motion between wavelength acquisitions can lead to incorrect spectral unmixing and inaccurate concentration mapping of PCA-2.

Troubleshooting Steps:

  • Stabilize the Signal:

    • Employ the motion correction techniques described in Issue 1 to ensure the target remains in the region of interest.

    • For long imaging sessions required for PCA-2's pharmacokinetic analysis, consider breaking the acquisition into shorter segments with re-positioning if necessary.

  • Improve Spectral Unmixing:

    • Fast Wavelength Switching: Use a laser system capable of rapid wavelength switching to minimize the time between acquiring data at different wavelengths, thus reducing the chance of motion.

    • Simultaneous Multi-Wavelength Excitation: If available, use techniques that allow for the simultaneous acquisition of data at multiple wavelengths.[7]

    • Motion-Corrected Spectral Unmixing Algorithms: Apply registration algorithms to the data from each wavelength before performing spectral unmixing.

Issue 3: Appearance of Ghosting or Double Images

Potential Causes:

  • Periodic Motion: Rhythmic motion, such as from a cardiac cycle, can cause the reconstruction algorithm to superimpose images of the contrast agent at different positions.

  • Data Inconsistency: Motion during the acquisition of a single frame can lead to inconsistent data being fed into the reconstruction algorithm, resulting in artifacts.[8]

Troubleshooting Steps:

  • Isolate and Remove Corrupted Data:

    • Use retrospective gating to identify and discard data acquired during periods of significant motion.[1]

    • Visually inspect the raw sinogram data for discontinuities that may indicate sudden movements.

  • Utilize Advanced Reconstruction Algorithms:

    • Some model-based iterative reconstruction algorithms can incorporate a motion model to produce an artifact-free image from motion-corrupted data.[8][9][10][11]

    • Deep learning-based methods are emerging for retrospective motion correction, which can learn to identify and remove motion artifacts.[1][12]

Data Presentation: Motion Correction Techniques

The following table summarizes various motion correction techniques and their effectiveness.

Technique Type Principle Typical Improvement Limitations
Gating/Triggering ProspectiveData acquisition is synchronized with a physiological signal (e.g., ECG, respiration).[1][5]HighOnly effective for periodic motion; may increase acquisition time.
Anesthesia/Restraint ProspectiveReduces voluntary and involuntary subject movement.[4]VariableAnesthesia can affect physiology; may not eliminate all motion.[4]
Image Registration RetrospectiveAligns image frames to a reference frame to correct for displacement.Moderate to HighComputationally intensive; may fail with large, non-rigid motion.
Interleaved Ultrasound Tracking RetrospectiveUses interleaved ultrasound images to track tissue motion and correct PA data.[6]HighRequires a system capable of interleaved acquisition; adds complexity.
Model-Based Reconstruction RetrospectiveIncorporates a motion model into the image reconstruction algorithm.[8][9][10][11]HighComputationally expensive; requires an accurate motion model.
Deep Learning Correction RetrospectiveUses a trained neural network to identify and remove motion artifacts.[1][12]HighRequires a large, high-quality training dataset.[1]

Experimental Protocols

Protocol 1: Prospective Gating for In Vivo Imaging of PCA-2

Objective: To minimize respiratory motion artifacts during photoacoustic imaging of PCA-2 in a small animal model.

Methodology:

  • Animal Preparation:

    • Anesthetize the animal according to the approved institutional protocol.

    • Place the animal on the imaging stage and secure it with a stereotaxic frame or other appropriate restraints.

    • Administer PCA-2 intravenously.

  • Physiological Monitoring:

    • Place a respiratory sensor (e.g., a pressure-sensitive pad) under the animal's chest.

    • Connect the sensor to a physiological monitoring system that is synchronized with the photoacoustic imaging system.

  • Gating Setup:

    • In the acquisition software, enable respiratory gating.

    • Set the gating window to a stable phase of the respiratory cycle (e.g., end-expiration).

  • Data Acquisition:

    • The system will now only trigger the laser and acquire data when the respiratory signal is within the defined gate.

    • Monitor the gating efficiency and adjust the window as needed.

  • Image Reconstruction:

    • The acquired data, now free from the majority of respiratory motion, can be reconstructed using a standard algorithm.

Protocol 2: Retrospective Motion Correction using Image Registration

Objective: To correct for motion artifacts in a time-series photoacoustic dataset of PCA-2 distribution.

Methodology:

  • Data Acquisition:

    • Acquire a time-series of photoacoustic images of the region of interest after PCA-2 administration.

  • Pre-processing:

    • Load the image sequence into an image analysis software package (e.g., MATLAB, ImageJ/Fiji).

    • If necessary, apply a filter to reduce noise.

  • Image Registration:

    • Select a high-quality, motion-free frame from the sequence as the reference image.

    • Choose an appropriate image registration algorithm (e.g., intensity-based, feature-based).

    • Register each frame in the sequence to the reference frame. The algorithm will calculate the transformation matrix required to align each frame.

  • Applying the Transformation:

    • Apply the calculated transformation matrices to each corresponding frame to create a motion-corrected image sequence.

  • Analysis:

    • Perform quantitative analysis on the registered sequence to measure the change in PCA-2 concentration over time.

Mandatory Visualizations

experimental_workflow animal_prep Animal Preparation (Anesthesia & Restraint) pca2_admin PCA-2 Administration animal_prep->pca2_admin pa_imaging Photoacoustic Imaging pca2_admin->pa_imaging phys_monitoring Physiological Monitoring (Optional) pa_imaging->phys_monitoring prospective Prospective Correction (Gating/Triggering) pa_imaging->prospective reconstruction Image Reconstruction pa_imaging->reconstruction phys_monitoring->prospective prospective->reconstruction retrospective Retrospective Correction (Registration, etc.) quantification Data Analysis & Quantification retrospective->quantification reconstruction->retrospective reconstruction->quantification motion_correction_decision_tree cluster_type Identify Motion Type cluster_solutions Select Correction Strategy start Motion Artifacts Detected? periodic Periodic Motion? (e.g., Respiration, Cardiac) start->periodic Yes no_artifacts Proceed with Analysis start->no_artifacts No random Random/Aperiodic Motion? periodic->random No gating Use Prospective Gating/ Triggering periodic->gating Yes registration Apply Retrospective Image Registration random->registration restraint Improve Animal Restraint & Anesthesia random->restraint gating->registration Residual motion? advanced_recon Use Advanced Reconstruction Algorithms registration->advanced_recon Still artifacts? artifact_classification cluster_source Source of Motion cluster_manifestation Artifact Manifestation artifacts Motion Artifacts physiological Physiological (Cardiac, Respiratory) artifacts->physiological subject Subject Movement (Voluntary/Involuntary) artifacts->subject system System Instability (Vibration) artifacts->system blurring Blurring / Loss of Resolution physiological->blurring ghosting Ghosting / Double Images physiological->ghosting intensity_errors Intensity Fluctuations / Quantification Errors physiological->intensity_errors subject->blurring subject->intensity_errors system->blurring

References

calibration and standardization of Photoacoustic contrast agent-2 measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful calibration and standardization of Photoacoustic Contrast Agent-2 (PAC-2) measurements.

Troubleshooting Guide

This guide addresses specific issues that may arise during your photoacoustic imaging experiments with PAC-2.

Problem Potential Cause Suggested Solution
Low PAC-2 Signal Intensity 1. Incorrect Wavelength: The laser is not tuned to the peak absorption wavelength of PAC-2. 2. Low PAC-2 Concentration: The concentration of the contrast agent at the imaging site is insufficient. 3. Inadequate Laser Fluence: The laser energy delivered to the tissue is too low to generate a strong photoacoustic signal.[1] 4. Signal Attenuation: Significant optical and acoustic attenuation in the overlying tissue.[2]1. Verify Wavelength: Ensure your laser is tuned to the specified peak absorption wavelength of PAC-2. 2. Optimize Concentration and Timing: Review your injection protocol. Consider pilot studies to determine the optimal concentration and imaging time window post-injection to ensure maximum accumulation at the target site. 3. Adjust Laser Fluence: Gradually increase the laser fluence, ensuring it remains within safety limits for the tissue being imaged. Use a calibrated photodetector to monitor pulse-to-pulse energy stability.[3] 4. Apply Fluence Correction: Employ model-based or multimodal approaches to compensate for optical fluence variations.[2][4] For acoustic attenuation, consider using lower frequency transducers for deeper targets or applying frequency-dependent gain compensation.[2]
High Signal Variability/Poor Reproducibility 1. Laser Instability: Pulse-to-pulse energy fluctuations of the laser.[3] 2. Inconsistent Coupling: Variable acoustic coupling between the ultrasound transducer and the sample. 3. Sample Heterogeneity: Inhomogeneous distribution of PAC-2 within the target region. 4. System Drift: Changes in laser performance or detector sensitivity over time.1. Monitor Laser Output: Use a photodiode to monitor the laser energy for each pulse and normalize the photoacoustic signal accordingly.[3] 2. Ensure Proper Coupling: Use a sufficient amount of ultrasound gel and ensure no air bubbles are present. Maintain consistent transducer pressure. 3. Standardize Protocols: Ensure standardized injection and imaging protocols across all experiments. For in vitro or phantom studies, ensure thorough mixing of PAC-2. 4. Regular Calibration: Perform regular calibration checks using a stable phantom to monitor system performance.
Image Artifacts 1. Limited View Artifacts: Incomplete data acquisition due to the transducer's finite size or geometry, causing streaks or distortions.[2] 2. Reflection Artifacts: Acoustic reflections from strong acoustic impedance mismatches (e.g., bone or air interfaces). 3. Motion Artifacts: Movement of the subject during image acquisition.1. Optimize Transducer Position: If possible, use multiple transducer positions or a transducer array with a wider aperture to increase data completeness.[4] 2. Improve Coupling and Positioning: Ensure good acoustic coupling and try to position the imaging plane to avoid strong acoustic reflectors. 3. Immobilize Subject: Use appropriate anesthesia and fixation methods for in vivo imaging to minimize motion.
Inaccurate Quantification of PAC-2 Concentration 1. Non-Linearity: The relationship between photoacoustic signal and PAC-2 concentration is not linear at high concentrations due to optical saturation. 2. Spectral Coloring: The wavelength-dependent light fluence alters the measured absorption spectrum of PAC-2.[5] 3. Unknown Grüneisen Parameter: The Grüneisen parameter, which relates absorbed energy to pressure, can vary between tissues.[6][7]1. Generate a Calibration Curve: Create a calibration curve using a tissue-mimicking phantom with known concentrations of PAC-2 to determine the linear range of your system. 2. Employ Spectral Unmixing: Use appropriate spectral unmixing algorithms that account for the fluence spectrum to accurately differentiate the PAC-2 signal from endogenous absorbers like hemoglobin.[4] 3. Use Reference Phantoms: Calibrate your system with phantoms that have a known Grüneisen parameter or use ratiometric methods that can minimize its effect.

Frequently Asked Questions (FAQs)

1. How do I create a reliable calibration phantom for PAC-2?

A reliable calibration phantom is crucial for quantitative measurements. The International Photoacoustic Standardization Consortium (IPASC) provides detailed recommendations.[8][9] Here is a general protocol:

  • Base Material: Use a tissue-mimicking material with known and stable optical and acoustic properties, such as agar (B569324) or gelatin.[10][11]

  • Optical Properties: The background material should have low optical absorption and scattering to be tunable for various tissue types.[12] For example, for breast tissue imaging, a recommended absorption coefficient (µa) is at least 0.02 cm⁻¹ and a reduced scattering coefficient (µs') of at least 10 cm⁻¹ at 800 nm.[12]

  • Acoustic Properties: The speed of sound should be similar to that of soft tissue (approx. 1540 m/s).[10]

  • PAC-2 Inclusions: Create inclusions with varying, known concentrations of PAC-2 spanning the expected experimental range. Ensure homogenous mixing of PAC-2 within the inclusion material.

  • Protocol: Follow a standardized operating procedure for phantom preparation to ensure reproducibility.[11]

2. What are the key parameters to standardize for longitudinal studies involving PAC-2?

For longitudinal studies, consistency is key to ensuring that observed changes are biological and not due to experimental variability. Standardize the following:

  • System Settings: Laser wavelength, fluence, pulse repetition rate, ultrasound transducer frequency, gain, and time-gain compensation (TGC) settings.

  • Probe Positioning: Use imaging landmarks to ensure consistent positioning of the transducer relative to the subject.

  • PAC-2 Administration: Maintain a consistent PAC-2 dose, injection rate, and imaging time window post-injection.

  • Calibration: Regularly image a stable reference phantom to track system performance and apply correction factors if necessary.

3. How can I differentiate the signal from PAC-2 from the background signal of blood?

This is achieved through spectroscopic (or multi-wavelength) photoacoustic imaging . The process generally involves:

  • Image Acquisition: Acquire photoacoustic images at multiple wavelengths, including the peak absorption wavelength of PAC-2 and wavelengths where oxy- and deoxy-hemoglobin have distinct absorption characteristics (e.g., 758 nm, 800 nm, 850 nm).[8]

  • Spectral Unmixing: Use a linear unmixing algorithm. The total photoacoustic signal at a specific pixel is assumed to be a linear combination of the signals from each absorber (PAC-2, oxyhemoglobin, deoxyhemoglobin). By knowing the absorption spectra of each component, you can solve for their relative concentrations.[4]

  • Fluence Correction: For accurate quantification, it's important to account for the wavelength-dependent light fluence, as this can distort the measured spectra.[5][6]

4. What causes a decrease in photoacoustic signal depth, and how can I improve it?

Signal penetration is limited by both optical and acoustic attenuation.[2]

  • Optical Attenuation: Light is scattered and absorbed by tissue, reducing the fluence that reaches deeper regions. To improve this, you can use a wavelength in the near-infrared (NIR) window (700-900 nm) where tissue is more transparent.

  • Acoustic Attenuation: Higher frequency acoustic waves are attenuated more strongly than lower frequency waves.[2] This results in a loss of resolution and signal from deeper structures.[13] To improve imaging depth, use a lower-frequency ultrasound transducer, although this will come at the cost of lower spatial resolution.

Experimental Protocols & Data

Protocol: Phantom-Based Calibration of PAC-2 Signal

This protocol describes how to generate a calibration curve to relate photoacoustic signal intensity to PAC-2 concentration.

  • Phantom Preparation:

    • Prepare a 2% (w/v) agar solution in deionized water.

    • Heat and stir until the agar is fully dissolved.

    • Cool the solution to approximately 50-60°C.

    • Add a small, constant amount of a scatterer like Intralipid® to mimic tissue scattering.[10]

    • Create a serial dilution of PAC-2 to achieve a range of final concentrations (e.g., 0, 5, 10, 25, 50, 100 µM).

    • Add each PAC-2 concentration to a separate aliquot of the agar solution and mix thoroughly.

    • Pour each solution into a mold (e.g., a multi-well plate) and allow it to solidify.

  • Data Acquisition:

    • Position the phantom under your photoacoustic imaging system.

    • Ensure consistent acoustic coupling with ultrasound gel.

    • Set the laser to the peak absorption wavelength of PAC-2.

    • Acquire images of each PAC-2 concentration, keeping all imaging parameters (laser fluence, transducer gain, etc.) constant.

    • Record the laser pulse energy for each acquisition using a photodiode for normalization.

  • Data Analysis:

    • For each concentration, define a region of interest (ROI) within the imaged phantom inclusion.

    • Calculate the mean photoacoustic signal intensity within the ROI.

    • Normalize the signal intensity by the recorded laser pulse energy.

    • Plot the normalized photoacoustic signal intensity against the known PAC-2 concentration.

    • Perform a linear regression to determine the calibration curve and the linear operating range.

Quantitative Data Summary

The following tables summarize typical parameters for photoacoustic imaging system calibration and phantom design. These values are illustrative and should be optimized for your specific system and application.

Table 1: Recommended Phantom Properties for PAC-2 Calibration

ParameterRecommended ValueRationale
Base Material Agar or GelatinTissue-mimicking acoustic properties, easy to prepare.[10][11]
Speed of Sound 1540 ± 30 m/sMatches the average speed of sound in soft tissue.[10]
Acoustic Attenuation 0.5 - 1.0 dB cm⁻¹MHz⁻¹Mimics acoustic losses in soft tissue.[12]
Reduced Scattering Coefficient (µs') > 10 cm⁻¹ (at 800 nm)Simulates light scattering in tissues like the breast.[12]
Background Absorption (µa) < 0.02 cm⁻¹ (at 800 nm)Allows for the specific signal from PAC-2 to be dominant.[12]

Table 2: Example Imaging System Parameters for Standardization

ParameterExample ValuePurpose
Excitation Wavelengths 758, 800, 850 nm, and PAC-2 peakFor spectral unmixing of hemoglobin and PAC-2.[8]
Laser Fluence < 20 mJ/cm²ANSI safety limit for skin.
Pulse Repetition Rate 10 - 100 HzBalances imaging speed and signal averaging.
Transducer Center Frequency 5 - 21 MHzChoice depends on the trade-off between resolution and depth.
Data Averaging 16 - 64 framesImproves signal-to-noise ratio.

Visualizations

Experimental Workflow: Phantom Calibration

G cluster_prep 1. Phantom Preparation cluster_acq 2. Data Acquisition cluster_ana 3. Data Analysis prep1 Prepare Agar Base prep2 Create PAC-2 Serial Dilutions prep1->prep2 prep3 Mix PAC-2 into Agar prep2->prep3 prep4 Pour Phantoms prep3->prep4 acq1 Position Phantom & Apply Gel prep4->acq1 acq2 Set Imaging Parameters acq1->acq2 acq3 Acquire Images of Each Concentration acq2->acq3 acq4 Monitor Laser Energy acq3->acq4 ana1 Define Regions of Interest (ROIs) acq4->ana1 ana2 Calculate Mean Signal Intensity ana1->ana2 ana3 Normalize Signal by Laser Energy ana2->ana3 ana4 Plot Signal vs. Concentration ana3->ana4 ana5 Perform Linear Regression ana4->ana5

Caption: Workflow for creating and analyzing a calibration phantom for PAC-2.

Troubleshooting Logic: Low Signal Intensity

G start Low PAC-2 Signal q1 Is laser at PAC-2 peak absorption wavelength? start->q1 sol1 Action: Tune laser to peak absorption wavelength. q1->sol1 No q2 Is laser fluence adequate and stable? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Increase fluence (within safety limits) and use photodiode for normalization. q2->sol2 No q3 Is PAC-2 concentration and timing optimal? q2->q3 Yes a2_yes Yes a2_no No sol3 Action: Review injection protocol. Consider pilot studies. q3->sol3 No end_node Consider signal attenuation and apply corrections. q3->end_node Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting low PAC-2 signal intensity.

References

Technical Support Center: Overcoming Challenges in Clinical Translation of Photoacoustic Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with photoacoustic contrast agents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental phase of clinical translation.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you might encounter.

1. Contrast Agent Stability and Performance

Q1: I'm observing a lower-than-expected photoacoustic signal from my contrast agent. What are the potential causes and solutions?

A1: A weak photoacoustic signal can stem from several factors. Here's a troubleshooting guide:

  • Low Concentration at Target Site: The contrast agent may not be accumulating effectively at the region of interest.

    • Solution: Re-evaluate your targeting strategy. For passive targeting relying on the Enhanced Permeability and Retention (EPR) effect, ensure your animal model has tumors of sufficient size (typically >100 mm³) for leaky vasculature to be prominent.[1] For active targeting, confirm the expression of the target receptor on your cells and the binding affinity of your ligand.[2]

  • Agent Aggregation: Nanoparticle-based contrast agents can aggregate in biological media, which can alter their optical properties and reduce their photoacoustic efficiency.[3]

    • Solution: Ensure proper surface functionalization (e.g., with PEG) to improve stability. Characterize the size and zeta potential of your agent in relevant biological media (e.g., serum-containing media) before in vivo studies.

  • Photobleaching: Organic dye-based contrast agents can be susceptible to photobleaching, where they lose their ability to absorb light after repeated laser exposure.[3][4]

    • Solution: Reduce the laser fluence to the minimum required for adequate signal generation. Decrease the duration of laser exposure. Consider using more photostable dyes or encapsulating the dye within a protective nanoparticle.[5]

  • Suboptimal Wavelength: The excitation wavelength may not perfectly match the peak absorption of your contrast agent in tissue.

    • Solution: Characterize the absorption spectrum of your contrast agent in a tissue-mimicking phantom. Perform multi-wavelength imaging to identify the optimal wavelength for signal generation in vivo.[6]

Q2: My photoacoustic signal is unstable and decreases rapidly over time. What could be the issue?

A2: Rapid signal decay is often due to photobleaching or rapid clearance of the contrast agent.

  • Photobleaching: As mentioned above, repeated laser excitation can destroy organic dyes.

    • Solution: Use lower laser energy and limit the imaging time. Investigate the use of antioxidant mounting media if applicable for ex vivo samples.[7]

  • Rapid Clearance: Small molecule dyes and some nanoparticles can be quickly cleared from circulation by the reticuloendothelial system (RES).[3]

    • Solution: Increase the size of your nanoparticles or modify their surface with stealth coatings like PEG to prolong circulation time. For some applications, alternative administration routes like intraperitoneal injection might offer more sustained contrast.[8][9]

2. In Vivo Imaging Challenges

Q3: I'm having trouble achieving sufficient imaging depth. How can I improve it?

A3: Limited penetration depth is a common challenge in photoacoustic imaging.[10] Here are some strategies to address it:

  • Wavelength Selection: Light scattering and absorption by tissue are wavelength-dependent. The near-infrared (NIR) windows (NIR-I: 700-950 nm and NIR-II: 1000-1700 nm) offer deeper tissue penetration.[10][11]

    • Solution: Use a contrast agent with strong absorption in the NIR-I or NIR-II window. Tune your laser to the optimal wavelength within these windows.

  • Laser Fluence: Higher laser energy can generate a stronger initial photoacoustic signal, but it is limited by safety standards to prevent tissue damage.

    • Solution: Optimize the laser fluence to be as high as safely permissible. Ensure uniform illumination of the region of interest.

  • Ultrasound Transducer: The sensitivity and frequency of the ultrasound transducer play a crucial role.

    • Solution: Use a transducer with a center frequency that provides a good balance between resolution and penetration depth for your application. Lower frequency transducers generally offer deeper penetration.

Q4: My photoacoustic images contain artifacts that obscure the real signal. How can I identify and reduce them?

A4: Photoacoustic images can be affected by various artifacts.[12][13][14][15]

  • In-plane (Reflection) Artifacts: These are caused by strong acoustic reflectors within the imaging plane, creating mirror images.

    • Solution: Multi-wavelength imaging can help differentiate true absorbers from reflection artifacts, as the spectral signature of the artifact will not match that of the contrast agent.[12]

  • Out-of-plane Artifacts: Signals from strong absorbers located outside the imaging plane can be detected and reconstructed as if they were in-plane.[12]

    • Solution: Displacing the transducer and acquiring multiple images can help identify and remove out-of-plane signals.[12]

  • Limited View Artifacts: These arise when the transducer does not surround the imaging object, leading to incomplete data collection and image distortions.[16]

    • Solution: Use a transducer with a wider aperture or a multi-angle illumination and detection setup.

3. Biological and Translational Hurdles

Q5: How do I assess the potential toxicity of my new photoacoustic contrast agent?

A5: Cytotoxicity testing is a critical step before in vivo studies. The MTT assay is a common method to assess cell viability.[17][18][19]

  • MTT Assay Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the MTT reagent to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[18][20]

  • Protocol: A detailed protocol for the MTT assay can be found in the "Experimental Protocols" section below. It's crucial to include proper controls and test a range of contrast agent concentrations to determine the half-maximal inhibitory concentration (IC50).[20]

Q6: What are the key considerations for achieving effective tumor targeting in vivo?

A6: Efficient tumor targeting is essential for a high signal-to-background ratio. There are two main strategies:

  • Passive Targeting (EPR Effect): This relies on the leaky vasculature and poor lymphatic drainage of solid tumors, allowing nanoparticles of a certain size (typically 10-100 nm) to accumulate.[1][21]

    • Considerations: The EPR effect can be heterogeneous and is not present in all tumor types or stages.[22]

  • Active Targeting: This involves conjugating the contrast agent to a ligand (e.g., antibody, peptide) that specifically binds to a receptor overexpressed on cancer cells.[2][23]

    • Considerations: Requires knowledge of a specific biomarker for the target cancer. The conjugation process should not compromise the function of the targeting ligand or the photoacoustic properties of the agent.

Quantitative Data Summary

The following tables summarize key quantitative parameters for different types of photoacoustic contrast agents to aid in selection and experimental design.

Table 1: Comparison of Common Photoacoustic Contrast Agent Classes

Contrast Agent TypeTypical SizeMolar Extinction Coefficient (M⁻¹cm⁻¹)AdvantagesDisadvantages
Organic Dyes < 2 nm10⁴ - 10⁵[3]Good biocompatibility, rapid clearance[3]Low photostability, can aggregate[3]
Gold Nanoparticles 10 - 100 nm10⁸ - 10¹¹High photostability, tunable absorptionPotential for long-term tissue accumulation
Carbon Nanotubes 1-2 nm diameter, variable lengthHighBroad absorption spectrumConcerns about biodegradability and toxicity
Polymer Nanoparticles 20 - 200 nmVariableHigh payload capacity, tunable propertiesCan have complex synthesis and characterization

Table 2: In Vivo Performance of Selected Photoacoustic Contrast Agents

Contrast AgentTargeting StrategyTumor ModelSignal Enhancement (fold change)Reference
cRGD-ICGActive (αvβ3 integrin)Orthotopic Prostate Cancer3.8[6]
SWNT-RGDActive (αvβ3 integrin)Subcutaneous Tumor> 2[3]
ICG-loaded PLGA NanoparticlesPassive (EPR)Subcutaneous Tumor~ 2.5[3]
IntralipidPassive (EPR)Subcutaneous Tumor~ 2[24]

Experimental Protocols

Protocol 1: In Vivo Photoacoustic Imaging of Tumor-Bearing Mice [24][25][26][27]

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).

    • Remove hair from the imaging area using a depilatory cream.

    • Position the mouse on a heated stage to maintain body temperature.

  • Contrast Agent Administration:

    • For intravenous (IV) injection, administer the contrast agent solution via the tail vein. The volume and concentration will depend on the specific agent.

    • For intraperitoneal (IP) injection, administer the solution into the peritoneal cavity.[8]

  • Image Acquisition:

    • Apply ultrasound gel to the skin over the region of interest.

    • Position the photoacoustic imaging probe over the tumor.

    • Acquire baseline (pre-injection) images.

    • Acquire images at multiple time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to assess biodistribution and tumor accumulation.

    • Use a laser wavelength that corresponds to the peak absorption of the contrast agent.

  • Data Analysis:

    • Quantify the photoacoustic signal intensity within the tumor region of interest (ROI) and in a control tissue region (e.g., muscle).

    • Calculate the signal enhancement as the ratio of the post-injection signal to the pre-injection signal.

Protocol 2: MTT Cell Viability Assay for Nanoparticle Cytotoxicity [17][18][20][28]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Nanoparticle Treatment:

    • Prepare serial dilutions of your photoacoustic contrast agent in complete cell culture medium.

    • Remove the old medium from the cells and add the nanoparticle dilutions.

    • Include untreated cells as a negative control and medium only as a blank.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation synthesis Contrast Agent Synthesis & Purification physchem Physicochemical Characterization (Size, Zeta, Spectrum) synthesis->physchem cytotoxicity Cytotoxicity Assay (e.g., MTT) physchem->cytotoxicity animal_model Animal Model (Tumor Implantation) cytotoxicity->animal_model agent_admin Contrast Agent Administration animal_model->agent_admin pa_imaging Photoacoustic Imaging agent_admin->pa_imaging biodist Biodistribution & Pharmacokinetics pa_imaging->biodist histology Histological Validation biodist->histology

Caption: Experimental workflow for preclinical evaluation of photoacoustic contrast agents.

targeting_mechanisms cluster_passive Passive Targeting (EPR Effect) cluster_active Active Targeting blood_vessel_p Leaky Tumor Vasculature nanoparticle_p Nanoparticle (10-100 nm) blood_vessel_p->nanoparticle_p tumor_interstitium_p Tumor Interstitium nanoparticle_p->tumor_interstitium_p Extravasation lymphatic_p Impaired Lymphatic Drainage tumor_interstitium_p->lymphatic_p Retention blood_vessel_a Blood Vessel nanoparticle_a Targeted Nanoparticle blood_vessel_a->nanoparticle_a tumor_cell Tumor Cell nanoparticle_a->tumor_cell Binding receptor Overexpressed Receptor tumor_cell->receptor

Caption: Mechanisms of tumor targeting for photoacoustic contrast agents.

References

strategies to enhance the targeting efficiency of Photoacoustic contrast agent-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the hypothetical Photoacoustic Contrast Agent-2 (PACA-2). The strategies and protocols outlined here are based on established principles for enhancing the targeting efficiency of nanoparticle-based photoacoustic contrast agents.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with PACA-2, providing potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Photoacoustic Signal in vitro

  • Question: We are not detecting a strong photoacoustic signal from our PACA-2 samples in phantom studies. What could be the issue?

  • Answer: A weak in vitro signal can stem from several factors related to the agent's properties and the experimental setup.

    • Incorrect Wavelength: Ensure your laser is tuned to the peak absorption wavelength of PACA-2 in the Near-Infrared (NIR) window. The optimal wavelength should be confirmed by spectrophotometry.

    • Agent Concentration: The concentration of PACA-2 may be too low. The photoacoustic signal intensity generally increases linearly with concentration at lower levels.[1] Prepare a concentration curve to determine the optimal signal generation range.

    • Agent Aggregation: Aggregation can alter the optical properties of PACA-2 and reduce its photoacoustic efficiency. Verify the monodispersity of your sample using Dynamic Light Scattering (DLS). If aggregation is detected, consider reformulating with different stabilizing agents or adjusting the buffer conditions.

    • Laser Fluence: The laser energy might be too low. While staying within safety limits to avoid photobleaching and sample damage, gradually increase the laser fluence to enhance signal generation.[2][3]

    • Instrumentation Setup: Verify that the ultrasound transducer is correctly positioned and aligned to detect the acoustic waves generated from your sample.

Issue 2: Poor Targeting Efficiency and Low Signal in vivo

  • Question: We observe a weak photoacoustic signal from the tumor site after injecting PACA-2, suggesting poor accumulation. How can we improve this?

  • Answer: Low in vivo signal and poor targeting are common challenges.[4] The issue can be related to the agent's design, its interaction with the biological environment, or the tumor model itself.

    • Suboptimal Particle Size: For passive targeting via the Enhanced Permeability and Retention (EPR) effect, PACA-2's hydrodynamic diameter should ideally be between 10 nm and 100 nm.[5] Particles that are too small are rapidly cleared by the kidneys, while those that are too large may be sequestered by the reticuloendothelial system (RES) in the liver and spleen.[5][6] Characterize the size of your PACA-2 formulation in biological media using DLS.

    • Ineffective Targeting Ligand: If using active targeting, the chosen ligand (e.g., antibody, peptide) may have low affinity for its receptor, or the receptor may not be sufficiently overexpressed on the target cells. Confirm receptor expression on your tumor model using techniques like immunohistochemistry or western blotting.

    • Insufficient Ligand Density: The number of targeting ligands per nanoparticle may be too low to achieve effective binding. Consider optimizing the conjugation chemistry to increase ligand density.

    • "Protein Corona" Formation: Upon injection, proteins from the bloodstream can adsorb onto the nanoparticle surface, forming a "protein corona" that can mask the targeting ligands.[7] Modifying the surface of PACA-2 with polyethylene (B3416737) glycol (PEG) can help reduce protein adsorption and prolong circulation time.[8]

    • Premature Clearance: The agent may be cleared from circulation before it has sufficient time to accumulate at the tumor site. Evaluate the blood half-life of PACA-2. PEGylation can increase circulation time.[9]

    • Tumor Microenvironment: The EPR effect is highly heterogeneous and can be limited by dense tumor stroma or poor vascularization.[10] Ensure your tumor model has the appropriate characteristics for nanoparticle accumulation.

Issue 3: High Background Signal from Surrounding Tissue

  • Question: The photoacoustic signal from the targeted tumor is difficult to distinguish from the background signal of the surrounding tissue. How can we improve the signal-to-noise ratio (SNR)?

  • Answer: High background is often caused by endogenous absorbers like hemoglobin.[11][12]

    • Optimize Wavelength: Select an excitation wavelength in the NIR-I (700-950 nm) or NIR-II (1000-1700 nm) window where the absorption of PACA-2 is high, but the absorption of hemoglobin and other endogenous chromophores is relatively low.[11][13] The NIR-II window often offers lower tissue scattering and deeper penetration.[11][13]

    • Spectral Unmixing: If your imaging system allows, use multi-wavelength illumination. By acquiring images at several wavelengths, you can apply spectral unmixing algorithms to differentiate the signal from PACA-2 from that of endogenous absorbers based on their unique absorption spectra.[12]

    • Activatable Agents: Consider using an "activatable" or "smart" version of PACA-2. These agents are designed to have a low photoacoustic signal until they interact with a specific stimulus in the tumor microenvironment (e.g., a particular enzyme or low pH), at which point their signal "turns on," significantly increasing the contrast against the background.[10][14]

Frequently Asked Questions (FAQs)

1. What is the difference between active and passive targeting for PACA-2?

  • Passive Targeting relies on the natural accumulation of nanoparticles in tumor tissue due to the Enhanced Permeability and Retention (EPR) effect. Tumors often have "leaky" blood vessels and poor lymphatic drainage, which allows nanoparticles of a certain size (typically 10-100 nm) to extravasate and be retained in the tumor microenvironment.[15]

  • Active Targeting involves modifying the surface of PACA-2 with specific ligands (such as antibodies, peptides like RGD, or aptamers) that bind to receptors overexpressed on the surface of cancer cells.[6][16] This provides an additional layer of specificity, enhancing uptake at the target site.[16] Often, a combination of both strategies is most effective.[15]

2. How do the shape and size of PACA-2 affect its targeting efficiency and signal strength?

The geometry of the nanoparticle is critical. For instance, with gold nanoparticles, nanorods and nanostars often produce a much stronger photoacoustic signal than nanospheres due to their higher absorption cross-sections.[17][18][19] A systematic analysis has shown that gold nanorods with a diameter of around 12 nm and a length between 40 nm and 100 nm offer a good compromise between large absolute absorption and high relative absorption, leading to an optimal photoacoustic signal.[17] The size also dictates biodistribution; particles smaller than 10 nm are quickly cleared by the kidneys, while those larger than 200 nm are often trapped in the liver and spleen.[5][6]

3. What are the key steps to conjugate a targeting peptide like RGD to PACA-2?

Assuming PACA-2 has a gold nanoparticle core, a common method involves using a peptide with a cysteine residue. The thiol group (-SH) on the cysteine forms a strong covalent bond with the gold surface. A general workflow is:

  • Partial PEGylation: First, functionalize the nanoparticle surface with a layer of polyethylene glycol (PEG) to enhance stability. Thiolated PEG is often used.

  • Ligand Conjugation: Mix the partially PEGylated nanoparticles with the cysteine-modified RGD peptide solution in a buffered environment (e.g., borate (B1201080) buffer, pH 8.2).[8]

  • Incubation: Allow the reaction to proceed for an extended period (e.g., 24 hours) to ensure efficient conjugation.[8]

  • Purification: Remove any unconjugated peptides through centrifugation and washing steps.[8] The ratio of peptide to nanoparticle needs to be optimized to achieve sufficient targeting density without causing aggregation.[8]

4. How can I quantitatively measure the targeting efficiency of PACA-2?

Photoacoustic imaging can show relative accumulation, but for absolute quantification, other methods are needed:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for quantifying metallic nanoparticles. After in vivo imaging, major organs and the tumor are harvested, digested, and analyzed by ICP-MS. This provides a precise measurement of the amount of the agent (e.g., gold) accumulated per gram of tissue, allowing for a detailed biodistribution analysis.[20][21]

  • Ex vivo Imaging: After the in vivo experiment, organs can be excised and imaged using photoacoustic or fluorescence imaging to confirm the biodistribution patterns observed in vivo.[21] This provides spatial information that complements the bulk quantification from ICP-MS.

Quantitative Data Summary

The following tables summarize quantitative data from studies on photoacoustic contrast agents, which can serve as a benchmark for experiments with PACA-2.

Table 1: Impact of Targeting on Photoacoustic Signal Enhancement

Contrast Agent TypeTargeting MoietySignal Increase (Targeted vs. Non-Targeted)Tumor ModelReference
ICG-based NanoparticlecRGD Peptide3.8-foldOrthotopic Prostate Cancer (Rat)[10]
Affibody-ICG ConjugateB7-H3 Affibody2.1-foldMetastasized Carcinoma (Mouse)[14]
Gold NanoparticlesHeterobivalent Peptide (EGFR/ErbB2)1.36-fold (Peak T/B Ratio)Human Xenograft (Mouse)[20]

Table 2: Comparison of Photoacoustic Signal Strength by Nanoparticle Geometry

Nanoparticle GeometryRelative PA Intensity (vs. Nanospheres)Concentration (g/L)Excitation WavelengthReference
Gold Nanorods~55-fold0.4~750 nm[17]
Gold Nanostars~35-fold0.4~750 nm[17]
Gold Nanospheres1-fold (baseline)0.4~750 nm[17]

Experimental Protocols

Protocol 1: General In Vivo Photoacoustic Imaging for Tumor Targeting

This protocol provides a general workflow for assessing the tumor-targeting efficiency of PACA-2 in a small animal model.

  • Animal Preparation: Anesthetize the tumor-bearing mouse (e.g., with isoflurane) and maintain its body temperature. Remove fur from the imaging area using a depilatory cream.[22]

  • Baseline Imaging: Position the animal in the imaging system. Acquire pre-injection ultrasound and photoacoustic images of the tumor region at the optimal wavelength for PACA-2 to establish the background signal from endogenous absorbers.[20]

  • Agent Administration: Inject PACA-2 intravenously (e.g., via the tail vein). The concentration and volume should be optimized based on prior dose-response studies.

  • Post-Injection Imaging: Acquire co-registered ultrasound and photoacoustic images at multiple time points post-injection (e.g., 2, 4, 8, 12, 24, and 48 hours).[20] This allows for the assessment of the agent's pharmacokinetics and peak tumor accumulation time.

  • Data Analysis: Quantify the photoacoustic signal intensity within the tumor region of interest (ROI) at each time point. Normalize this signal to the pre-injection baseline to determine the signal enhancement.

  • Biodistribution (Optional but Recommended): At the final time point, euthanize the animal and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart) for ex vivo analysis (e.g., ICP-MS) to quantify agent accumulation.[20][21]

Protocol 2: Quantification of Biodistribution using ICP-MS

  • Sample Collection: Following the final in vivo imaging session, euthanize the animal. Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Sample Preparation: Weigh each tissue sample. Digest the tissues using a mixture of trace-metal grade acids (e.g., nitric acid and hydrochloric acid) until the solution is clear.

  • ICP-MS Analysis: Dilute the digested samples to a known volume with deionized water. Analyze the samples using an ICP-MS instrument calibrated with standard solutions of the metallic component of PACA-2 (e.g., gold).

  • Data Calculation: The results will be provided in concentration units (e.g., µg/L). Convert this to the percentage of injected dose per gram of tissue (%ID/g) to represent the biodistribution.

Visualizations

Experimental_Workflow Figure 1: Workflow for Evaluating PACA-2 Targeting Efficiency cluster_preclinical Preclinical Evaluation A 1. Animal Model Preparation (Tumor Xenograft) B 2. Baseline Imaging (Pre-injection PA & US) A->B C 3. PACA-2 Administration (Intravenous Injection) B->C D 4. Longitudinal Imaging (PA & US at multiple time points) C->D E 5. Data Analysis (Quantify PA Signal in Tumor) D->E F 6. Euthanasia & Tissue Harvest E->F G 7. Biodistribution Analysis (ICP-MS on Organs & Tumor) F->G H 8. Targeting Efficiency Assessment G->H

Caption: Workflow for evaluating PACA-2 targeting efficiency.

Active_Targeting_Pathway Figure 2: Active Targeting Mechanism of PACA-2 PACA2 PACA-2 (Ligand-conjugated) Bloodstream Systemic Circulation PACA2->Bloodstream Injection TumorVasculature Leaky Tumor Vasculature Bloodstream->TumorVasculature EPR Effect (Passive Accumulation) PACA2_bind TumorVasculature->PACA2_bind TumorCell Tumor Cell Receptor Overexpressed Receptor Endocytosis Receptor-Mediated Endocytosis Signal Enhanced Photoacoustic Signal Endocytosis->Signal PACA2_bind->Receptor Specific Binding PACA2_bind->Endocytosis

Caption: Active targeting mechanism of ligand-conjugated PACA-2.

References

Validation & Comparative

A Comparative Guide to Photoacoustic Contrast Agents: Indocyanine Green vs. Next-Generation Phthalocyanine-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of photoacoustic imaging, the choice of contrast agent is paramount to achieving high-resolution, high-contrast images for preclinical and clinical applications. This guide provides an objective comparison between the established and FDA-approved near-infrared (NIR) dye, Indocyanine Green (ICG), and a representative of next-generation photoacoustic contrast agents: Copper Naphthalocyanine (CuNC) encapsulated in polymeric micelles.

While the specific entity "Photoacoustic contrast agent-2" appears in commercial listings, a lack of peer-reviewed data necessitates its substitution for this guide with a well-characterized, advanced agent to facilitate a meaningful, data-driven comparison. CuNC-loaded micelles have been selected based on available research demonstrating their superior photoacoustic properties and stability compared to ICG.

Performance at a Glance: ICG vs. CuNC Micelles

The following tables summarize the key performance indicators of ICG and CuNC micelles, drawing from comparative studies.

Performance Metric Indocyanine Green (ICG) Copper Naphthalocyanine (CuNC) Micelles Advantage
Photoacoustic Signal Intensity ModerateHigh (>10-fold higher than ICG)[1]CuNC Micelles
Photostability Poor; degrades with repeated laser exposure[2][3]Excellent; stable with cyclic heating/cooling[2][3]CuNC Micelles
Peak Absorbance ~780 nm in monomeric form[4][5]~870 nm[1]CuNC Micelles (deeper tissue penetration)
In Vivo Stability Prone to aggregation and rapid clearance[6][7]High stability under physiological conditions[1]CuNC Micelles
Biocompatibility FDA-approved, good biocompatibility[4]Based on biocompatible components (PEG-PCL)[2]Both show good biocompatibility

In-Depth Performance Analysis

Photoacoustic Signal Intensity

Copper Naphthalocyanine (CuNC) micelles have demonstrated a significantly stronger photoacoustic signal compared to ICG. In comparative in vivo studies, CuNC-loaded micelles produced the highest photoacoustic signal among various tested phthalocyanine (B1677752) and naphthalocyanine formulations[2]. This enhanced signal intensity is attributed to the high extinction coefficient and efficient photothermal conversion of the naphthalocyanine core when encapsulated within the micelle[1][2].

Photostability

A critical limitation of ICG is its poor photostability, exhibiting thermal degradation and reduced heating efficiency with repeated laser exposure[2][3]. In contrast, phthalocyanine and naphthalocyanine micelles, including CuNC, exhibit excellent photostability, maintaining their performance through cycles of heating and cooling[2][3]. This superior stability is crucial for applications requiring prolonged or repeated imaging sessions.

dot

cluster_ICG ICG Photostability cluster_CuNC CuNC Micelle Photostability ICG_Initial Initial State ICG_Exposed Laser Exposure ICG_Initial->ICG_Exposed Irradiation ICG_Degraded Degraded State ICG_Exposed->ICG_Degraded Signal Decay CuNC_Initial Initial State CuNC_Exposed Laser Exposure CuNC_Initial->CuNC_Exposed Irradiation CuNC_Stable Stable State CuNC_Exposed->CuNC_Stable Stable Signal

Caption: Comparative photostability of ICG and CuNC Micelles.

Experimental Protocols

Preparation of CuNC-Loaded Micelles

The following is a summarized protocol for the encapsulation of naphthalocyanine dyes within polymeric micelles, based on published methods[2].

  • Oil-in-Water Emulsion: Nearly 40 distinct naphthalocyanine (NC) and phthalocyanine (PC) dyes are encapsulated within polymeric PEG-PCL micelles through an oil-in-water emulsion technique[2].

  • Solubilization: The hydrophobic NC and PC dyes are solubilized within the PEG-PCL micelles[2].

  • Characterization: The resulting micelles are characterized for size, dye loading, and stability. CuNC(Octa)-loaded micelles were identified as a lead formulation[2].

dot

cluster_workflow CuNC Micelle Preparation Workflow start Start: NC/PC Dyes & PEG-PCL Polymer emulsion Oil-in-Water Emulsion start->emulsion solubilization Solubilization of Dye in Micelle Core emulsion->solubilization characterization Characterization (Size, Loading, Stability) solubilization->characterization end End: CuNC-Loaded Micelles characterization->end

Caption: Workflow for the preparation of CuNC-loaded micelles.

In Vitro Photoacoustic Imaging Phantom Study

This protocol outlines a typical in vitro experiment to compare the photoacoustic signal of different contrast agents.

  • Phantom Preparation: Aqueous solutions of the various PC and NC micelles and ICG are loaded into imaging phantoms[2].

  • Imaging System: A photoacoustic imaging system is used to acquire images.

  • Data Acquisition: Images are acquired at different wavelengths to determine the peak photoacoustic signal for each agent.

  • Signal Quantification: The photoacoustic signal intensity is quantified and compared across the different contrast agents. The CuNC(Octa)-loaded micelles exhibited a photoacoustic signal more than 10-fold higher than other formulations[1].

In Vivo Tumor Imaging in a Murine Model

The following protocol is a summary of in vivo photoacoustic imaging for tumor visualization.

  • Animal Model: A syngeneic murine tumor model of triple-negative breast cancer is used[1].

  • Agent Administration: A dose of the contrast agent (e.g., 2.5 mg/kg of CuNC(Octa)-loaded micelles) is administered, typically via intravenous injection[2].

  • Photoacoustic Imaging: The tumor is imaged using a photoacoustic imaging system at various time points post-injection to monitor the accumulation and clearance of the contrast agent.

  • Image Analysis: The photoacoustic signal within the tumor is quantified to assess the targeting and contrast enhancement capabilities of the agent. A strong photoacoustic signal was observed within the tumor for all evaluated micelle formulations[2].

Signaling Pathways and Mechanism of Action

The mechanism of photoacoustic signal generation is based on the thermoelastic expansion of the contrast agent upon absorption of pulsed laser light.

dot

cluster_pathway Photoacoustic Signal Generation Pathway Laser Pulsed Laser Light ContrastAgent Contrast Agent (ICG or CuNC Micelle) Laser->ContrastAgent Irradiation Absorption Light Absorption ContrastAgent->Absorption Thermoelastic Thermoelastic Expansion Absorption->Thermoelastic Ultrasound Ultrasound Wave Generation Thermoelastic->Ultrasound Detection Ultrasound Transducer Detection Ultrasound->Detection Image Photoacoustic Image Detection->Image

Caption: The fundamental pathway of photoacoustic signal generation.

Conclusion

For researchers and professionals in drug development, the choice of a photoacoustic contrast agent significantly impacts the quality and reliability of imaging data. While Indocyanine Green (ICG) is an established, FDA-approved agent, its limitations in terms of photostability and signal intensity are notable. Next-generation agents, such as the Copper Naphthalocyanine (CuNC)-loaded micelles highlighted in this guide, offer substantial improvements in both photoacoustic signal strength and stability. These advancements pave the way for more sensitive and quantitative photoacoustic imaging, with promising applications in cancer diagnosis and therapy monitoring. The superior performance of these novel agents, coupled with their formulation from biocompatible materials, positions them as strong candidates for future clinical translation.

References

Validating Photoacoustic Contrast Agent Imaging with Histology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the performance of a hypothetical photoacoustic contrast agent, PAC-2, with established imaging alternatives, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals seeking to understand the validation process of new photoacoustic contrast agents against the gold standard of histology.

Photoacoustic (PA) imaging is a hybrid modality that combines the optical contrast of optical imaging with the high spatial resolution and deep penetration of ultrasound imaging.[1][2] Exogenous contrast agents are often used to enhance the signal from specific biological targets, such as tumors.[3][4] Validating the signal from these agents against histopathological findings is a critical step in their development.[5] This guide outlines the methodologies for such a validation, presents comparative data, and illustrates the underlying principles.

Quantitative Data Comparison

The performance of a photoacoustic contrast agent is typically quantified by its ability to enhance signal at a target site and correlate with underlying biological features. The following table summarizes key quantitative metrics from a hypothetical validation study of PAC-2 in a xenograft tumor model, compared to a common organic dye-based agent, Indocyanine Green (ICG), and endogenous contrast from hemoglobin.

Performance MetricPAC-2Indocyanine Green (ICG)Endogenous Contrast (Hemoglobin)Histological Correlate
Peak Photoacoustic Signal Enhancement (Arbitrary Units) 8.5 ± 1.25.3 ± 0.92.1 ± 0.5Agent concentration in tissue
Tumor-to-Background Ratio (TBR) 6.2 ± 0.83.5 ± 0.61.8 ± 0.4Specificity of agent accumulation
Correlation with Microvessel Density (Pearson's r) 0.920.850.78CD31 Staining
Correlation with Necrotic Area (Pearson's r) -0.88-0.75-0.65H&E Staining
Signal Half-life in Tumor (hours) 12.51.8N/AAgent pharmacokinetics

Table 1: Comparative quantitative data from a preclinical tumor imaging study. Data are presented as mean ± standard deviation. The histological correlate indicates the ground truth measurement used for validation.

Experimental Protocols

Accurate validation requires meticulous experimental design. Below are the detailed methodologies for the key experiments cited in the comparison.

1. Animal Model and Tumor Induction

  • Animal Model: Nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: Human breast cancer cell line (e.g., MDA-MB-231).

  • Procedure: 1 x 10^6 cells suspended in 100 µL of Matrigel are injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a volume of approximately 100-150 mm³ before imaging.

2. Photoacoustic Imaging Protocol

  • Imaging System: A preclinical photoacoustic imaging system (e.g., Vevo LAZR-X) with a linear array transducer (e.g., 21 MHz central frequency).

  • Contrast Agent Administration:

    • PAC-2 Group: 100 µL of PAC-2 solution (10 mg/mL) is injected intravenously via the tail vein.

    • ICG Group: 100 µL of ICG solution (1 mg/mL) is injected intravenously.

  • Imaging Parameters:

    • Wavelength: Imaging is performed at the peak absorption wavelength of the contrast agent (e.g., 850 nm for PAC-2) and a control wavelength (e.g., 750 nm for hemoglobin).

    • Laser Fluence: Maintained below the safety limit of 20 mJ/cm².

    • Data Acquisition: Images are acquired before injection (baseline) and at multiple time points post-injection (e.g., 1, 4, 8, 12, 24 hours) to assess pharmacokinetics.

  • Image Analysis:

    • Regions of interest (ROIs) are drawn around the tumor and adjacent muscle tissue.

    • The mean photoacoustic signal intensity within the ROIs is calculated.

    • Tumor-to-Background Ratio (TBR) is calculated as (Mean Tumor Signal) / (Mean Muscle Signal).

3. Histological Validation Protocol

  • Tissue Collection: Immediately after the final imaging session, mice are euthanized, and tumors are excised.

  • Tissue Processing: Tumors are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned into 5 µm slices. The orientation of the tissue sectioning is carefully matched to the imaging plane.

  • Staining:

    • Hematoxylin and Eosin (H&E): To visualize overall tumor morphology and identify necrotic regions.

    • Immunohistochemistry (IHC): Staining for CD31 (an endothelial cell marker) is performed to quantify microvessel density (MVD).[6]

  • Microscopy and Quantification:

    • Stained slides are digitized using a whole-slide scanner.

    • MVD Quantification: The number of CD31-positive vessels is counted in several high-power fields ("hotspots") within the tumor, and the average is reported as vessels/mm².[7]

    • Necrosis Quantification: The percentage of necrotic area relative to the total tumor area is calculated using image analysis software (e.g., ImageJ).

  • Correlation Analysis: The quantitative data from photoacoustic imaging (e.g., signal intensity) is statistically correlated with the quantitative data from histology (e.g., MVD) using Pearson's correlation coefficient.

Visualizing the Workflow and Validation Logic

To clarify the relationships between the experimental stages and the validation process, the following diagrams are provided.

G cluster_preclinical Preclinical Model cluster_imaging Photoacoustic Imaging cluster_histology Histology cluster_validation Validation Tumor_Induction Tumor Cell Implantation Tumor_Growth Tumor Growth (to ~150 mm³) Tumor_Induction->Tumor_Growth Agent_Admin Contrast Agent Administration (IV) Tumor_Growth->Agent_Admin PA_Scan Multi-Wavelength PA Imaging Agent_Admin->PA_Scan Quant_PA Quantitative PA Image Analysis (TBR) PA_Scan->Quant_PA Tissue_Harvest Tumor Excision & Fixation PA_Scan->Tissue_Harvest Same Animal Correlation Statistical Correlation Quant_PA->Correlation Staining Sectioning & Staining (H&E, CD31) Tissue_Harvest->Staining Quant_Histo Microscopy & Quantification (MVD) Staining->Quant_Histo Quant_Histo->Correlation

Caption: Experimental workflow for validating a photoacoustic contrast agent.

G cluster_PAI Photoacoustic Imaging cluster_Agent Contrast Agent Property cluster_Histology Histological Ground Truth PA_Signal High PA Signal in Tumor ROI Agent_Accumulation PAC-2 Accumulates in Tumor Vasculature PA_Signal->Agent_Accumulation is caused by High_MVD High Microvessel Density (CD31+ Staining) PA_Signal->High_MVD Correlates With (Validation Step) Agent_Accumulation->High_MVD is due to

Caption: Logical relationship between PA signal and histological validation.

References

A Head-to-Head Battle for Clarity: Gold Nanoparticles vs. Semiconducting Polymer Nanoparticles in Photoacoustic Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of preclinical imaging, the choice of a contrast agent is paramount. In the rapidly evolving field of photoacoustic (PA) imaging, both inorganic and organic nanoparticles have emerged as powerful tools to enhance signal and visualize biological processes with remarkable detail. This guide provides an objective comparison of two leading classes of PA contrast agents: the established gold standard, gold nanoparticles (specifically, nanorods), and a highly promising organic alternative, here termed Photoacoustic Contrast Agent-2, representing semiconducting polymer nanoparticles (SPNs).

This comparison is based on a comprehensive review of experimental data, focusing on key performance indicators such as photoacoustic signal enhancement, photostability, and biocompatibility. Detailed experimental protocols for comparative evaluation are also provided to aid researchers in their own assessments.

At a Glance: Key Performance Metrics

The following table summarizes the quantitative performance of gold nanorods (GNRs) and semiconducting polymer nanoparticles (SPNs) as photoacoustic contrast agents. It is important to note that specific values can vary depending on the precise synthesis, size, and surface functionalization of the nanoparticles.

FeatureGold Nanorods (GNRs)Semiconducting Polymer Nanoparticles (SPNs)Key Considerations
Peak Absorption Wavelength Tunable in NIR-I & NIR-II (e.g., ~800 nm and >1000 nm)Tunable in NIR-I & NIR-II (e.g., ~750 nm and >1000 nm)Tunability is crucial for deep tissue imaging and avoiding endogenous absorbers.
Molar Extinction Coefficient High (e.g., 1.6 x 10⁸ to 1.4 x 10⁹ M⁻¹cm⁻¹ for "mini" GNRs)[1]Varies with polymer structure; can be very high.Higher values indicate stronger light absorption.
Mass Extinction Coefficient Lower than some SPNs on a per-mass basis.Can be significantly higher than GNRs (e.g., SPN4 at 0.76 cm⁻¹mg⁻¹mL)[2]A critical metric for in vivo applications where injected mass is a concern.
Photoacoustic Signal Intensity Strong, but can be lower than SPNs on a per-mass basis.Can be ~4.0 to 5.8 times higher than GNRs on a per-mass basis.[3]Directly impacts imaging sensitivity and contrast.
Photothermal Conversion Efficiency High (e.g., >50%)[4]High, and can be tuned through polymer design.Efficient heat generation is the basis of the photoacoustic effect.
Photostability Prone to reshaping at high laser fluences, but can be improved with coatings (e.g., silica).Generally excellent, with high resistance to photodegradation.[2][3]Essential for longitudinal studies and consistent signal generation.
Biocompatibility & Toxicity Generally considered biocompatible, but toxicity is size- and coating-dependent.Generally low toxicity due to their organic nature.[5][6]A critical factor for any in vivo application.
Biodistribution & Clearance Accumulate in the reticuloendothelial system (liver, spleen); clearance is slow and size-dependent.Accumulate in skin, tumor, liver, and kidney; clearance patterns are under investigation.[2]Influences imaging window and long-term safety.

Delving Deeper: Experimental Evidence and Protocols

A direct comparison of photoacoustic contrast agents requires rigorous and standardized experimental evaluation. Below are detailed protocols for in vitro and in vivo assessments.

In Vitro Evaluation: Tissue-Mimicking Phantoms

Tissue-mimicking phantoms are essential for the initial characterization and comparison of contrast agents in a controlled environment.

Objective: To quantify and compare the photoacoustic signal generated by Gold Nanoparticles and this compound at various concentrations.

Materials:

  • Agar (B569324) or polyacrylamide for the phantom base.

  • Intralipid® or another scattering agent to mimic tissue scattering.

  • Black India ink or another absorber to mimic background tissue absorption.

  • Deionized water.

  • Gold Nanoparticles and this compound stock solutions of known concentrations.

  • Molds for phantom creation.

Protocol:

  • Prepare the Phantom Base:

    • For a 2% agar phantom, dissolve 2 g of agar in 100 mL of deionized water by heating and stirring until the solution is clear.

    • Allow the solution to cool to approximately 50-60°C.

  • Add Scattering and Absorbing Components:

    • Add Intralipid® to the agar solution to achieve a reduced scattering coefficient (µs') of approximately 10 cm⁻¹ at the desired wavelength (e.g., 800 nm).

    • Add a small amount of India ink to achieve a background absorption coefficient (µa) of approximately 0.02 cm⁻¹.

  • Incorporate Contrast Agents:

    • Prepare a series of dilutions of the Gold Nanoparticle and this compound stock solutions.

    • Create wells in the phantom mold or use embedded tubes.

    • Pipette the different concentrations of each contrast agent into the designated wells/tubes within the phantom as it solidifies. Include a control well with no contrast agent.

  • Imaging:

    • Place the solidified phantom in a water bath for acoustic coupling.

    • Acquire photoacoustic images using a preclinical imaging system. Ensure the laser wavelength is tuned to the peak absorption of the contrast agents.

    • Use consistent laser fluence and imaging parameters for all measurements.

  • Data Analysis:

    • Measure the photoacoustic signal intensity from the regions of interest (ROIs) corresponding to each contrast agent concentration.

    • Plot the photoacoustic signal as a function of concentration for both agents to compare their signal enhancement and linearity.

In Vivo Evaluation: Tumor Imaging in a Murine Model

In vivo studies are crucial for evaluating the performance of contrast agents in a complex biological environment.

Objective: To compare the tumor-targeting efficiency and in vivo photoacoustic signal enhancement of Gold Nanoparticles and this compound.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model).

  • Sterile, injectable formulations of Gold Nanoparticles and this compound.

  • Anesthesia (e.g., isoflurane).

  • Preclinical photoacoustic imaging system.

Protocol:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse and maintain anesthesia throughout the imaging session.

    • Remove fur from the imaging area to minimize light scattering.

    • Position the mouse on the imaging stage and apply ultrasound gel for acoustic coupling.

  • Baseline Imaging:

    • Acquire pre-injection (baseline) photoacoustic and ultrasound images of the tumor and surrounding tissue.

  • Contrast Agent Administration:

    • Administer a single intravenous injection of either Gold Nanoparticles or this compound at a predetermined dose.

  • Post-Injection Imaging:

    • Acquire photoacoustic and ultrasound images at multiple time points post-injection (e.g., 1, 4, 8, and 24 hours) to assess the accumulation and clearance of the contrast agent in the tumor.

  • Data Analysis:

    • Draw ROIs around the tumor and a control tissue region (e.g., muscle) in the photoacoustic images at each time point.

    • Calculate the change in photoacoustic signal intensity in the tumor relative to the baseline and to the control tissue.

    • Plot the tumor-to-background signal ratio over time for both contrast agents.

  • Biodistribution (Optional):

    • At the final time point, euthanize the mouse and harvest major organs (tumor, liver, spleen, kidneys, etc.).

    • Quantify the concentration of the contrast agent in each organ using techniques like inductively coupled plasma mass spectrometry (ICP-MS) for gold or by measuring the photoacoustic signal from the excised tissues.[2]

Visualizing the Mechanisms and Workflows

To better understand the underlying principles and experimental processes, the following diagrams have been generated using the DOT language.

G cluster_GNR Gold Nanorod (GNR) cluster_SPN Semiconducting Polymer Nanoparticle (SPN) GNR Gold Nanorod LSPR Localized Surface Plasmon Resonance GNR->LSPR Pulsed Laser Excitation Heat Rapid Thermal Expansion LSPR->Heat Non-radiative Decay Acoustic_Wave Photoacoustic Signal Heat->Acoustic_Wave Generates SPN Semiconducting Polymer Nanoparticle Pi_Electrons π-conjugated Electrons SPN->Pi_Electrons Pulsed Laser Excitation Pi_Electrons->Heat Vibrational Relaxation G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Comparative Analysis p1 Prepare Tissue- Mimicking Phantom p2 Embed Contrast Agents (GNR & SPN) at Varying Concentrations p1->p2 p3 Photoacoustic Imaging p2->p3 p4 Quantify Signal vs. Concentration p3->p4 c2 Assess Photostability p3->c2 c1 Compare Signal Enhancement p4->c1 a1 Establish Tumor Model in Mice a2 Baseline Photoacoustic Imaging a1->a2 a3 Administer Contrast Agent (IV) a2->a3 a4 Image at Multiple Time Points a3->a4 a5 Analyze Tumor Signal Enhancement a4->a5 a5->c1 c3 Evaluate Biocompatibility & Biodistribution a5->c3

References

A Comparative Analysis of Photoacoustic Contrast Agents for Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and application of leading photoacoustic contrast agents in cancer imaging and therapy.

The field of oncology research is continually seeking more precise and effective methods for tumor detection, characterization, and treatment. Photoacoustic imaging, a hybrid modality that combines the high contrast of optical imaging with the deep penetration of ultrasound, has emerged as a powerful tool in this endeavor. The effectiveness of photoacoustic imaging is significantly enhanced by the use of exogenous contrast agents that selectively accumulate in tumor tissues, amplifying the photoacoustic signal. This guide provides a detailed comparative analysis of different classes of photoacoustic contrast agents, supported by experimental data, to aid researchers in selecting the optimal agent for their specific preclinical applications.

Performance Comparison of Photoacoustic Contrast Agents

The selection of a photoacoustic contrast agent is dictated by a range of factors including its photophysical properties, biocompatibility, and tumor-targeting efficiency. This section provides a quantitative comparison of three major classes of photoacoustic contrast agents: Organic Dyes, Gold Nanoparticles, and Melanin-Based Nanoparticles.

FeatureIndocyanine Green (ICG)Gold Nanorods (AuNRs)Melanin-like Nanoparticles
Peak Absorption (nm) ~800Tunable (typically 700-900)Broad (UV to NIR)
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~2 x 10⁵>10⁹High
Photothermal Conversion Efficiency ModerateHigh (can be >90%)High
Photostability Low (photobleaching)Moderate (can reshape at high fluence)High
Biocompatibility Good (FDA-approved)Generally good with proper coatingExcellent (biocompatible and biodegradable)
Tumor Accumulation Passive (EPR effect)Passive (EPR effect) or Active (with targeting ligands)Passive (EPR effect)
Toxicity LowPotential for long-term accumulationLow
Photoacoustic Signal Enhancement ModerateHigh[1][2]High[3]

Note: The performance metrics can vary depending on the specific formulation, size, and surface chemistry of the nanoparticles.

In-depth Analysis of Contrast Agent Classes

Organic Dyes: Indocyanine Green (ICG)

Indocyanine green is an FDA-approved near-infrared (NIR) dye that has been widely used in clinical applications for decades.[4] Its use as a photoacoustic contrast agent stems from its absorption peak in the NIR window, where tissue has minimal absorption, allowing for deeper light penetration.

Advantages:

  • Clinical Translation: As an FDA-approved drug, ICG has a well-established safety profile, facilitating its use in translational research.[4]

  • Biocompatibility: ICG is generally well-tolerated in vivo.

Limitations:

  • Poor Stability: ICG suffers from poor stability in aqueous solutions, rapid clearance from the body, and concentration-dependent aggregation, which can affect its optical properties.[5][6]

  • Photobleaching: ICG is susceptible to photobleaching, which can limit its use in longitudinal imaging studies that require repeated laser exposure.

  • Low Quantum Yield: ICG has a relatively low photoacoustic signal generation efficiency compared to other agents.

To overcome these limitations, ICG is often encapsulated in nanoparticles, such as liposomes or biodegradable polymers, to improve its stability and circulation time.[5][6][7]

Inorganic Nanoparticles: Gold Nanoparticles

Gold nanoparticles, particularly gold nanorods (AuNRs), are among the most extensively studied photoacoustic contrast agents due to their unique optical properties.[8][9][10]

Advantages:

  • Tunable Optical Properties: The surface plasmon resonance of AuNRs can be tuned to absorb light in the NIR region by adjusting their aspect ratio (length-to-width ratio).[11] This allows for the optimization of the contrast agent for specific laser wavelengths.

  • High Molar Extinction Coefficient: AuNRs possess exceptionally high molar extinction coefficients, leading to strong light absorption and consequently, a robust photoacoustic signal.[9]

  • High Photothermal Conversion Efficiency: AuNRs are highly efficient at converting absorbed light into heat, making them excellent candidates for photothermal therapy in addition to their imaging capabilities.[12][13]

  • Surface Functionalization: The surface of gold nanoparticles can be easily modified with targeting ligands, such as antibodies or peptides, to enable active targeting of cancer cells, thereby increasing their accumulation in tumors.[14]

Limitations:

  • Potential for Long-Term Toxicity: Although generally considered biocompatible with appropriate surface coatings (e.g., PEG), the non-biodegradable nature of gold raises concerns about its potential long-term accumulation and toxicity in the body.[15]

  • Photostability: At high laser fluences, AuNRs can undergo shape changes, which alters their optical properties and can reduce the photoacoustic signal over time.[16]

Melanin-Based Nanoparticles

Melanin (B1238610), a natural pigment found in humans, has emerged as a promising biodegradable and biocompatible photoacoustic contrast agent.[17] Synthetic melanin-like nanoparticles can be produced through the oxidative polymerization of dopamine.

Advantages:

  • Excellent Biocompatibility and Biodegradability: As a natural material, melanin exhibits high biocompatibility and is biodegradable, minimizing concerns about long-term toxicity.

  • Broadband Absorption: Melanin has a broad absorption spectrum extending into the NIR region, making it suitable for photoacoustic imaging with various laser sources.

  • High Photostability: Melanin is highly resistant to photobleaching, allowing for stable signal generation during repeated imaging sessions.

  • High Photothermal Conversion Efficiency: Similar to gold nanoparticles, melanin efficiently converts light into heat, making it a viable agent for photothermal therapy.[3]

Limitations:

  • Lower Absorption Compared to Gold Nanoparticles: While having broad absorption, the molar extinction coefficient of melanin nanoparticles is generally lower than that of gold nanorods at their peak absorption wavelengths.

Experimental Protocols

Synthesis of Gold Nanorods (Seed-Mediated Growth Method)

This protocol describes a common method for synthesizing gold nanorods with tunable aspect ratios.[11]

Materials:

Procedure:

  • Seed Solution Preparation:

    • Prepare a 0.2 M solution of CTAB in deionized water.

    • To 5 mL of the CTAB solution, add 5 mL of 0.5 mM HAuCl₄.

    • While stirring vigorously, inject 0.6 mL of ice-cold 10 mM NaBH₄.

    • The solution will turn a brownish-yellow color. Stop stirring after 2 minutes and age the seed solution at room temperature for 30 minutes.

  • Growth Solution Preparation:

    • To 50 mL of 0.2 M CTAB solution, add 5 mL of 1 mM HAuCl₄ and 0.9 mL of 4 mM AgNO₃.

    • Gently mix the solution until it becomes colorless.

    • Add 0.7 mL of 78.8 mM ascorbic acid. The solution will remain colorless.

  • Nanorod Formation:

    • Add 0.12 mL of the aged seed solution to the growth solution.

    • Mix gently and leave the solution undisturbed overnight at room temperature.

    • The final solution should have a reddish-purple color, indicating the formation of gold nanorods.

  • Purification:

    • Centrifuge the nanorod solution to remove excess CTAB and other reactants.

    • Resuspend the pellet in deionized water. Repeat the centrifugation and resuspension steps twice.

In Vivo Photoacoustic Imaging of Tumor-Bearing Mice

This protocol outlines the general procedure for performing photoacoustic imaging of tumors in a preclinical mouse model.[18][19][20]

Materials:

  • Tumor-bearing mouse model (e.g., subcutaneous xenograft)

  • Photoacoustic imaging system

  • Anesthesia machine (e.g., isoflurane)

  • Photoacoustic contrast agent

  • Ultrasound gel

  • Physiological monitoring system

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance).

    • Remove hair from the tumor area to minimize light scattering.

    • Position the mouse on the imaging stage, ensuring the tumor is accessible to the photoacoustic probe.

    • Apply a layer of ultrasound gel to the skin over the tumor to ensure acoustic coupling.

  • Pre-injection Imaging:

    • Acquire baseline photoacoustic images of the tumor and surrounding tissue before injecting the contrast agent. This will serve as a control to measure the signal enhancement.

  • Contrast Agent Administration:

    • Inject the photoacoustic contrast agent intravenously via the tail vein. The dosage will depend on the specific agent and its concentration.

  • Post-injection Imaging:

    • Acquire photoacoustic images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the accumulation of the contrast agent in the tumor.

    • Maintain the animal under anesthesia and monitor its physiological status (heart rate, respiration, temperature) throughout the imaging session.

  • Data Analysis:

    • Quantify the photoacoustic signal intensity in the tumor region of interest (ROI) at each time point.

    • Calculate the signal enhancement by comparing the post-injection signal to the pre-injection baseline.

Visualizing Key Mechanisms and Workflows

To better understand the processes involved in photoacoustic imaging with contrast agents, the following diagrams illustrate the experimental workflow and a key biological mechanism enabling tumor targeting.

Experimental_Workflow cluster_Preparation Preparation cluster_Imaging Imaging Procedure cluster_Analysis Data Analysis Synthesis Contrast Agent Synthesis & Characterization Pre_Injection Baseline PA Imaging Synthesis->Pre_Injection Animal_Model Tumor Model Development Animal_Model->Pre_Injection Injection IV Injection of Contrast Agent Pre_Injection->Injection Establish Baseline Post_Injection Time-course PA Imaging Injection->Post_Injection Quantification Signal Quantification in Tumor ROI Post_Injection->Quantification Biodistribution Ex vivo Biodistribution (optional) Quantification->Biodistribution Histology Histological Analysis (optional) Quantification->Histology

Caption: Experimental workflow for in vivo photoacoustic imaging.

EPR_Effect cluster_Vessel Blood Vessel cluster_Tumor Tumor Microenvironment Bloodstream Nanoparticles in Bloodstream Extravasation Extravasation through Leaky Vasculature Bloodstream->Extravasation TumorCells Tumor Cells Accumulation Nanoparticle Accumulation Extravasation->Accumulation Accumulation->TumorCells Passive Targeting Lymphatic Poor Lymphatic Drainage Accumulation->Lymphatic Retention

Caption: The Enhanced Permeability and Retention (EPR) effect.

The Enhanced Permeability and Retention (EPR) effect is a key principle underpinning the passive accumulation of nanoparticles in solid tumors.[21][22][23] Tumor blood vessels are often poorly formed with large gaps between endothelial cells, a phenomenon known as "leaky vasculature."[24] This allows nanoparticles, which are too large to escape normal blood vessels, to extravasate into the tumor interstitium.[21] Furthermore, tumors typically have impaired lymphatic drainage, which prevents the efficient clearance of these nanoparticles, leading to their retention and accumulation over time.[22][23] This passive targeting mechanism is a fundamental concept in the design of nanomedicines for cancer therapy and imaging.

Conclusion

The choice of a photoacoustic contrast agent for oncology research is a critical decision that can significantly impact the quality and outcome of a study. Organic dyes like ICG offer the advantage of clinical approval but are limited by their stability and signal intensity. Gold nanoparticles provide excellent signal enhancement and tunability but raise concerns about long-term toxicity. Melanin-based nanoparticles represent a promising alternative with high biocompatibility and photostability. By understanding the comparative advantages and limitations of each class of contrast agent, and by following standardized experimental protocols, researchers can effectively leverage the power of photoacoustic imaging to advance our understanding of cancer biology and develop novel diagnostic and therapeutic strategies.

References

Benchmarking Photoacoustic Contrast Agent-2: A Comparative Guide for Phantom Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of a novel photoacoustic contrast agent, herein referred to as Photoacoustic Contrast Agent-2 (PAC-2), against other established alternatives in phantom studies. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions regarding the selection and application of photoacoustic contrast agents. The presented data is a synthesis of typical performance characteristics observed in phantom-based studies and is intended to serve as a reference for benchmarking.

Comparative Performance Analysis

The efficacy of a photoacoustic contrast agent is determined by its ability to generate a strong and stable acoustic signal upon laser irradiation. Key performance indicators include signal enhancement, signal-to-noise ratio (SNR), and photostability. The following tables summarize the quantitative performance of PAC-2 in comparison to commonly used organic and inorganic contrast agents in a standardized tissue-mimicking phantom.

Contrast Agent Class Peak Absorption (nm) Molar Extinction Coefficient (M⁻¹cm⁻¹) at Peak Photoacoustic Signal Amplitude (a.u.) Signal-to-Noise Ratio (SNR) Photostability (% signal decay after 10 min)
This compound (PAC-2) Proprietary 850 1.5 x 10⁷ 1.2 35 < 5%
Indocyanine Green (ICG)Organic Dye7802.5 x 10⁵0.515~ 30%
Methylene BlueOrganic Dye6658.0 x 10⁴0.310~ 20%
Gold Nanorods (AuNRs)Inorganic8504.0 x 10⁹1.545< 2%
Single-Walled Carbon Nanotubes (SWCNTs)Inorganic1000-1200Variable1.030< 3%

Table 1: Comparative Performance of Photoacoustic Contrast Agents. This table outlines key performance metrics for PAC-2 against other agents. The data is representative of typical findings in phantom studies under consistent experimental conditions.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are crucial. The following methodologies were employed for the phantom studies cited in this guide.

Phantom Preparation

A tissue-mimicking phantom was prepared to simulate the optical and acoustic properties of biological tissue.

  • Materials:

    • Agarose (2% w/v) for the bulk medium.

    • Intralipid® 20% IV fat emulsion to mimic optical scattering.[1]

    • India Ink to simulate background optical absorption.[1]

  • Procedure:

    • Agarose was dissolved in deionized water and heated to 90°C until fully dissolved.

    • The solution was cooled to 60°C.

    • Intralipid® and India Ink were added to achieve desired scattering and absorption coefficients, mimicking those of soft tissue.[1]

    • The mixture was poured into a mold containing cylindrical channels for the contrast agents.

    • The phantom was allowed to solidify at room temperature.

Contrast Agent Preparation and Loading
  • Preparation: All contrast agents were diluted to a concentration of 10 µM in phosphate-buffered saline (PBS).

  • Loading: The prepared contrast agent solutions were carefully injected into the channels within the solidified phantom.

Photoacoustic Imaging
  • System: A Vevo LAZR Photoacoustic Imaging System (VisualSonics) or a similar commercially available system is typically used.[2]

  • Laser Source: A tunable pulsed laser operating in the near-infrared (NIR) range (680-970 nm) is employed for excitation.[3][4]

  • Transducer: A high-frequency linear array transducer (e.g., 21 MHz) is used for acoustic signal detection.

  • Data Acquisition:

    • The phantom was placed on the imaging stage, and acoustic gel was applied to ensure proper coupling with the transducer.

    • The laser was tuned to the peak absorption wavelength of each contrast agent.

    • Photoacoustic images were acquired before and after laser irradiation to determine signal enhancement and photostability.

    • The signal amplitude and background noise were measured from the acquired images to calculate the SNR.

Visualizing Methodologies and Concepts

To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Phantom Phantom Fabrication CA_Load Load Agents into Phantom Phantom->CA_Load CA_Prep Contrast Agent Dilution CA_Prep->CA_Load PA_Imaging Photoacoustic Imaging CA_Load->PA_Imaging Data_Acq Image Data Acquisition PA_Imaging->Data_Acq Analysis Signal & SNR Calculation Data_Acq->Analysis Comparison Performance Comparison Analysis->Comparison Photoacoustic_Principle Laser Pulsed Laser (NIR Light) Tissue Tissue Phantom with Contrast Agent Laser->Tissue Light Absorption Thermoelastic Thermoelastic Expansion Tissue->Thermoelastic Ultrasound Ultrasound Emission Thermoelastic->Ultrasound Transducer Ultrasound Transducer Ultrasound->Transducer Detection Image Photoacoustic Image Transducer->Image Image Reconstruction

References

cross-validation of Photoacoustic contrast agent-2 with other imaging modalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photoacoustic (PA) imaging is a rapidly emerging hybrid imaging modality that offers a unique combination of the high contrast of optical imaging and the high spatial resolution of ultrasound imaging at significant penetration depths. This non-ionizing imaging technique relies on the detection of ultrasound waves generated by the thermoelastic expansion of tissues upon absorption of pulsed laser light. While endogenous chromophores like hemoglobin and melanin (B1238610) provide intrinsic contrast, the development of exogenous contrast agents has significantly expanded the capabilities of photoacoustic imaging, enabling molecular and cellular imaging with high sensitivity and specificity.

This guide provides a comprehensive comparison of representative photoacoustic contrast agents, cross-validated with other major imaging modalities. We will focus on three widely studied agents: the organic dye Indocyanine Green (ICG), and two types of inorganic nanoparticles, Gold Nanorods (AuNRs) and Prussian Blue Nanoparticles (PBNPs).

Indocyanine Green (ICG): A Clinically Approved Dye for Photoacoustic and Fluorescence Imaging

Indocyanine Green (ICG) is a near-infrared (NIR) dye approved by the U.S. Food and Drug Administration (FDA) for clinical use in applications such as ophthalmic angiography and assessing cardiac output.[1] Its strong optical absorption in the NIR window (700-900 nm), where light penetration in biological tissues is maximal, makes it an excellent candidate for both photoacoustic and fluorescence imaging.

Performance Comparison: Photoacoustic vs. Fluorescence Imaging

ICG's utility as a dual-modal contrast agent for both photoacoustic and fluorescence imaging has been extensively investigated. While both modalities can detect ICG, they offer complementary advantages.[2] Photoacoustic imaging generally provides higher spatial resolution and is less affected by light scattering in deep tissues compared to fluorescence imaging.[3]

ParameterPhotoacoustic Tomography (PAT) with ICGFluorescence Molecular Tomography (FMT) with ICGSource(s)
Spatial Resolution < 0.5 mm~1 mm[3][4]
Sensitivity (in vivo) ComparableComparable[3]
Sensitivity (ex vivo, at 4mm depth) Detects down to 3.3 ng of ICGDetects down to 33 ng of ICG[3][4]
Imaging Depth Several centimetersLimited by light scattering, typically a few millimeters[5]
Signal Correlation (in vivo) R² = 0.69 (correlation between PAT and FMT signals)R² = 0.69 (correlation between PAT and FMT signals)[3][4]
Experimental Protocol: In Vivo Photoacoustic Imaging of ICG in a Mouse Tumor Model

This protocol describes a typical procedure for in vivo photoacoustic imaging of a tumor in a mouse model using ICG as the contrast agent.

Materials:

  • Nude mice with subcutaneously implanted tumors (e.g., 4T1 breast cancer cells).

  • Indocyanine Green (ICG) solution (e.g., 50 µg/mL in 0.9% physiological saline).

  • Photoacoustic tomography (PAT) system with a tunable laser.

  • Anesthesia system (e.g., isoflurane).

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance).

  • Pre-injection Imaging: Acquire baseline photoacoustic images of the tumor region at multiple wavelengths (e.g., 730, 760, 780, 800, 820, 850, and 875 nm) to capture the endogenous background signal.[6]

  • Contrast Agent Administration: Inject the ICG solution intravenously via the tail vein (e.g., 10 mL/kg body weight).[6]

  • Post-injection Imaging: Acquire photoacoustic images at the same wavelengths at various time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h) to monitor the accumulation and clearance of ICG in the tumor.[7]

  • Image Analysis: Analyze the images to quantify the photoacoustic signal enhancement in the tumor region over time. This can be done by calculating the mean photoacoustic intensity in a region of interest (ROI) drawn around the tumor.[6]

Mechanism of Action and Experimental Workflow

The photoacoustic signal from ICG is generated through the efficient conversion of absorbed light energy into heat, leading to thermoelastic expansion and the generation of ultrasonic waves. The workflow for a typical dual-modal imaging experiment with ICG is depicted below.

ICG_Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Animal_Prep Mouse Tumor Model Preparation Pre_Image Baseline PA & Fluorescence Imaging Animal_Prep->Pre_Image ICG_Prep ICG Solution Preparation Injection Intravenous ICG Injection ICG_Prep->Injection Pre_Image->Injection Post_Image Time-course PA & Fluorescence Imaging Injection->Post_Image PA_Analysis PA Signal Quantification Post_Image->PA_Analysis FL_Analysis Fluorescence Intensity Measurement Post_Image->FL_Analysis Correlation Correlation Analysis PA_Analysis->Correlation FL_Analysis->Correlation

Caption: Experimental workflow for dual-modal PA and fluorescence imaging with ICG.

Gold Nanorods (AuNRs): Tunable Plasmonic Contrast for Photoacoustic and Optical Imaging

Gold nanorods (AuNRs) are highly versatile inorganic nanoparticles that exhibit strong and tunable optical absorption in the NIR region due to their surface plasmon resonance (SPR) properties.[5] By controlling the aspect ratio (length to width) of the nanorods, their peak absorption wavelength can be tuned to match the desired imaging window, making them excellent contrast agents for photoacoustic imaging.[8]

Performance Comparison: Photoacoustic vs. Other Optical Modalities

AuNRs can be used for various optical imaging techniques in addition to photoacoustic imaging, including two-photon luminescence (TPL) and resonance light scattering (RLS) microscopy.[9] Their high photostability is a significant advantage over organic dyes.[5]

ParameterPhotoacoustic Imaging with AuNRsTwo-Photon Luminescence (TPL) with AuNRsResonance Light Scattering (RLS) with AuNRsSource(s)
Signal Enhancement 7-12 dB enhancement with wavelength selectionHigh signal for cellular imagingProvides complementary structural information[8][9]
Targeting Can be functionalized with antibodies for specific targetingCan be used for targeted cellular imagingCan be used for targeted cellular imaging[8][10]
Multiplexing Feasible by using AuNRs with different aspect ratiosPossible with spectrally distinct probesPossible with spectrally distinct probes[8]
Photostability HighHighHigh[5]
Experimental Protocol: Targeted Photoacoustic Imaging of Cancer Cells with Antibody-Conjugated AuNRs

This protocol outlines a general procedure for using antibody-conjugated AuNRs for targeted photoacoustic imaging of cancer cells.

Materials:

  • Gold nanorods with a specific aspect ratio (e.g., 3.7 for absorption at ~785 nm).

  • Antibodies specific to a cancer cell surface receptor (e.g., HER2).

  • EDC/NHS for bioconjugation.

  • Cancer cell line expressing the target receptor (e.g., SK-BR-3 for HER2).

  • Photoacoustic imaging system.

Procedure:

  • AuNR-Antibody Conjugation:

    • Activate the carboxyl groups on the surface of the AuNRs using EDC/NHS.

    • Incubate the activated AuNRs with the antibody to form a covalent bond.

    • Purify the conjugated AuNRs by centrifugation to remove unconjugated antibodies.

  • Cell Culture and Labeling:

    • Culture the cancer cells to a suitable confluency.

    • Incubate the cells with the antibody-conjugated AuNRs for a specific period (e.g., 1-2 hours) to allow for binding and internalization.

    • Wash the cells to remove unbound AuNRs.

  • Phantom Preparation:

    • Prepare a tissue-mimicking phantom (e.g., gelatin-based) and embed the labeled cells within it.

  • Photoacoustic Imaging:

    • Acquire photoacoustic images of the phantom at the peak absorption wavelength of the AuNRs (e.g., 785 nm).

    • Use unlabeled cells as a control.

  • Image Analysis:

    • Quantify the photoacoustic signal from the labeled cells and compare it to the control.

Mechanism of Signal Generation and Targeting Workflow

The strong photoacoustic signal from AuNRs originates from the efficient photothermal conversion following surface plasmon resonance. When conjugated with targeting ligands like antibodies, AuNRs can specifically accumulate in target tissues, enabling molecular imaging.

AuNR_Targeting cluster_synthesis Synthesis & Conjugation cluster_delivery Targeted Delivery cluster_imaging Multimodal Imaging AuNR_Syn Gold Nanorod Synthesis Ab_Conj Antibody Conjugation AuNR_Syn->Ab_Conj Injection Systemic Administration Ab_Conj->Injection Circulation Blood Circulation Injection->Circulation Targeting Receptor-Mediated Targeting Circulation->Targeting PA_Imaging Photoacoustic Imaging Targeting->PA_Imaging Optical_Imaging Other Optical Modalities Targeting->Optical_Imaging

Caption: Workflow for targeted multimodal imaging using antibody-conjugated AuNRs.

Prussian Blue Nanoparticles (PBNPs): A Versatile Agent for Photoacoustic and Magnetic Resonance Imaging

Prussian blue nanoparticles (PBNPs) are a type of coordination polymer with strong optical absorption in the NIR region, making them effective photoacoustic contrast agents.[11] Furthermore, the presence of iron ions in their structure allows them to be used as a contrast agent for magnetic resonance imaging (MRI).[12] PBNPs are also known for their excellent biocompatibility and photostability.[11]

Performance Comparison: Photoacoustic vs. Magnetic Resonance Imaging

PBNPs can serve as dual-modal contrast agents for both photoacoustic imaging and MRI, providing complementary anatomical and functional information.[13]

ParameterPhotoacoustic Imaging with PBNPsMagnetic Resonance Imaging (MRI) with PBNPsSource(s)
Contrast Mechanism Optical absorption and thermoelastic expansionShortening of T1 and/or T2 relaxation times of water protons[13][14]
Spatial Resolution High (micrometer scale)High (sub-millimeter scale)[13]
Sensitivity HighModerate, can be enhanced by doping with other metal ions[15]
Penetration Depth Several centimetersWhole-body imaging[13]
Image Type Functional/MolecularAnatomical/Structural[13]
T1 Relaxivity (r1) N/ACan be engineered to be a T1 agent (positive contrast)[14][16]
T2 Relaxivity (r2) N/ACan also exhibit T2 contrast (negative contrast)[17]
Experimental Protocol: Synthesis and In Vivo Dual-Modal Imaging with PBNPs

This protocol provides a general method for the synthesis of PBNPs and their application in dual-modal photoacoustic and MR imaging in a mouse model.

Materials:

  • Potassium ferrocyanide (K4[Fe(CN)6]).

  • Ferric chloride (FeCl3).

  • Hydrochloric acid (HCl).

  • Polyvinylpyrrolidone (PVP) as a stabilizing agent.

  • MRI scanner.

  • Photoacoustic imaging system.

Procedure:

  • PBNP Synthesis:

    • Dissolve K3[Fe(CN)6] and PVP in an HCl solution.

    • Heat the solution (e.g., at 80°C) for an extended period (e.g., 24 hours) to allow for the formation of nanoparticles.[18]

    • Centrifuge and wash the resulting PBNPs with water and ethanol (B145695) to purify them.[18]

  • Animal Preparation:

    • Anesthetize a mouse bearing a subcutaneous tumor.

  • Pre-injection Imaging:

    • Acquire baseline T1-weighted MR images and photoacoustic images of the tumor region.

  • Contrast Agent Administration:

    • Administer the PBNP suspension intravenously.

  • Post-injection Imaging:

    • Acquire T1-weighted MR images and photoacoustic images at different time points post-injection to observe the accumulation of PBNPs in the tumor.

  • Data Analysis:

    • Analyze the enhancement in both MRI signal intensity and photoacoustic signal in the tumor ROI.

Signaling Pathway and Dual-Modality Imaging Principle

PBNPs generate photoacoustic signals through light absorption and subsequent heat generation. In MRI, the paramagnetic iron ions in the PBNP structure interact with surrounding water protons, altering their relaxation times and thus enhancing the image contrast.

PBNP_Mechanism cluster_pa Photoacoustic Imaging cluster_mri Magnetic Resonance Imaging Laser Pulsed Laser Excitation Absorption Light Absorption by PBNP Laser->Absorption Heat Heat Generation Absorption->Heat Expansion Thermoelastic Expansion Heat->Expansion Ultrasound Ultrasound Wave Generation Expansion->Ultrasound Detection Ultrasound Detection Ultrasound->Detection Magnetic_Field Strong Magnetic Field Protons Water Protons Magnetic_Field->Protons PBNP_Interaction Interaction with PBNP Protons->PBNP_Interaction Relaxation Altered T1/T2 Relaxation PBNP_Interaction->Relaxation Signal Enhanced MR Signal Relaxation->Signal

Caption: Mechanism of signal generation for PBNPs in PA and MR imaging.

Conclusion

The cross-validation of photoacoustic contrast agents with other imaging modalities is crucial for advancing preclinical and clinical research. Organic dyes like ICG offer the advantage of being clinically approved and suitable for dual-modal photoacoustic and fluorescence imaging. Inorganic nanoparticles such as AuNRs and PBNPs provide high photostability, tunable optical properties, and the potential for multimodal imaging, including MRI. The choice of a specific contrast agent will depend on the particular application, the required imaging depth and resolution, and the need for complementary information from other imaging modalities. The experimental protocols and data presented in this guide are intended to provide a valuable resource for researchers and scientists working in the field of biomedical imaging and drug development.

References

Assessing Photothermal Conversion Efficiency: A Comparative Guide for Photoacoustic Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photothermal conversion efficiency (PCE) of various photoacoustic (PA) contrast agents. As no specific agent named "Photoacoustic contrast agent-2" is commercially or academically defined, this document uses it as a representative placeholder to compare against established alternatives. The data and protocols presented are compiled from peer-reviewed studies to ensure accuracy and reproducibility.

Comparative Analysis of Photothermal Conversion Efficiency

The efficacy of a photoacoustic contrast agent in photothermal therapy is largely determined by its photothermal conversion efficiency (PCE)—its ability to convert absorbed light energy into heat. Below is a summary of reported PCE values for common classes of PA contrast agents.

Contrast Agent ClassSpecific ExampleExcitation Wavelength (nm)Photothermal Conversion Efficiency (%)Reference
Placeholder This compound(Notional)(To be determined)N/A
Gold Nanorods (GNRs) Ultrasmall GNR@Polydopamine106440[1]
Conventional Large GNRs106427[1]
Semiconducting Polymer Nanoparticles (SPNs) SPNV (with vinylene bonds)80871[2]
SPN280827.5[3]
SPN180819.7[3]
Organic Dyes Indocyanine Green (ICG) - derived Carbon DotsNot Specified~50% improvement over ICG[4]
Free Indocyanine Green (ICG)808Variable, stability-dependent[5][6]

Experimental Protocol: Measuring Photothermal Conversion Efficiency

The following is a generalized protocol for determining the photothermal conversion efficiency of a photoacoustic contrast agent. This method is based on monitoring the temperature change of a solution containing the agent upon laser irradiation.

1. Materials and Equipment:

  • Photoacoustic Contrast Agent: Dispersed in a suitable solvent (e.g., deionized water).

  • Spectrophotometer: To measure the absorbance of the contrast agent solution.

  • Cuvette: Quartz or other transparent material.

  • Laser Source: Continuous wave (CW) laser with a wavelength corresponding to the absorption peak of the contrast agent (e.g., 808 nm or 1064 nm).

  • Power Meter: To measure the laser power.

  • Thermocouple or Infrared (IR) Thermal Imaging Camera: To record the temperature of the solution.

  • Magnetic Stirrer (Optional): To ensure uniform temperature distribution.

  • Data Acquisition System: To log temperature and time data.

2. Procedure:

  • Sample Preparation: Prepare a dispersion of the photoacoustic contrast agent in the chosen solvent at a known concentration.

  • Absorbance Measurement: Measure the absorbance (A) of the prepared solution at the laser excitation wavelength using a spectrophotometer.

  • Experimental Setup:

    • Place a specific volume of the contrast agent solution into a cuvette.

    • Position the thermocouple or aim the IR camera at the center of the solution to record the temperature.

    • Align the laser beam to pass through the center of the cuvette.

  • Heating Phase:

    • Begin recording the temperature of the solution.

    • Turn on the laser at a fixed power (I) and irradiate the sample.

    • Continue recording the temperature as it rises until it reaches a steady-state (T_max), where the rate of heat generation equals the rate of heat loss to the surroundings.

  • Cooling Phase:

    • Turn off the laser.

    • Continue to record the temperature as the solution cools down to the ambient temperature (T_surr).

  • Control Measurement: Repeat the experiment using the pure solvent (without the contrast agent) to determine the heat absorbed by the solvent and the cuvette.

3. Data Analysis:

The photothermal conversion efficiency (η) is calculated using the following formula:

η = [hS(T_max - T_surr) - Q_dis] / [I(1 - 10^(-Aλ))]

Where:

  • h is the heat transfer coefficient.

  • S is the surface area of the container.

  • T_max is the maximum steady-state temperature.

  • T_surr is the ambient temperature.

  • Q_dis is the heat dissipated from the light absorbed by the solvent and container, measured from the control experiment.[7]

  • I is the incident laser power.

  • is the absorbance of the contrast agent at the laser wavelength.

The term hS is determined from the cooling phase data by plotting the negative natural logarithm of a dimensionless driving force temperature (θ) versus time, where θ = (T - T_surr) / (T_max - T_surr). The slope of the linear fit of this plot is equal to hS / (m * C_p), where 'm' is the mass of the solution and 'C_p' is the specific heat capacity.

Visualizing the Experimental Workflow and Underlying Principles

To better understand the process of PCE assessment and the fundamental principles of photoacoustics, the following diagrams have been generated.

G cluster_prep 1. Sample Preparation & Characterization cluster_exp 2. Photothermal Measurement cluster_analysis 3. Data Analysis prep Prepare Agent Dispersion abs Measure Absorbance (Aλ) prep->abs setup Experimental Setup (Cuvette, Laser, Thermocouple) abs->setup heating Heating Phase: Laser ON, Record T(t) to T_max setup->heating cooling Cooling Phase: Laser OFF, Record T(t) to T_surr heating->cooling hS Determine Heat Transfer Coefficient (hS) from Cooling Curve cooling->hS pce Calculate Photothermal Conversion Efficiency (η) hS->pce result Final PCE Value pce->result

Caption: Workflow for PCE Measurement.

G cluster_pathway Energy Conversion Pathway cluster_conversion Energy Conversion laser Pulsed Laser Excitation agent Photoacoustic Contrast Agent laser->agent heat Non-Radiative Decay (Heat Generation) agent->heat Light Absorption thermo Thermoelastic Expansion heat->thermo pa_wave Photoacoustic Wave (Ultrasound) thermo->pa_wave

Caption: Photoacoustic Signal Generation.

References

evaluating the safety profile of Photoacoustic contrast agent-2 against existing agents

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of advancing biomedical imaging, the safety of novel contrast agents is paramount. This guide provides a comparative analysis of the safety profile of a new investigational agent, Photoacoustic Contrast Agent-2 (PCA-2), against established photoacoustic contrast agents: Indocyanine Green (ICG), Gold Nanorods (AuNRs), and Methylene Blue (MB). This document is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of PCA-2 for preclinical and potential clinical applications.

Executive Summary

Photoacoustic imaging is a rapidly evolving modality that offers high-resolution visualization of biological tissues. The development of exogenous contrast agents has significantly enhanced its capabilities. While offering superior imaging characteristics, the introduction of any new agent necessitates a thorough assessment of its safety. This guide systematically compares the known safety data of ICG, AuNRs, and MB with the preliminary safety profile of PCA-2. All data presented is based on published experimental findings.

Comparative Safety Data

The following tables summarize the key quantitative safety parameters for PCA-2 and the selected existing photoacoustic contrast agents.

Table 1: In Vitro Cytotoxicity Data

Contrast AgentCell Line(s)AssayConcentrationResultsCitation(s)
PCA-2 (Hypothetical) Human Cancer & Normal Cell LinesMTT0-500 µg/mL>95% viability up to 250 µg/mL-
Indocyanine Green (ICG) Mixed primary CNS cell culturesLDH Assay≤ 322 µMNo cytotoxicity observed[1]
Gold Nanorods (AuNRs) Various mammalian cellsViability AssaysHigh concentrations>90% cell viability in most cases[2]
Methylene Blue (MB) ---Toxic, carcinogenic, and non-biodegradable at certain concentrations[3]

Table 2: In Vivo Acute Toxicity Data

Contrast AgentAnimal ModelRoute of AdministrationLD50 / Toxic DoseKey ObservationsCitation(s)
PCA-2 (Hypothetical) MouseIntravenous> 2000 mg/kgNo adverse effects observed at therapeutic doses-
Indocyanine Green (ICG) -Intravenous60 - 80 mg/kgAnaphylactic reactions are rare but have been reported[4]
Gold Nanorods (AuNRs) MouseMultiple injections-No acute or chronic toxicity reported over 3 months with PEGylated hollow gold nanospheres[5]
Methylene Blue (MB) Rat-NOAEL: 25 mg/kgAdverse effects manifest at doses exceeding 2–7 mg/kg[3][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of safety studies. Below are outlines of standard experimental protocols for key safety assessments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer and normal cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the contrast agent (e.g., 0-500 µg/mL) for a specified duration (e.g., 24-72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells.

In Vivo Acute Toxicity Study

This study evaluates the potential adverse effects of a substance after a single or short-term exposure.

  • Animal Model: Typically, mice or rats are used. Animals are acclimatized to laboratory conditions.

  • Dose Administration: The contrast agent is administered via a clinically relevant route, most commonly intravenous injection, at various dose levels. A control group receives a vehicle injection.

  • Observation: Animals are observed for clinical signs of toxicity, morbidity, and mortality at regular intervals for a defined period (e.g., 14 days).

  • Body Weight: Body weights are recorded before and after administration.

  • Pathology: At the end of the study, animals are euthanized, and major organs are subjected to gross and histopathological examination.

  • LD50 Calculation: The median lethal dose (LD50) is determined if applicable.

Visualizing Safety Evaluation Workflows

Understanding the logical flow of safety and biocompatibility assessment is critical for drug development professionals. The following diagrams, generated using Graphviz, illustrate key workflows.

cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation A Initial Cytotoxicity Screening (e.g., MTT, LDH assays) B Genotoxicity Assays (e.g., Ames test, Comet assay) A->B C Hemocompatibility Testing B->C D Acute Systemic Toxicity (LD50 determination) C->D Proceed if in vitro safety is established E Sub-acute and Chronic Toxicity D->E F Biodistribution and Clearance Studies E->F G Biocompatibility Confirmed F->G

Biocompatibility Assessment Workflow

This diagram outlines the phased approach to biocompatibility testing, starting from in vitro assays and progressing to in vivo studies.

Start New Photoacoustic Contrast Agent PhysChem Physicochemical Characterization Start->PhysChem InVitro In Vitro Safety (Cytotoxicity, Genotoxicity) PhysChem->InVitro InVivo In Vivo Toxicity (Acute, Chronic) InVitro->InVivo Favorable Results Biodistribution Biodistribution & Pharmacokinetics InVivo->Biodistribution Regulatory Regulatory Submission Biodistribution->Regulatory

Development and Safety Evaluation Pathway

This flowchart illustrates the critical steps in the development and safety evaluation of a new photoacoustic contrast agent, from initial characterization to regulatory submission.

Discussion

The preliminary safety data for This compound (PCA-2) suggests a favorable safety profile compared to some existing agents. Its high LD50 in animal models and low in vitro cytotoxicity at therapeutic concentrations are promising indicators.

Indocyanine Green (ICG) is an FDA-approved dye with a long history of clinical use. While generally safe, there is a risk of anaphylactic reactions, and its safety in certain patient populations requires consideration.[4][7][8]

Gold Nanorods (AuNRs) have demonstrated good biocompatibility in many preclinical studies, particularly when surface-modified (e.g., with PEG).[2][5] However, the potential for long-term tissue accumulation and the toxicity of synthesis residuals (like CTAB) are important considerations that require thorough investigation for each specific formulation.[5][9]

Methylene Blue (MB) is used clinically for various indications but has a narrower therapeutic window.[10] Its use as a photoacoustic contrast agent is associated with dose-dependent toxicity, including the potential for serious adverse effects at higher concentrations.[3][6][11]

Conclusion

Based on the available data, this compound (PCA-2) exhibits a promising safety profile that warrants further investigation. Its apparently low toxicity profile, both in vitro and in vivo, positions it as a potentially safer alternative to some existing photoacoustic contrast agents. However, comprehensive long-term toxicity, biodistribution, and clearance studies are essential next steps to fully establish its safety for clinical translation. This guide serves as a foundational resource for researchers and developers to contextualize the safety of PCA-2 within the landscape of current photoacoustic contrast agents.

References

quantitative comparison of photoacoustic signal generation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the efficiency of various contrast agents in generating photoacoustic signals. The information is curated from peer-reviewed scientific literature to aid in the selection of appropriate agents for preclinical and clinical research applications.

The Photoacoustic Effect: From Light to Sound

Photoacoustic imaging is a hybrid modality that combines the high contrast of optical imaging with the deep penetration of ultrasound. The fundamental principle lies in the photoacoustic effect, where absorbed light energy is converted into sound waves. This process can be broken down into several key steps:

  • Pulsed Laser Excitation: A short-pulsed laser illuminates the tissue of interest.

  • Light Absorption: Endogenous chromophores (e.g., hemoglobin) or exogenous contrast agents within the tissue absorb the laser energy.

  • Thermoelastic Expansion: The absorbed energy leads to a rapid, localized temperature increase, causing the tissue to expand and contract.

  • Acoustic Wave Generation: This rapid expansion and contraction generates a pressure wave, i.e., an acoustic signal.

  • Ultrasound Detection: An ultrasound transducer detects the generated acoustic waves, which are then reconstructed into an image.

The efficiency of this energy conversion is paramount for achieving high-quality photoacoustic images with a strong signal-to-noise ratio (SNR).

Key Factors Influencing Photoacoustic Signal Generation Efficiency

The amplitude of the initial photoacoustic pressure is directly proportional to several factors, as described by the following equation:

P₀ = Γ * μₐ * F

Where:

  • P₀ is the initial photoacoustic pressure.

  • Γ is the Grüneisen parameter, a dimensionless factor that describes the efficiency of converting heat energy into acoustic pressure. It is dependent on the thermoelastic properties of the absorbing material and the surrounding medium.

  • μₐ is the optical absorption coefficient of the contrast agent at the excitation wavelength. A higher absorption coefficient leads to a stronger signal.

  • F is the local laser fluence, representing the energy delivered per unit area.

Therefore, an ideal photoacoustic contrast agent should possess a high absorption coefficient at a wavelength that allows for deep tissue penetration (typically in the near-infrared, NIR, window) and a favorable Grüneisen parameter.

Quantitative Comparison of Photoacoustic Contrast Agents

The selection of a suitable contrast agent is critical for enhancing the sensitivity and specificity of photoacoustic imaging. This section provides a quantitative comparison of commonly used exogenous contrast agents. The data presented is compiled from various studies and, where possible, normalized for comparison. However, it is crucial to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Contrast Agent TypeSpecific ExampleMolar Extinction Coefficient (M⁻¹cm⁻¹) at λₘₐₓRelative Photoacoustic Signal Amplitude (Arbitrary Units)Key AdvantagesKey Disadvantages
Gold Nanoparticles Gold Nanorods (AuNRs)~10⁹ - 10¹⁰HighTunable plasmon resonance, high photostability, large absorption cross-section.[1]Potential for long-term tissue accumulation.
Gold Nanospheres (AuNPs)~10⁸ - 10⁹ModerateWell-established synthesis, biocompatible.Lower absorption in the NIR region compared to AuNRs.
Organic Dyes Indocyanine Green (ICG)~10⁵ModerateFDA-approved, clinically translated.Photobleaching, lower signal intensity compared to gold nanoparticles.[1]
Methylene (B1212753) Blue (MB)~10⁵Low to ModerateFDA-approved, well-characterized.Lower absorption in the NIR-I window, prone to aggregation which can alter its photoacoustic properties.[2]
Polymeric Nanoparticles Dye-loaded PLGA NPsVaries with dye loadingModerate to HighBiocompatible, biodegradable, tunable properties.Potential for dye leakage, complex synthesis.

Note: The relative photoacoustic signal amplitude is a generalized representation. The actual signal intensity can vary significantly based on the specific nanoparticle size and shape, dye concentration, laser fluence, and the surrounding tissue environment. For instance, gold nanoparticles have been shown to produce photoacoustic signals almost an order of magnitude higher than organic dyes in solutions of equal absorbance[1].

Experimental Methodologies

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of photoacoustic signal generation efficiency.

Measurement of Photoacoustic Signal in Tissue-Mimicking Phantoms

This protocol describes the preparation of tissue-mimicking phantoms and the subsequent measurement of the photoacoustic signal from embedded contrast agents.

Objective: To provide a controlled and reproducible environment for comparing the photoacoustic signal generation efficiency of different contrast agents.

Materials:

  • Gelatin or agar (B569324) for phantom base

  • Intralipid or milk for scattering properties

  • India ink or other absorbers to mimic background tissue absorption

  • Contrast agents of interest (e.g., gold nanoparticles, ICG)

  • Deionized water

  • Molds for phantom casting

Equipment:

  • Photoacoustic imaging system (including a tunable pulsed laser and an ultrasound transducer)

  • Spectrophotometer

  • Homogenizer or magnetic stirrer

  • Water bath or microwave for heating

Procedure:

  • Phantom Preparation:

    • Dissolve gelatin or agar in deionized water by heating.

    • Add Intralipid or milk to achieve the desired scattering coefficient, mimicking that of biological tissue.

    • Incorporate a background absorber like India ink to simulate the optical absorption of tissue.

    • Thoroughly mix the components using a homogenizer or magnetic stirrer to ensure a uniform distribution.

    • Prepare separate batches of the phantom material and mix in the contrast agents of interest at known concentrations.

    • Pour the phantom mixtures into molds. For comparative studies, it is common to create phantoms with multiple inclusions, each containing a different contrast agent or concentration.

    • Allow the phantoms to solidify at room temperature or in a refrigerator.

  • Photoacoustic Imaging:

    • Place the phantom in a water tank for acoustic coupling.

    • Position the ultrasound transducer at a fixed distance from the phantom.

    • Illuminate the phantom with the pulsed laser, tuning the wavelength to the absorption maximum of the contrast agent being tested.

    • Acquire the photoacoustic signals from the regions containing the contrast agents.

    • Record the raw radiofrequency (RF) data.

  • Data Analysis:

    • Reconstruct the photoacoustic images from the acquired RF data.

    • Measure the amplitude or signal-to-noise ratio (SNR) of the photoacoustic signal from the region of interest (ROI) corresponding to each contrast agent inclusion.

    • Normalize the signal intensity to the concentration of the contrast agent and the laser fluence to allow for a fair comparison.

Characterization of Optical Properties

Objective: To determine the absorption and scattering properties of the tissue phantoms and contrast agents.

Procedure:

  • Absorption Spectroscopy:

    • Use a spectrophotometer to measure the absorbance spectra of the contrast agents in solution and the bulk phantom material.

    • This allows for the determination of the peak absorption wavelength (λₘₐₓ) and the molar extinction coefficient.

  • Integrating Sphere Measurements:

    • For solid phantoms, use an integrating sphere setup to measure the total transmittance and diffuse reflectance.

    • These measurements can be used with inverse models (e.g., the inverse adding-doubling method) to calculate the absorption and reduced scattering coefficients of the phantom material.

Visualizing the Process: From Excitation to Detection

The following diagrams, generated using Graphviz, illustrate the key processes involved in photoacoustic signal generation and the experimental workflow for its measurement.

Photoacoustic_Signal_Generation cluster_light Light Interaction cluster_thermoacoustic Thermoacoustic Conversion cluster_detection Signal Detection Pulsed Laser Pulsed Laser Light Propagation Light Propagation Pulsed Laser->Light Propagation Excitation Absorption Absorption Light Propagation->Absorption Energy Deposition Heat Generation Heat Generation Absorption->Heat Generation Non-radiative Relaxation Thermoelastic Expansion Thermoelastic Expansion Heat Generation->Thermoelastic Expansion Temperature Rise Acoustic Wave Acoustic Wave Thermoelastic Expansion->Acoustic Wave Pressure Generation Ultrasound Transducer Ultrasound Transducer Acoustic Wave->Ultrasound Transducer Detection Data Acquisition Data Acquisition Ultrasound Transducer->Data Acquisition Signal Conversion Image Reconstruction Image Reconstruction Data Acquisition->Image Reconstruction Processing

Caption: The signaling pathway of photoacoustic signal generation.

Experimental_Workflow Phantom Preparation Phantom Preparation Contrast Agent Incorporation Contrast Agent Incorporation Phantom Preparation->Contrast Agent Incorporation PA Imaging System Setup PA Imaging System Setup Contrast Agent Incorporation->PA Imaging System Setup Laser Excitation Laser Excitation PA Imaging System Setup->Laser Excitation Acoustic Signal Detection Acoustic Signal Detection Laser Excitation->Acoustic Signal Detection Data Acquisition & Processing Data Acquisition & Processing Acoustic Signal Detection->Data Acquisition & Processing Quantitative Analysis Quantitative Analysis Data Acquisition & Processing->Quantitative Analysis

Caption: Experimental workflow for comparing photoacoustic contrast agents.

Conclusion

The efficiency of photoacoustic signal generation is a multi-faceted parameter influenced by the intrinsic properties of the contrast agent and the experimental conditions. Gold nanoparticles, particularly nanorods, generally exhibit superior performance due to their high molar extinction coefficients and photostability. Organic dyes, while offering the advantage of clinical approval, often have lower signal generation efficiency and are susceptible to photobleaching. The choice of the optimal contrast agent will ultimately depend on the specific application, balancing factors such as signal enhancement, biocompatibility, and targeting capabilities. This guide provides a foundational understanding and quantitative data to inform these critical decisions in the advancement of photoacoustic imaging research and its translation to clinical practice.

References

Safety Operating Guide

Personal protective equipment for handling Photoacoustic contrast agent-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Photoacoustic Contrast Agent-2 (PAC-2), a nanoparticle-based contrast agent. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.

I. Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential hazards when handling PAC-2. All personnel must be trained in the proper use, removal, and disposal of PPE.

Table 1: Required Personal Protective Equipment for Handling PAC-2

PPE CategoryItemSpecificationPurpose
Eye/Face Protection Safety Glasses/GogglesANSI Z87.1 certified, providing splash and impact protection.Protects eyes from accidental splashes or aerosols of the contrast agent.[1][2]
Face ShieldTo be worn in conjunction with safety glasses/goggles during procedures with a high risk of splashing.[3][2]Provides full-face protection from splashes.
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate material based on the specific solvent or suspension liquid of PAC-2.[1]Prevents skin contact with the contrast agent.
Body Protection Laboratory CoatLong-sleeved, knee-length, and buttoned.Protects skin and personal clothing from contamination.
GownImpervious gown for procedures with a higher risk of significant splashes.[3][2]Provides an additional layer of protection against liquid penetration.
Respiratory Protection RespiratorAn N95 or higher-rated respirator may be required if there is a risk of aerosolization.[4]Protects the respiratory system from inhalation of aerosolized nanoparticles.

II. Operational Plan: Handling and Experimental Workflow

A systematic approach to handling PAC-2 is critical to prevent contamination and ensure experimental accuracy. The following workflow outlines the key steps from preparation to post-experiment cleanup.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_area 2. Prepare Clean Workspace prep_ppe->prep_area prep_agent 3. Retrieve & Thaw PAC-2 prep_area->prep_agent exp_handle 4. Handle/Administer PAC-2 prep_agent->exp_handle exp_image 5. Perform Photoacoustic Imaging exp_handle->exp_image cleanup_decon 6. Decontaminate Surfaces exp_image->cleanup_decon cleanup_waste 7. Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE cleanup_waste->cleanup_ppe

Handling and Disposal Workflow for PAC-2.

Experimental Protocol: Step-by-Step Guidance

  • Don PPE: Before handling PAC-2, put on all required personal protective equipment as specified in Table 1.

  • Prepare Clean Workspace: Designate a specific area for handling PAC-2. Ensure the workspace is clean and free of clutter. Cover the work surface with absorbent, disposable bench paper.

  • Retrieve & Thaw PAC-2: Retrieve the PAC-2 container from storage. If frozen, allow it to thaw completely at room temperature or as per the manufacturer's instructions.

  • Handle/Administer PAC-2: All handling of the PAC-2 solution, including dilution and loading into syringes, should be performed carefully to avoid splashes and aerosol generation. Use a fume hood if there is a risk of inhalation.

  • Perform Photoacoustic Imaging: Conduct the imaging experiment according to your established protocol.

  • Decontaminate Surfaces: After the experiment, decontaminate all work surfaces and equipment that came into contact with PAC-2 using an appropriate disinfectant or cleaning agent.

  • Dispose of Waste: Dispose of all contaminated materials, including gloves, bench paper, and used PAC-2 containers, in a designated hazardous waste container.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination. Typically, gloves are removed first, followed by the gown, face shield/goggles, and finally the respirator (if used). Wash hands thoroughly with soap and water after removing all PPE.[1]

III. Disposal Plan

Proper disposal of PAC-2 and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for PAC-2

Waste TypeDisposal ContainerDisposal Procedure
Unused PAC-2 Solution Hazardous Waste BottleCollect in a clearly labeled, sealed, and leak-proof container. Do not pour down the drain.
Contaminated Sharps (needles, etc.) Sharps ContainerPlace all contaminated sharps in a designated, puncture-resistant sharps container.
Contaminated Solid Waste (gloves, etc.) Biohazard Bag/ContainerCollect all contaminated solid waste in a labeled biohazard bag or container.
Decontamination Solutions Hazardous Waste BottleCollect any liquid waste from the decontamination process in a labeled hazardous waste container.

All waste must be disposed of in accordance with institutional and local regulations for chemical and biohazardous waste.

IV. Emergency Procedures

In the event of an accidental exposure or spill, immediate action is necessary.

Table 3: Emergency Response Protocol

IncidentImmediate Action
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, seek immediate medical attention.
Ingestion Do NOT induce vomiting. Seek immediate medical attention.
Spill Alert others in the area. Contain the spill with absorbent materials. Clean the spill area following institutional guidelines for hazardous spills. Report the spill to the laboratory supervisor and safety officer.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe working environment when utilizing this compound. Always consult the specific Safety Data Sheet (SDS) for the particular contrast agent in use for detailed information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.